Product packaging for 2-Ethylnitrobenzene(Cat. No.:CAS No. 30179-51-2)

2-Ethylnitrobenzene

Cat. No.: B7770159
CAS No.: 30179-51-2
M. Wt: 151.16 g/mol
InChI Key: PXWYZLWEKCMTEZ-UHFFFAOYSA-N
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Description

2-Ethylnitrobenzene is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B7770159 2-Ethylnitrobenzene CAS No. 30179-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3
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InChI Key

PXWYZLWEKCMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID4073209
Record name Benzene, 1-ethyl-2-nitro-
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Molecular Weight

151.16 g/mol
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CAS No.

612-22-6, 30179-51-2
Record name 1-Ethyl-2-nitrobenzene
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Record name Ethylnitrobenzene
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Foundational & Exploratory

Synthesis of 2-Ethylnitrobenzene from Ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-ethylnitrobenzene from ethylbenzene, a critical process in the production of various chemical intermediates for pharmaceuticals, dyes, and agrochemicals. The primary method for this transformation is the electrophilic aromatic substitution reaction known as nitration. This document details the underlying reaction mechanism, experimental protocols, product distribution, and separation techniques pertinent to researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Principles: The Nitration of Ethylbenzene

The synthesis of this compound is achieved through the nitration of ethylbenzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The ethyl group (C₂H₅) on the benzene ring is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[1] It is also an ortho, para-directing group, which means it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[1] Consequently, the nitration of ethylbenzene yields a mixture of isomers, predominantly this compound and 4-ethylnitrobenzene, with a minor amount of 3-ethylnitrobenzene.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three key steps:

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[3][4]

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The formation of this complex is generally the rate-limiting step.[4] The positive charge of the arenium ion is more effectively delocalized when the attack occurs at the ortho and para positions due to the electron-donating nature of the ethyl group.[1][5]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroethylbenzene product.[6]

Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Ethylbenzene Ethylbenzene Arenium_Ion Arenium Ion (Sigma Complex) Ethylbenzene->Arenium_Ion + NO₂⁺ Product This compound Arenium_Ion->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: The electrophilic aromatic substitution mechanism for the nitration of ethylbenzene.

Experimental Protocols

The standard laboratory and industrial synthesis involves treating ethylbenzene with a nitrating mixture, commonly referred to as "mixed acid."[2]

3.1. Laboratory-Scale Synthesis

This protocol outlines a typical procedure for the nitration of ethylbenzene in a laboratory setting.

Reagents and Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (69-71%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to maintain a low temperature.

  • Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration to ensure the reaction goes to completion.[7] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product, an oily layer, will separate from the aqueous layer.

  • Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent (if any was used for extraction) under reduced pressure.

  • Purification: The resulting mixture of nitroethylbenzene isomers is typically a yellow to light brown oily liquid.[2] The primary method for separating this compound from its para-isomer is fractional distillation under reduced pressure.[2]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) add_eb Add Ethylbenzene (dropwise, <10°C) prep_acid->add_eb react Stir at Controlled Temp (e.g., 25-40°C) add_eb->react quench Quench on Ice react->quench separate Separate Organic Layer quench->separate wash Wash with H₂O, NaHCO₃, Brine separate->wash dry Dry with Anhydrous Agent wash->dry distill Fractional Distillation dry->distill product_ortho This compound distill->product_ortho product_para 4-Ethylnitrobenzene distill->product_para

Caption: A generalized workflow for the synthesis and purification of this compound.

3.2. Industrial Production Considerations

On an industrial scale, the nitration of ethylbenzene is often performed in continuous reactors to improve safety, efficiency, and control.[7] A notable advancement is the use of microchannel reactors, which offer superior heat and mass transfer rates, reducing the risk of runaway reactions and minimizing by-product formation.[8] This continuous process involves the sequential steps of mixed acid preparation, reaction in the microchannel reactor, phase separation, and neutralization.[8]

Data Presentation: Isomer Distribution

The nitration of substituted benzenes is highly dependent on reaction conditions. While specific data for ethylbenzene can vary, the nitration of toluene (a structurally similar compound) provides a representative model for the expected isomer distribution under typical mixed acid conditions.

SubstrateNitrating AgentTemperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Overall Yield (%)
TolueneHNO₃ / H₂SO₄ (Mixed Acid)25 - 4045 - 622 - 533 - 50~96
Ethylbenzene69% HNO₃ / Silica GelRoom Temp.---~100 (total)

Data for toluene is analogous and provides an expected range for ethylbenzene nitration.[7] Data for ethylbenzene on silica gel shows high overall yield but does not specify isomer distribution.[9]

The formation of the ortho and para isomers is favored due to the electronic stabilization provided by the ethyl group. The ortho position is statistically favored (two available sites versus one para site), but steric hindrance from the ethyl group can slightly decrease the ortho-to-para ratio compared to what statistics alone would predict.[2]

Separation of Isomers

The primary challenge after synthesis is the separation of the this compound and 4-ethylnitrobenzene isomers.

  • Fractional Distillation: This is the most common industrial method for separating the isomers.[2] It leverages the difference in their boiling points. This compound has a boiling point of approximately 228°C, while 4-ethylnitrobenzene boils at 246-247°C.[2] The separation is typically performed under reduced pressure to lower the required temperatures and prevent thermal decomposition.

  • Fractional Crystallization: This technique can also be employed, taking advantage of differences in the melting points of the isomers.[6] 4-Ethylnitrobenzene has a higher melting point than this compound (-13 to -10°C), allowing it to be selectively crystallized from the mixture upon cooling.[2]

Safety and Handling

Reactants:

  • Ethylbenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Concentrated Nitric Acid: Strong oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.

Product:

  • This compound: Toxic and harmful if swallowed. Causes skin and eye irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

Nitration of Ethylbenzene: A Comprehensive Technical Guide to the Synthesis of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the nitration of ethylbenzene, with a specific focus on the mechanism, experimental protocols, and quantitative data related to the formation of 2-ethylnitrobenzene. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

The nitration of aromatic compounds is a fundamental and extensively studied reaction in organic chemistry, pivotal for the synthesis of a wide array of chemical intermediates.[1] These nitroaromatic compounds are crucial precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and explosives.[2] The nitration of ethylbenzene yields a mixture of ortho (this compound) and para (4-ethylnitrobenzene) isomers, with the ortho isomer being a key starting material for various synthetic pathways. Understanding the underlying mechanism and optimizing reaction conditions are paramount for achieving desired product selectivity and yield.

The Mechanism of Electrophilic Aromatic Substitution

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds through a well-established multi-step mechanism, which is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the ethylbenzene ring acts as a nucleophile, attacking the nitronium ion.[3] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4] The ethyl group is an activating, ortho-, para-directing substituent.[5] This is due to its electron-donating inductive effect, which stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions.[3]

The formation of the sigma complex is the rate-determining step of the reaction.[4] For the formation of this compound, the attack occurs at the ortho position.

Deprotonation and Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[4] This restores the aromaticity of the ring, yielding the final product, this compound.

Quantitative Data on Isomer Distribution

The regioselectivity of the nitration of ethylbenzene is a critical aspect, with the reaction yielding a mixture of ortho, meta, and para isomers. The ethyl group's directing effect strongly favors the formation of the ortho and para products. The ratio of these isomers can be influenced by various factors, including the nitrating agent, reaction temperature, and solvent.

Nitrating Agent/ConditionsOrtho (%)Para (%)Meta (%)Total Yield (%)Reference
HNO₃ / H₂SO₄~50~50MinorGood[6]
HNO₃ / Acetic AnhydrideNot specifiedNot specifiedNot specifiedNot specified[7]
HNO₃ / Silica GelNot specifiedNot specifiedNot specifiedAlmost quantitative[2]

Note: The exact isomer distribution can vary based on specific reaction conditions.

Detailed Experimental Protocols

Below are representative experimental protocols for the nitration of ethylbenzene.

Protocol 1: Nitration using a Mixture of Nitric Acid and Acetic Anhydride[7]
  • Preparation of the Nitrating Mixture: To a flask containing 5.0 mL (5.4 g, 53 mmol) of acetic anhydride, cooled to 0 °C with stirring, add 2.0 mL (3.0 g, 47 mmol) of concentrated nitric acid dropwise.

  • Reaction Initiation: After stirring the nitrating mixture for 10 minutes at 0 °C, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the mixture with 200 mL of dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture. The isomers can then be separated by fractional distillation.[2]

Protocol 2: Nitration using Nitric Acid on Silica Gel[2]
  • Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.

  • Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.

Spectroscopic Data for this compound

The characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataValues
¹H NMR (CDCl₃)δ 7.80 (dd, J=8.0, 1.5 Hz, 1H), 7.55 (td, J=7.5, 1.5 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.30 (d, J=7.5 Hz, 1H), 2.85 (q, J=7.5 Hz, 2H), 1.30 (t, J=7.5 Hz, 3H)
¹³C NMR (CDCl₃)δ 148.5, 134.0, 132.5, 128.0, 124.0, 123.5, 25.5, 15.0

(Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The specific values may vary slightly depending on the solvent and instrument used.)[8][9]

Mandatory Visualizations

Reaction Mechanism Pathway

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene Ethylbenzene H2O H₂O Ethylbenzene->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄ Sigma_Complex->H2SO4_regen - H⁺

Caption: Mechanism of the nitration of ethylbenzene to form this compound.

References

2-ethylnitrobenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Ethylnitrobenzene: Core Physical and Chemical Properties

Authored by: Gemini AI

Publication Date: November 2, 2025

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 612-22-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's structural attributes, physicochemical data, key chemical reactions, and established experimental protocols. All quantitative data are summarized in tabular format for clarity. Additionally, key processes and concepts are illustrated using Graphviz diagrams to facilitate understanding of its synthesis, reactivity, and safety considerations.

Introduction

This compound, also known as o-nitroethylbenzene, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1] It presents as a yellow to light brown oily liquid and is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2][3] Its chemical behavior is largely dictated by the presence of the electron-withdrawing nitro group on the benzene ring, which makes the molecule susceptible to a range of chemical transformations.[1] This guide explores its fundamental properties, synthesis, and reactivity in detail.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented. It is insoluble in water but demonstrates high solubility in common organic solvents such as ethanol, acetone, and ether.[1][2][3]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [1][2][4]
CAS Number 612-22-6[1][4]
Appearance Yellow to light brown oily liquid[1][2][5]
Density 1.127 g/mL at 25°C[1][2][4][5]
Melting Point -13 to -10°C (also cited as -23°C)[1][2][4][5]
Boiling Point 232.5°C (atmospheric); 172-174°C (18 mmHg)[1][2][4][5]
Flash Point 109°C (228°F)[2]
Refractive Index (n20/D) 1.537[1][2][4][5]
Water Solubility Insoluble[1][2][3]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether[1][2][3]

Chemical Reactivity and Profile

The reactivity of this compound is centered around the nitro group and the aromatic ring. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.[1]

Key chemical reactions include:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) to form 2-ethylaniline. This is a crucial step in the synthesis of many derivatives. Common reducing agents include hydrogen gas with a catalyst like palladium on carbon.[1]

  • Nucleophilic Aromatic Substitution: The nitro group can be displaced by strong nucleophiles under specific reaction conditions.[1]

  • Steric Hindrance: The ethyl group at the ortho position can sterically hinder certain reactions compared to smaller substituents like the methyl group in o-nitrotoluene.[1]

cluster_main Key Chemical Reactions of this compound Reactant This compound Product1 2-Ethylaniline Reactant->Product1 Reduction (e.g., H₂, Pd/C) Product2 Substituted Product Reactant->Product2 Nucleophilic Aromatic Substitution (e.g., Nu⁻)

Figure 1: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound via Nitration

The most common laboratory and industrial method for synthesizing this compound is through the electrophilic nitration of ethylbenzene.[1][2]

Objective: To synthesize a mixture of o- and p-nitroethylbenzene from ethylbenzene, followed by isolation of the ortho-isomer.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • A nitrating mixture (mixed acid) is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath to control the temperature.[1][2]

  • Ethylbenzene is slowly added to the chilled mixed acid under vigorous stirring. The temperature must be carefully maintained to prevent over-nitration and ensure safety.

  • After the addition is complete, the reaction mixture is stirred for a specified period to allow the reaction to go to completion.

  • The mixture is then poured onto crushed ice, and the organic layer is separated from the aqueous layer using a separatory funnel.

  • The organic layer, containing a mixture of this compound and 4-ethylnitrobenzene, is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acid.

  • The final step involves the separation of the isomers via fractional distillation under reduced pressure.[1][2] this compound is collected at its specific boiling point (172-174°C at 18 mmHg).[1][2][4][5]

A continuous synthesis method using a microchannel reactor has also been developed, offering improved safety, efficiency, and reduced waste.[6]

cluster_workflow Synthesis Workflow for this compound start Start: Ethylbenzene step1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) step2 Slow Addition of Ethylbenzene to Mixed Acid (Controlled Temp) start->step2 Reactant step1->step2 Reagent step3 Reaction Stirring step2->step3 step4 Quench on Ice & Phase Separation step3->step4 step5 Wash Organic Layer (H₂O, NaHCO₃) step4->step5 step6 Fractional Distillation (Reduced Pressure) step5->step6 end_o Product: This compound step6->end_o Isomer Separation end_p Byproduct: 4-Ethylnitrobenzene step6->end_p

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Safety Considerations

This compound is primarily studied for its potential toxicological effects.[1] The nitro group can be enzymatically reduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with vital biomolecules.[1]

Hazard Profile:

  • Toxicity: Harmful if swallowed.[2][7][8]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7][8][9]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[7]

Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area or under a chemical fume hood.[7][9][10]

cluster_safety Safety Profile of this compound cluster_hazards Primary Hazards cluster_ppe Required Precautions Compound This compound H1 Harmful if Swallowed Compound->H1 H2 Causes Skin/Eye Irritation Compound->H2 H3 Respiratory Irritant Compound->H3 H4 Aquatic Toxicity Compound->H4 P1 Protective Gloves H1->P1 Mitigated by P3 Work in Well-Ventilated Area (Fume Hood) H1->P3 Mitigated by H2->P1 Mitigated by P2 Safety Goggles/ Face Shield H2->P2 Mitigated by H3->P3 Mitigated by P4 Avoid Environmental Release H4->P4 Mitigated by

Figure 3: Logical relationship between hazards and precautionary measures.

Applications

This compound serves primarily as a chemical intermediate. Its applications include:

  • Dye Manufacturing: It is a precursor in the production of synthetic dyes.[1][2][3]

  • Pharmaceutical Synthesis: The compound is investigated for its role in synthesizing pharmaceutical agents.[1]

  • Pesticide Intermediates: It is used in the creation of pesticides.[2]

  • Solvent Applications: It has been used as a solvent in supported liquid membranes for electromembrane extractions.[4][5]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via the nitration of ethylbenzene is a standard and scalable process. The reactivity conferred by the nitro group allows for its conversion into a variety of other useful compounds, particularly 2-ethylaniline. However, its hazardous nature necessitates careful handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for the safe and effective use of this compound in research and industrial applications.

References

Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylnitrobenzene (CAS No. 612-22-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉NO₂) is an aromatic compound with a molecular weight of 151.16 g/mol . The structural elucidation and confirmation of this molecule are routinely performed using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Data Presentation

The following sections provide a detailed summary of the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to determine the proton and carbon environments within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.78d1Ar-H
7.55t1Ar-H
7.38t1Ar-H
7.31d1Ar-H
2.80q2-CH₂-
1.25t3-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
148.9Ar-C (C-NO₂)
138.1Ar-C (C-CH₂CH₃)
132.8Ar-CH
129.2Ar-CH
127.8Ar-CH
124.0Ar-CH
25.7-CH₂-
14.8-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups, particularly the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 2880MediumC-H stretch (Aromatic and Aliphatic)
1528StrongN-O asymmetric stretch (NO₂)
1350StrongN-O symmetric stretch (NO₂)
1610, 1450Medium-WeakC=C stretch (Aromatic ring)
785StrongC-H bend (ortho-disubstituted aromatic)
740StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Major Peaks in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
15140[M]⁺ (Molecular Ion)
134100[M-OH]⁺
10645[M-NO₂]⁺
9130[C₇H₇]⁺
7735[C₆H₅]⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used for both ¹H and ¹³C NMR analyses.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was used, with a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.

  • Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition : The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction (e.g., Agilent GC-MS system or equivalent).

  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The GC column separated the analyte from the solvent and any impurities before it entered the mass spectrometer.

  • Ionization : In the EI source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer). The detector recorded the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->NMR_Data IR_Data Functional Groups (-NO₂, Aromatic Ring) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide on the Solubility of 2-Ethylnitrobenzene in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylnitrobenzene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.

Core Topic: Solubility Profile of this compound

Data on Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of the structurally related compounds, nitrobenzene and ethylbenzene, in select solvents.

CompoundSolventTemperature (°C)SolubilityReference
NitrobenzeneWater201.9 g/L[5]
NitrobenzeneWater251.8 g/L[4]
NitrobenzeneEthanolAmbientVery Soluble / Miscible[1][3][7]
NitrobenzeneAcetoneAmbientVery Soluble[3][7]
NitrobenzeneDiethyl EtherAmbientVery Soluble / Miscible[1][3][7]
EthylbenzeneWater20152 mg/L[2]
EthylbenzeneEthanolAmbientSoluble / Miscible[2][6]
EthylbenzeneDiethyl EtherAmbientSoluble[2]

Experimental Protocols for Solubility Determination

The determination of the thermodynamic solubility of a compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for this purpose.[8][9][10]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until saturation is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.

1. Materials and Equipment:

  • This compound (solute)

  • Solvent of interest (e.g., ethanol, acetone, diethyl ether)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity.

  • Addition of Solute: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

  • Addition of Solvent: Accurately pipette a known volume of the solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate key conceptual and procedural aspects of solubility determination.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Molecular Polarity (Nitro group vs. Ethyl group) Solubility Solubility Solute_Polarity->Solubility Like Dissolves Like Solute_Size Molecular Size and Shape Solute_Size->Solubility Solvent_Polarity Solvent Polarity (e.g., Polar, Nonpolar) Solvent_Polarity->Solubility Like Dissolves Like H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Affects kinetic energy Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

Shake_Flask_Workflow A 1. Add excess this compound to vials B 2. Add known volume of solvent A->B C 3. Equilibrate at constant temperature (e.g., 24-72 hours with shaking) B->C D 4. Allow undissolved solid to settle C->D E 5. Centrifuge for phase separation D->E F 6. Withdraw clear supernatant E->F G 7. Filter the supernatant F->G H 8. Dilute sample for analysis G->H I 9. Quantify concentration (e.g., HPLC, UV-Vis) H->I J 10. Calculate Solubility I->J

Caption: Experimental workflow for the shake-flask solubility method.

References

In-Depth Technical Guide: Health and Safety Information for 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and regulatory safety protocols before handling 2-ethylnitrobenzene.

Chemical and Physical Properties

This compound (CAS No. 612-22-6) is an aromatic nitro compound used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.

PropertyValueReference(s)
CAS Number 612-22-6[3][4]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3][4][5]
Appearance Clear, yellow to light brown oily liquid[2][3][6]
Melting Point -13 to -10 °C[3]
Boiling Point 234 - 236 °C (at 760 mmHg) 172-174 °C (at 18 mmHg)[3]
Density 1.121 - 1.127 g/cm³ at 25 °C[3][5]
Flash Point 109 °C (228 °F) - Closed Cup[3][5]
Solubility Insoluble in water; Soluble in ethanol, acetone, and ether.[2][6]
Refractive Index n20/D 1.537[3][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification and NFPA 704 rating for quick reference.

Globally Harmonized System (GHS) Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects

References:[4][5][7]

NFPA 704 Rating
CategoryRatingDescription
Health (Blue) 2Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.
Flammability (Red) 1Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.

Reference: This rating is based on available Safety Data Sheets. It is crucial to consult the specific SDS provided by the supplier for the most accurate information.

Toxicology and Health Effects

The primary health hazards associated with this compound exposure are acute toxicity upon ingestion, irritation of the skin, eyes, and respiratory tract, and the potential for methemoglobinemia.[3][4][5]

Summary of Toxicological Data

Absorption into the body, likely through inhalation, ingestion, or skin contact, can lead to the formation of methemoglobin.[3] This condition reduces the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin, lips, and nails), headache, dizziness, and weakness.[3] The onset of these symptoms may be delayed for 2 to 4 hours or more following exposure.[3]

Occupational Exposure Limits

There are currently no established specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound.[3] In the absence of specific limits, exposure should be minimized through engineering controls, administrative controls, and the use of personal protective equipment. For context, the exposure limits for the related compound nitrobenzene are set at 1 ppm as an 8-hour TWA by both OSHA and ACGIH.[8]

Potential Toxicological Pathway: Nitroreduction and Methemoglobin Formation

The toxicity of many nitroaromatic compounds is linked to their metabolic reduction. The nitro group (-NO₂) can be enzymatically reduced in the body to form reactive intermediates like nitroso (-NO) and hydroxylamine (-NHOH) derivatives.[1][9] These intermediates, particularly the hydroxylamine, are capable of oxidizing the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[3]

Toxicological Pathway of this compound cluster_0 Metabolic Activation in Body cluster_1 Toxic Effect A This compound (-NO₂) B Nitroso-2-ethylbenzene (-NO) A->B Nitroreductases (e.g., in liver, gut flora) C N-hydroxyl-2-ethylaniline (-NHOH) B->C Nitroreductases D Hemoglobin (Fe²⁺) (Oxygen Transport) C->D Oxidizes E Methemoglobin (Fe³⁺) (No Oxygen Transport) D->E Oxidation

Metabolic reduction of this compound leading to methemoglobin formation.

Emergency and First Aid Procedures

Immediate action is required in case of exposure. The following diagram outlines the logical workflow for first aid.

First_Aid_Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure Occurs Inhale1 Move person to fresh air. Start->Inhale1 Inhaled Skin1 Take off contaminated clothing. Start->Skin1 Skin Contact Eye1 Rinse thoroughly with plenty of water for at least 15 minutes. Start->Eye1 Eye Contact Ingest1 Rinse mouth with water. Start->Ingest1 Swallowed Inhale2 If not breathing, give artificial respiration. Inhale1->Inhale2 End Consult a physician. Show SDS to the doctor. Inhale2->End Skin2 Wash off with soap and plenty of water. Skin1->Skin2 Skin2->End Eye1->End Ingest2 Never give anything by mouth to an unconscious person. Ingest1->Ingest2 Ingest2->End Spill_Response_Workflow Spill Spill Detected Precautions Ensure adequate ventilation. Evacuate unnecessary personnel. Wear appropriate PPE. Eliminate ignition sources. Spill->Precautions Containment Do not let product enter drains. Contain spill with inert absorbent material (e.g., sand, earth). Precautions->Containment Cleanup Soak up with inert absorbent material. Containment->Cleanup Disposal Collect residue in a suitable, closed, labeled container for hazardous waste disposal. Cleanup->Disposal Decontaminate Clean spill area thoroughly. Disposal->Decontaminate GCMS_Analysis_Workflow Start Obtain Sample Prep Sample Preparation (e.g., Dilution, Liquid-Liquid Extraction, Solid Phase Extraction) Start->Prep Inject Inject sample into Gas Chromatograph (GC) Prep->Inject Separate Separation of Components on GC Column Inject->Separate Ionize Eluted components enter Mass Spectrometer (MS) and are ionized Separate->Ionize Detect Mass Analyzer separates ions by mass-to-charge ratio (m/z). Ions are detected. Ionize->Detect Analyze Data Analysis: Identify this compound by retention time and mass spectrum. Quantify using a calibration curve. Detect->Analyze End Report Results Analyze->End

References

CAS number and IUPAC name of 2-ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethylnitrobenzene (CAS No. 612-22-6), a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines safety and handling procedures, and includes key spectroscopic data for characterization.

Chemical Identity and Properties

This compound, with the IUPAC name 1-ethyl-2-nitrobenzene , is an aromatic nitro compound.[1][2] It is also commonly known as o-ethylnitrobenzene or o-nitroethylbenzene.[2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 612-22-6[2][4][5]
IUPAC Name 1-ethyl-2-nitrobenzene[2]
Molecular Formula C₈H₉NO₂[3][6]
Molecular Weight 151.16 g/mol [6]
Appearance Yellow to light brown oily liquid[6]
Melting Point -13 to -10 °C[6]
Boiling Point 232.5 °C (at 760 mmHg)[6]
172-174 °C (at 18 mmHg)
Density 1.127 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.537
Solubility Insoluble in water; soluble in ethanol, acetone, ether[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Data available, specific shifts vary with solvent.[5]
¹³C NMR Data available, specific shifts vary with solvent.[4]
Infrared (IR) Spectroscopy Strong absorptions characteristic of N-O stretching in nitro compounds (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-H stretching of aromatics (approx. 3100-3000 cm⁻¹), and alkanes (approx. 3000-2850 cm⁻¹).[3][7][8][9]
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 151. Fragmentation patterns often show loss of the nitro group (NO₂) and parts of the ethyl side chain.[10][11]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the electrophilic nitration of ethylbenzene.[6] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is often carried out at controlled, low temperatures to manage the exothermic nature of the reaction and to influence isomer distribution. The process yields a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products. Separation of the desired this compound from the other isomers is typically achieved by fractional distillation.

Laboratory-Scale Synthesis Protocol

The following is a representative experimental protocol for the nitration of ethylbenzene.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (69-71%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, and distillation apparatus.

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a measured amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: To a separate flask containing ethylbenzene, slowly add the pre-cooled nitrating mixture dropwise while vigorously stirring and maintaining the reaction temperature between 0-10 °C using an ice bath.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of nitroethylbenzene isomers, is then purified by fractional distillation under vacuum to isolate the this compound isomer.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its primary utility lies in the fact that the nitro group can be readily converted into other functional groups, most notably an amino group, through reduction. The resulting 2-ethylaniline is a key precursor for many compounds.

  • Pharmaceutical Intermediates: It is an important raw material in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of the antidiabetic drug linagliptin.

  • Agrochemicals and Dyes: It is used in the manufacturing of pesticides and as an intermediate in the production of various dyes.[6]

  • Specialty Chemicals: Its derivatives are used in the production of various specialty chemicals and materials.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Ethylbenzene + Mixed Acid (HNO₃/H₂SO₄) reaction_vessel Nitration Reaction (0-10 °C) reagents->reaction_vessel Slow Addition quench Quench on Ice reaction_vessel->quench extraction Solvent Extraction quench->extraction washing Wash (H₂O, NaHCO₃, Brine) extraction->washing drying Dry (e.g., MgSO₄) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

References

Theoretical Exploration of the Electronic Structure of 2-Ethylnitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-ethylnitrobenzene. In the absence of direct experimental or extensive computational studies on this specific molecule, this paper leverages high-level computational data from its parent molecules, nitrobenzene and ethylbenzene, to predict its electronic characteristics. By employing principles of molecular orbital theory and density functional theory (DFT), we extrapolate the geometric and electronic consequences of ortho-ethyl substitution on the nitroaromatic system. This document is intended to serve as a foundational resource for researchers interested in the physicochemical properties of this compound and its derivatives, offering insights into its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic nitro compound with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] The electronic structure of a molecule is fundamental to understanding its chemical behavior, including its reactivity, stability, and intermolecular interactions. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl group, a weak electron-donating group, on the same aromatic ring in an ortho configuration suggests a complex interplay of electronic and steric effects that will significantly influence the molecule's properties.[1][2]

This guide will first review the well-documented electronic structures of nitrobenzene and ethylbenzene, based on published theoretical studies. Subsequently, it will provide a predictive analysis of the electronic structure of this compound, focusing on key parameters such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the resulting electronic properties.

Theoretical Background and Computational Methodologies

The electronic structure of molecules can be elucidated using a variety of quantum chemical methods. Among the most widely used are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods are computationally efficient and can provide highly accurate results for a wide range of molecular properties. The B3LYP hybrid functional is a popular choice that combines the strengths of both DFT and HF theory.[2][3][4]

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally more demanding than DFT for larger systems, it provides a good starting point for more advanced calculations.[5]

Basis Sets: In these calculations, atomic orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the electron distribution and generally lead to more accurate results.[3][4]

Typical Experimental (Computational) Protocol

The following protocol outlines a standard computational approach for investigating the electronic structure of a molecule like this compound, based on methodologies reported for nitrobenzene and its derivatives:[2][3][4][6]

  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, like 6-311++G(d,p).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[7][8][9][10]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

    • Mulliken Atomic Charges: The charges on individual atoms are calculated to understand the charge distribution within the molecule.

  • Spectroscopic Analysis (Optional): Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be calculated and compared with experimental data if available.

Electronic Structure of Parent Molecules

Nitrobenzene

Nitrobenzene is a prototypical aromatic nitro compound, and its electronic structure has been extensively studied.[6][11][12][13] The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions.[2] This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring.

ParameterMethod/Basis SetValueReference
HOMO EnergyHF-0.20029 Hartrees[5]
LUMO EnergyHF-0.01809 Hartrees[5]
HOMO-LUMO GapHF0.1822 Hartrees[5]

Table 1: Calculated Electronic Properties of Nitrobenzene.

Ethylbenzene

Ethylbenzene serves as a model for understanding the electronic contribution of the ethyl group. The ethyl group is a weak activating and ortho-, para-directing group in electrophilic aromatic substitution. It donates electron density to the ring through an inductive effect.

ParameterMethod/Basis SetValueReference
HOMO EnergyDFT/B3LYP/6-311++G(d,p)-6.7494 eV[3][4]
LUMO EnergyDFT/B3LYP/6-311++G(d,p)-0.4466 eV[3][4]
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)6.3028 eV[3][4]
Dipole MomentDFT/B3LYP/6-311++G(d,p)0.575 Debye[3][4]

Table 2: Calculated Electronic Properties of Ethylbenzene.

Predictive Analysis of the Electronic Structure of this compound

The electronic structure of this compound will be a convolution of the electronic effects of the nitro and ethyl groups, further modulated by their steric interaction in the ortho position.

Molecular Geometry

The presence of the bulky ethyl group adjacent to the nitro group will likely lead to steric hindrance. This steric repulsion may cause the nitro group to twist out of the plane of the benzene ring to a greater extent than in nitrobenzene. This would, in turn, reduce the π-conjugation between the nitro group and the aromatic ring, influencing the electronic properties.

Frontier Molecular Orbitals and Electronic Properties

The interplay of the electron-donating ethyl group and the electron-withdrawing nitro group will dictate the energies of the frontier molecular orbitals. The ethyl group will raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to nitrobenzene. Conversely, the nitro group will lower the energy of the LUMO, making the molecule a better electron acceptor. The net effect is expected to be a reduction in the HOMO-LUMO gap compared to both parent compounds, suggesting increased reactivity.

ParameterPredicted Trend vs. NitrobenzenePredicted Trend vs. EthylbenzeneRationale
HOMO EnergyHigherLowerElectron-donating ethyl group raises HOMO; electron-withdrawing nitro group lowers it.
LUMO EnergySlightly HigherLowerSteric hindrance may slightly raise LUMO by reducing conjugation; nitro group significantly lowers it.
HOMO-LUMO GapSmallerSmallerThe combined effects of the donor and acceptor groups are expected to narrow the gap.
Dipole MomentLargerLargerThe opposing electronic effects of the groups will lead to a larger overall dipole moment.

Table 3: Predicted Trends in the Electronic Properties of this compound.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule's electronic structure.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_struct Define Molecular Structure method_select Select Computational Method and Basis Set mol_struct->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc Single-Point Energy Calculation elec_prop Extract Electronic Properties (HOMO, LUMO, MEP, etc.) sp_calc->elec_prop spec_analysis Spectroscopic Analysis (IR, UV-Vis) sp_calc->spec_analysis verify_min->sp_calc If minimum conclusion Draw Conclusions on Reactivity and Stability elec_prop->conclusion spec_analysis->conclusion

Caption: A flowchart of the computational workflow for theoretical electronic structure analysis.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. By analyzing the known electronic properties of nitrobenzene and ethylbenzene, we predict that this compound will exhibit a reduced HOMO-LUMO gap, suggesting higher reactivity compared to its parent molecules. The steric interaction between the ortho-substituted ethyl and nitro groups is expected to influence the molecular geometry, specifically the planarity of the nitro group with the aromatic ring, which will have a significant impact on its electronic properties. The methodologies and predictive insights presented here offer a valuable starting point for future experimental and computational investigations into this molecule and its potential applications. Direct computational studies are recommended to validate these predictions and provide a more quantitative understanding of the electronic structure of this compound.

References

The Genesis of an Industrial Workhorse: A Technical History of 2-Ethylnitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-Ethylnitrobenzene, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, has a rich history rooted in the foundational principles of organic chemistry. Its synthesis, primarily achieved through the nitration of ethylbenzene, has evolved from early batch processes to modern continuous-flow methods, reflecting the broader advancements in chemical engineering and reaction technology. This technical guide delves into the discovery and historical development of this compound synthesis, providing detailed experimental protocols for key methods, a comparative analysis of quantitative data, and a mechanistic exploration of the underlying chemical transformations.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the broader history of aromatic nitration, a cornerstone of organic chemistry. While a singular "discovery" of this compound is not prominently documented, its preparation became feasible following the pioneering work on nitrating aromatic compounds in the 19th century.

In 1834, Eilhard Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid.[1] This laid the groundwork for future explorations into the nitration of other aromatic hydrocarbons. The subsequent introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Mansfield, provided a more effective and widely adopted method for nitration.[2] As ethylbenzene became more readily available through processes like the Friedel-Crafts alkylation of benzene, its nitration to produce a mixture of ortho- and para-nitroethylbenzene was a natural extension of the existing chemical knowledge.

The primary challenge in the synthesis of this compound has always been its separation from the co-produced 4-ethylnitrobenzene isomer. The development of efficient fractional distillation techniques, based on the difference in their boiling points, was crucial for the isolation of pure this compound and its subsequent industrial application.

Synthesis Methodologies: From Batch to Continuous Flow

The synthesis of this compound has been dominated by the electrophilic nitration of ethylbenzene. Over the years, the fundamental chemistry has remained the same, but the methodologies have evolved to improve safety, efficiency, and scalability.

Traditional Mixed-Acid Nitration

The most established and widely used method for synthesizing this compound is the nitration of ethylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The ethyl group is an ortho-, para-directing activator, leading to the formation of a mixture of this compound and 4-ethylnitrobenzene.

Electrophilic Aromatic Substitution cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O Ethylbenzene Ethylbenzene SigmaComplex Arenium Ion (Sigma Complex) Ethylbenzene->SigmaComplex + NO₂⁺ Product This compound + 4-Ethylnitrobenzene SigmaComplex->Product + H₂O H3O+ H₃O⁺

Caption: General mechanism of electrophilic aromatic nitration of ethylbenzene.

Nitration with Acetic Anhydride

An alternative nitrating system involves the use of concentrated nitric acid in acetic anhydride. This mixture generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion, which can offer different selectivity and milder reaction conditions.

Continuous Synthesis in a Microchannel Reactor

A significant advancement in the synthesis of this compound is the use of microchannel reactors. This technology allows for a continuous and highly controlled process. The small dimensions of the microchannels provide excellent heat and mass transfer, leading to improved safety, higher yields, and reduced reaction times compared to traditional batch processes.[3]

Experimental Protocols

Traditional Mixed-Acid Nitration of Ethylbenzene

This protocol is a representative example of a classic laboratory-scale synthesis.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.

  • In a separate flask, cool 40 mL (0.34 mol) of ethylbenzene to 0-5 °C.

  • Slowly add the nitrating mixture dropwise to the stirred ethylbenzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 10 °C for another hour.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the drying agent by filtration.

  • The resulting mixture of this compound and 4-ethylnitrobenzene can be separated by fractional distillation under reduced pressure.

Nitration of Ethylbenzene using Nitric Acid and Acetic Anhydride

This protocol is based on a procedure described in a patent.[4]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid

  • Acetic Anhydride

  • Dichloromethane

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cool 5.0 mL (53 mmol) of acetic anhydride to 0 °C with stirring.

  • Add 2.0 mL (47 mmol) of concentrated nitric acid dropwise to the acetic anhydride at 0 °C.

  • After 10 minutes, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise to the mixture, allowing it to reach room temperature.

  • Stir the mixture overnight.

  • Dilute the mixture with 200 mL of dichloromethane.

  • Wash the organic layer with water (4 x 150 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain a mixture of nitrated ethylbenzenes.

Quantitative Data

The nitration of ethylbenzene yields a mixture of ortho and para isomers. The ratio of these isomers and the overall yield are influenced by reaction conditions such as temperature, reaction time, and the composition of the nitrating agent.

Synthesis MethodTemperature (°C)o:p Isomer RatioOverall Yield (%)Reference
Mixed Acid (H₂SO₄/HNO₃)10approx. 1:1.13Not specified[4]
Nitric Acid/Acetic Anhydride0 to RT1:1.1385 (combined isomers)[4]
Continuous Microchannel18-40Not specifiedHigh[3]

Note: Precise historical data on isomer ratios and yields for this compound synthesis is scarce. The provided data is based on available modern literature and patents, which often build upon historical methods.

Physical Properties for Separation:

The separation of this compound from its para isomer is achieved by fractional distillation, exploiting the difference in their boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound151.16227-228-13
4-Ethylnitrobenzene151.16242-246-34

Experimental and Logical Workflows

The overall process for the synthesis and isolation of this compound can be visualized as a logical workflow.

Synthesis_Workflow cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification Stage Start Ethylbenzene Nitration Nitration (e.g., Mixed Acid) Start->Nitration ReactionMixture Mixture of o- and p-Ethylnitrobenzene Nitration->ReactionMixture Quenching Quenching on Ice ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (H₂O, NaHCO₃) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation (under vacuum) Filtration->Distillation Product_o Pure this compound Distillation->Product_o Product_p Pure 4-Ethylnitrobenzene Distillation->Product_p

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a classic example of an industrially significant organic transformation that has its roots in the fundamental discoveries of 19th-century chemistry. While the core reaction of electrophilic aromatic nitration has remained unchanged, the methodologies have continuously evolved to meet the demands of modern chemical manufacturing for enhanced safety, efficiency, and environmental consideration. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the history, mechanisms, and practical aspects of this compound synthesis is invaluable for the innovation and optimization of processes that rely on this critical chemical intermediate.

References

A Technical Guide to 2-Ethylnitrobenzene: Exploring Future Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylnitrobenzene (CAS No. 612-22-6), also known as o-nitroethylbenzene, is an aromatic nitro compound with significant potential as a versatile intermediate in the synthesis of a wide array of value-added chemicals. Its unique molecular architecture, featuring both an ethyl group and a nitro group on a benzene ring, offers distinct reactivity and makes it a key building block for pharmaceuticals, dyes, agrochemicals, and specialty materials.[1][2][3] While its primary industrial synthesis via the nitration of ethylbenzene is well-established, there remain substantial opportunities for research into its chemical derivatization, biological activity, and novel applications.[1] This technical guide provides a comprehensive overview of this compound, summarizing its properties, outlining key experimental protocols, and identifying promising areas for future investigation.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][4]
Appearance Yellow to light brown oily liquid[1][3][5]
Density 1.127 g/mL at 25°C[1][5]
Melting Point -13 to -10 °C[1][5]
Boiling Point 228-232.5 °C (atmospheric pressure)172-174 °C at 18 mmHg[1][3]
Refractive Index (n20/D) 1.537[1][5]
Solubility Insoluble in water; soluble in ethanol, acetone, ether, and other organic solvents[1][3][5]
Flash Point 109 °C (closed cup)[6]

Synthesis and Key Chemical Transformations

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The most significant transformations involve the reduction of the nitro group to an amine, unlocking a vast potential for subsequent synthetic modifications.

Experimental Protocol 1: Synthesis of this compound via Electrophilic Nitration

The standard laboratory and industrial synthesis of this compound involves the nitration of ethylbenzene using a mixed acid solution. This reaction typically yields a mixture of ortho and para isomers, which can be separated by fractional distillation.[1]

Materials:

  • Ethylbenzene (1.0 mol, 106.17 g)

  • Concentrated Nitric Acid (68%, 1.2 mol, 80 mL)

  • Concentrated Sulfuric Acid (98%, 1.8 mol, 100 mL)

  • Ice bath

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Separatory funnel

  • Round-bottom flask with reflux condenser

  • Fractional distillation apparatus

Procedure:

  • Carefully prepare the nitrating mixture by slowly adding 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid in a flask cooled in an ice bath. Keep the temperature below 20°C.

  • In a separate round-bottom flask equipped with a dropping funnel and a reflux condenser, place 106.17 g of ethylbenzene.

  • Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel. Separate the lower aqueous layer from the organic layer (a mixture of nitroethylbenzene isomers).

  • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with another 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any was used for extraction) by rotary evaporation.

  • Separate the this compound from the 4-ethylnitrobenzene co-product via fractional distillation under reduced pressure.[1]

Experimental Protocol 2: Reduction to 2-Ethylaniline

The reduction of the nitro group to form 2-ethylaniline is a critical step, as anilines are foundational precursors for a multitude of more complex molecules, including pharmaceuticals and dyes. Catalytic hydrogenation is a common and efficient method.

Materials:

  • This compound (0.5 mol, 75.58 g)

  • Palladium on Carbon (10% Pd, ~1.0 g)

  • Ethanol or Ethyl Acetate (500 mL)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Celite or another filter aid

Procedure:

  • In the vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.

  • Carefully add ~1.0 g of 10% Palladium on Carbon catalyst to the solution.

  • Seal the apparatus and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 3-4 atm (45-60 psi).

  • Begin vigorous stirring or shaking. The reaction is exothermic, and a slight increase in temperature and a drop in pressure will be observed as hydrogen is consumed.

  • Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).

  • Depressurize the vessel and purge with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with a small amount of ethanol.

  • The filtrate contains the product, 2-ethylaniline. The solvent can be removed by rotary evaporation, and the resulting amine can be purified by distillation if necessary.

Visualizing Key Processes and Pathways

Synthesis and Derivatization Workflow

The following diagram illustrates the primary synthesis route to this compound and its pivotal reduction to 2-ethylaniline, which serves as a gateway to further chemical synthesis.

G cluster_synthesis Synthesis cluster_derivatization Key Derivatization A Ethylbenzene B Nitration (HNO₃, H₂SO₄) A->B C This compound B->C D 4-Ethylnitrobenzene (Co-product) B->D E Reduction (e.g., H₂, Pd/C) C->E C->E F 2-Ethylaniline E->F G Further Synthesis: - Indole Derivatives - Bioactive Molecules - Dyes F->G

Caption: Workflow for the synthesis and primary reduction of this compound.

Proposed Mechanism of Bioactivation and Toxicity

The biological activity and toxicity of this compound are intrinsically linked to the metabolic reduction of its nitro group. This process can generate reactive intermediates capable of causing cellular damage.[1]

G A This compound (Ar-NO₂) B Nitroreductases (Enzymatic Reduction) A->B C Nitro Radical Anion (Ar-NO₂⁻) B->C +1e⁻ C->A O₂ (Futile Cycle) D Nitroso Intermediate (Ar-NO) C->D +1e⁻, +H⁺ F Reactive Oxygen Species (ROS) C->F O₂ → O₂⁻ E Hydroxylamine Intermediate (Ar-NHOH) D->E +2e⁻, +2H⁺ G Covalent Adducts (with DNA, Proteins) E->G Metabolic Activation H Oxidative Stress & Cellular Damage F->H G->H

Caption: Metabolic activation pathway of this compound leading to toxicity.

Logical Flow for Investigating Pharmaceutical Potential

For drug development professionals, this compound represents a starting point for the synthesis of novel chemical entities. The logical workflow for such an investigation is outlined below.

G A Start: This compound B Synthesize Core Intermediate: 2-Ethylaniline A->B C Design & Synthesize Analog Library B->C D In Vitro Screening (Target-based, Phenotypic) C->D E Identify 'Hit' Compounds D->E F Lead Optimization (ADMET, Potency) E->F G Preclinical Development F->G

Caption: A logical workflow for exploring the pharmaceutical potential of derivatives.

Potential Research Areas Involving this compound

The existing literature and industrial applications of this compound provide a strong foundation for future research. The following areas are identified as particularly promising for exploration by researchers and drug development professionals.

Advanced Pharmaceutical Intermediates

While this compound is a known precursor, its full potential in drug synthesis remains underexplored. A notable example is its role as a raw material in the synthesis of the antidiabetic drug linagliptin .[7]

  • Research Opportunity: Design and synthesize novel heterocyclic systems starting from 2-ethylaniline. The ethyl group provides steric and electronic properties distinct from the more common methylaniline, potentially leading to new scaffolds with unique biological activities.

  • Focus Area: Investigate the synthesis of novel kinase inhibitors, GPCR modulators, or anti-infective agents. The indole nucleus, accessible from 2-ethylaniline, is a privileged scaffold in medicinal chemistry.

Elucidation of Toxicological Mechanisms

The toxicity of nitroaromatic compounds is a significant concern but also presents an opportunity for understanding mechanisms of cellular damage and for developing targeted therapies (e.g., hypoxia-activated prodrugs). Current toxicological data on this compound is largely qualitative, indicating effects like methemoglobinemia and organ damage in animal models.[1]

  • Research Opportunity: Conduct quantitative toxicological studies to determine LD50 and IC50 values in various cell lines (e.g., hepatic, renal).

  • Focus Area: Use transcriptomics and proteomics to identify the specific cellular signaling pathways disrupted by this compound and its metabolites. Investigate the precise mechanisms of DNA damage and the potential for carcinogenicity. This research is crucial for risk assessment and for exploring any potential therapeutic applications based on controlled cytotoxicity.

Innovations in Synthesis and Process Chemistry

Efficiency, safety, and sustainability are key drivers in modern chemical synthesis. The traditional nitration of ethylbenzene presents challenges related to isomer separation and the use of strong acids.[1]

  • Research Opportunity: Optimize the continuous synthesis of this compound using microchannel reactors, as described in recent patent literature.[7] This involves studying the effects of flow rate, temperature, and reagent concentration on yield and isomer selectivity.

  • Focus Area: Develop novel catalytic systems for the regioselective nitration of ethylbenzene to favor the ortho product, thereby reducing separation costs and waste. Explore greener reduction methods for converting this compound to 2-ethylaniline, moving away from heavy metal catalysts.

Application in Materials Science and Agrochemicals

As an intermediate, 2-ethylaniline derived from this compound can be used to create novel polymers, dyes, and pesticides. The ethyl group can enhance solubility in organic media and influence the final properties of the material.

  • Research Opportunity: Synthesize and characterize new azo dyes derived from 2-ethylaniline and evaluate their photophysical properties and stability for applications in textiles or as pigments.

  • Focus Area: In agrochemicals, the 2-ethylaniline moiety can be incorporated into new herbicide or fungicide candidates. The increased hydrophobicity compared to aniline may influence the compound's environmental persistence and biological uptake, warranting further investigation.[1]

This compound is more than a simple commodity chemical; it is a versatile building block with significant untapped research potential. For medicinal chemists, it offers a pathway to novel bioactive scaffolds. For toxicologists and cell biologists, it provides a model for studying the metabolism and effects of nitroaromatic compounds. For chemical engineers and organic chemists, it presents opportunities for process optimization and the development of sustainable synthetic methodologies. By focusing on the outlined research areas, the scientific community can unlock the full potential of this valuable intermediate.

References

Methodological & Application

Application Notes and Protocols for the Reduction of 2-Ethylnitrobenzene to 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of 2-ethylnitrobenzene to the corresponding amine, 2-ethylaniline. 2-Ethylaniline is a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] This guide summarizes and compares several common reduction methods, offering detailed procedures to assist researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. 2-Ethylaniline, the product of the reduction of this compound, serves as a crucial building block in numerous industrial applications.[2] The selection of an appropriate reduction method is critical and depends on factors such as substrate compatibility with other functional groups, desired yield and purity, cost, safety, and environmental impact. This note covers three primary methods: catalytic hydrogenation, reduction with iron in acidic medium (Béchamp reduction), and reduction using sodium sulfide (Zinin reduction).

Comparison of Reduction Methods

The following table summarizes the key quantitative and qualitative aspects of the most common methods for the reduction of this compound.

Method Reagents & Catalyst Typical Yield Reaction Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts.[3][4]>95%Typically 1-50 atm H₂, room temperature to 100°C, various solvents (e.g., ethanol, ethyl acetate).High yield and purity, clean reaction with water as the only byproduct. Can be performed under mild conditions.[5]Requires specialized high-pressure equipment. The catalyst can be expensive and is a fire hazard. May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Béchamp Reduction Iron powder, HCl or Acetic Acid in water/ethanol.[4][6]85-95%Reflux temperature.Inexpensive and readily available reagents.[4] Tolerant of many functional groups.Generates large amounts of iron oxide sludge as a byproduct, which can complicate product isolation and waste disposal.[7] The reaction can be exothermic and require careful temperature control.
Zinin Reduction Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH) in aqueous or alcoholic solution.[8]~95%[9]Typically heated to reflux.Highly chemoselective for the nitro group in the presence of other reducible functionalities.[8]The use of sulfur-containing reagents can lead to unpleasant odors and potentially hazardous byproducts. The reaction stoichiometry can be complex.[8]
Iron Nanoparticles Fe(0) nanoparticles in water.~90%[10]Room temperature, inert atmosphere.High yield under mild conditions (room temperature).[10] Environmentally benign solvent (water).Requires the preparation of fresh iron nanoparticles. Scalability may be a concern for industrial applications.

Experimental Protocols

Protocol for Béchamp Reduction of this compound

This protocol details the reduction of this compound using iron powder and hydrochloric acid, a classic and cost-effective method.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder (3 molar equivalents relative to the nitro compound) and a 1:1 mixture of ethanol and water.

  • Activation: To the stirred suspension, add a small amount of concentrated hydrochloric acid (approximately 0.1-0.2 molar equivalents) and heat the mixture to reflux for 15-30 minutes to activate the iron surface.

  • Addition of Substrate: Dissolve this compound (1 molar equivalent) in a minimal amount of ethanol. Add this solution dropwise to the refluxing iron suspension over a period of 30-60 minutes to control the exothermic reaction.

  • Reaction Monitoring: Continue heating at reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the mixture is basic (pH > 8). Be cautious as this may cause foaming.

  • Filtration: Filter the mixture through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with ethanol or the extraction solvent to recover all the product.

  • Extraction: Combine the filtrate and the washings. If ethanol was used as the primary solvent, much of it should be removed under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2-ethylaniline.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 2-ethylaniline.

Visualizations

Experimental Workflow for Béchamp Reduction

Béchamp_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Flask: Iron Powder Ethanol/Water B Add HCl Heat to Reflux A->B Activate Iron C Add this compound Solution Dropwise B->C D Maintain Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT Neutralize (pH > 8) E->F Reaction Complete G Filter Iron Oxides F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K Pure 2-Ethylaniline J->K

Caption: Workflow for the synthesis of 2-ethylaniline via Béchamp reduction.

Signaling Pathway of Nitro Group Reduction

Nitro_Reduction_Pathway Start Ar-NO₂ (this compound) Intermediate1 Ar-NO (Nitroso Intermediate) Start->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Ar-NHOH (Hydroxylamine Intermediate) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End Ar-NH₂ (2-Ethylaniline) Intermediate2->End + 2e⁻, + 2H⁺ - H₂O

Caption: General pathway for the reduction of an aromatic nitro group.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-ethylnitrobenzene is a crucial chemical transformation for the synthesis of 2-ethylaniline, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. This process involves the reduction of the nitro group to an amino group using molecular hydrogen in the presence of a heterogeneous catalyst. Careful selection of the catalyst and optimization of reaction parameters are essential to achieve high yield and selectivity, minimizing the formation of by-products. These notes provide an overview of common catalysts, detailed experimental protocols, and quantitative data to guide researchers in this important synthetic procedure.

Catalysts and Reaction Conditions

The choice of catalyst is paramount for the successful hydrogenation of this compound. Noble metal catalysts, particularly palladium on carbon (Pd/C), are highly effective and widely used due to their high activity under mild conditions.[1][2][3][4] Raney Nickel is another common and cost-effective catalyst, although it may require more forcing reaction conditions.[5][6][7][8] Other catalysts, such as platinum- and copper-based systems, have also been employed for the hydrogenation of nitroarenes.[9][10][11]

Key reaction parameters that influence the efficiency and selectivity of the hydrogenation include:

  • Temperature: Typically ranges from ambient temperature to around 100°C. Higher temperatures can increase the reaction rate but may also lead to over-reduction or side reactions.[2][5]

  • Hydrogen Pressure: Generally applied from atmospheric pressure up to several megapascals (MPa). Increased pressure enhances the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Solvent: Protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and stabilize intermediates.

  • Catalyst Loading: The amount of catalyst used is a critical parameter that affects the reaction rate and overall cost.

Quantitative Data Summary

The following tables summarize representative quantitative data for the catalytic hydrogenation of nitroarenes, providing a comparative overview of different catalytic systems. Note that the data for this compound is limited in the literature; therefore, data for the closely related nitrobenzene is also included as a reference.

Table 1: Performance of Palladium-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to Aniline (%)Reference
Pd/CNitrobenzene504.0-6.0Methanol>99>99[12]
0.3 wt% Pd/Al₂O₃Nitrobenzene100Not specifiedNot specified~10097[2]
5 wt% Pd/Al₂O₃Nitrobenzene60-180Not specifiedNot specified~10035-88[2]
Pd/GrapheneNitrotoluenesNot specifiedNot specifiedMethanolHighHigh[8]

Table 2: Performance of Nickel-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to N-ethylaniline (%)Reference
Raney Ni (A)Nitrobenzene & Ethanol140Not specifiedEthanol10085.9[13]
Raney Ni4-Chloronitrobenzene40AtmosphericNot specifiedHighHigh[14]
Ni-P-B AlloysNitrobenzeneNot specifiedNot specifiedNot specifiedHighHigh[6]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound using common catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite or a syringe filter)

Procedure:

  • Reactor Setup: In a clean and dry hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the this compound. The concentration is typically in the range of 0.1-1.0 M.

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar or use a hydrogen balloon for atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C). Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethylaniline. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (activated)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

  • Catalyst Preparation (if not pre-activated): Prepare active Raney Nickel from a nickel-aluminum alloy by reacting with a concentrated sodium hydroxide solution. Wash the activated catalyst with deionized water until the washings are neutral, followed by solvent exchanges with ethanol. Caution: Activated Raney Nickel is pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times.[5][8]

  • Reactor Setup: In a high-pressure autoclave, add the activated Raney Nickel slurry (typically 5-10 wt% relative to the substrate).

  • Reactant and Solvent Addition: Add this compound and the solvent (e.g., ethanol).

  • Inerting: Seal the autoclave and purge with nitrogen several times.

  • Hydrogenation: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 1-5 MPa).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction by observing the pressure drop.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Allow the Raney Nickel to settle, and decant the supernatant. Alternatively, filter the mixture through a Celite pad under a nitrogen blanket.

  • Isolation: Concentrate the solution to obtain the crude 2-ethylaniline, which can be purified by distillation.

Visualizations

The following diagrams illustrate the key aspects of the catalytic hydrogenation of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Nitroso-intermediate Nitroso-intermediate This compound->Nitroso-intermediate +H2 H2 H2 Hydroxylamine-intermediate Hydroxylamine-intermediate Nitroso-intermediate->Hydroxylamine-intermediate +H2 2-Ethylaniline 2-Ethylaniline Hydroxylamine-intermediate->2-Ethylaniline +H2

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow A Reactor Setup: This compound, Solvent B Catalyst Addition (e.g., Pd/C or Raney Ni) A->B C Inerting: Purge with N₂ B->C D Hydrogenation: Introduce H₂ gas C->D E Reaction Monitoring: TLC, GC, or H₂ uptake D->E F Work-up: Vent H₂, Purge with N₂ E->F G Catalyst Filtration F->G H Product Isolation: Solvent Evaporation G->H I Purification (optional): Distillation/Chromatography H->I

Caption: General experimental workflow for catalytic hydrogenation.

References

2-Ethylnitrobenzene as an Intermediate in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethylnitrobenzene as a key intermediate in the synthesis of azo dyes. The information is intended to guide researchers in the development and application of novel dye molecules.

Introduction

This compound is a crucial aromatic nitro compound that serves as a versatile precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In the realm of dye chemistry, it is primarily utilized as a starting material for the production of 2-ethylaniline, a key component in the synthesis of a wide range of azo dyes. The ethyl group in the ortho position can influence the solubility, color, and binding properties of the final dye molecule, making it a valuable building block for creating dyes with specific characteristics.

The general synthetic pathway involves the reduction of the nitro group of this compound to an amino group, yielding 2-ethylaniline. This primary aromatic amine is then subjected to diazotization, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or naphthol, to produce the final azo dye.

General Synthetic Workflow

The synthesis of azo dyes from this compound follows a well-established two-step process after the initial reduction to 2-ethylaniline.

DyeSynthesis A This compound B Reduction A->B (e.g., Sn/HCl) C 2-Ethylaniline B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E 2-Ethylbenzenediazonium Chloride D->E F Coupling Reaction E->F G Azo Dye F->G H Coupling Component (e.g., 2-Naphthol) H->F LogicalFlow Start 2-Ethylaniline Diazotization Diazotization Start->Diazotization Intermediate 2-Ethylbenzenediazonium Chloride (Unstable Intermediate) Diazotization->Intermediate Coupling Coupling with 2-Naphthol Intermediate->Coupling Product 1-(2-Ethylphenylazo)-2-naphthol (Final Product) Coupling->Product

Application Notes and Protocols: The Role of 2-Ethylnitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethylnitrobenzene as a versatile starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The focus is on the synthesis of key building blocks such as 2-ethylaniline and 2-vinylaniline, and their subsequent elaboration into pharmaceutically relevant heterocyclic scaffolds like indoles and quinolines.

Introduction

This compound is a readily available aromatic nitro compound that serves as a valuable precursor in organic synthesis. Its chemical structure allows for facile transformation of the nitro group and modification of the ethyl substituent, making it an attractive starting point for the construction of complex molecular architectures found in many pharmaceuticals. The primary applications in pharmaceutical synthesis stem from its conversion to 2-ethylaniline and 2-vinylaniline. These intermediates are pivotal in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as various heterocyclic compounds with a broad range of biological activities.

Key Synthetic Transformations and Applications

The journey from this compound to valuable pharmaceutical scaffolds involves a series of well-established chemical transformations. The primary pathways involve the reduction of the nitro group to an amine and the conversion of the ethyl group to a vinyl group.

1. Reduction to 2-Ethylaniline: The reduction of this compound to 2-ethylaniline is a fundamental step that opens up a wide array of synthetic possibilities. 2-Ethylaniline is a key intermediate in the synthesis of various pharmaceuticals, including the NSAID Etodolac.[1][2][3]

2. Synthesis of 2-Vinylaniline: 2-Vinylaniline is another crucial intermediate derived from this compound (via 2-ethylaniline). Its vinyl and amino functionalities make it a versatile precursor for the construction of nitrogen-containing heterocycles, which are prevalent in drug molecules.[4]

3. Fischer Indole Synthesis: 2-Ethylaniline can be converted to 2-ethylphenylhydrazine, a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core structure in many natural products and pharmaceuticals, including the anti-inflammatory drug Etodolac.[1][5]

4. Quinoline Synthesis: Both 2-ethylaniline and 2-vinylaniline are valuable precursors for the synthesis of quinolines, another important class of heterocyclic compounds with diverse pharmacological activities. The Doebner-von Miller reaction provides a direct route from anilines to quinolines.[6][7]

The following sections provide detailed experimental protocols for these key transformations, along with quantitative data and diagrams to illustrate the experimental workflows.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylaniline from this compound

This protocol describes the catalytic hydrogenation of this compound to 2-ethylaniline using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the vessel and purge the system with nitrogen gas to remove air.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm) or use a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-ethylaniline.

  • The crude product can be purified by distillation under reduced pressure if necessary.

ParameterValue/Condition
Substrate This compound
Reagent H₂ gas
Catalyst 10% Pd/C
Solvent Methanol
Temperature Room Temperature
Pressure 1-4 atm
Typical Yield >95%

Experimental_Workflow_1

Protocol 2: Synthesis of 2-Ethylphenylhydrazine Hydrochloride from 2-Ethylaniline

This protocol details the diazotization of 2-ethylaniline followed by reduction to form 2-ethylphenylhydrazine hydrochloride, a key precursor for the Fischer indole synthesis.[2][8]

Materials:

  • 2-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ice

  • Beaker or flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Prepare a solution of 2-ethylaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool it to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate vessel, prepare a solution of sodium sulfite (2.5-3.0 eq) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Cool the reaction mixture in an ice bath and acidify with concentrated HCl.

  • The precipitated 2-ethylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

ParameterValue/Condition
Starting Material 2-Ethylaniline
Reagents NaNO₂, Na₂SO₃, HCl
Solvent Water
Diazotization Temp. 0-5 °C
Reduction Temp. <10 °C, then 60-70 °C
Reported Yield 92-94%[2][8]

Experimental_Workflow_2

Protocol 3: Fischer Indole Synthesis of 7-Ethyltryptophol (Etodolac Intermediate)

This protocol describes the synthesis of 7-ethyltryptophol, a key intermediate for the NSAID Etodolac, via the Fischer indole synthesis.[1][3][5]

Materials:

  • 2-Ethylphenylhydrazine hydrochloride

  • 2,3-Dihydrofuran

  • Sulfuric Acid (H₂SO₄)

  • N,N-Dimethylacetamide (DMAc) and Water (1:1 mixture)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 2-ethylphenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of DMAc and water, add 2,3-dihydrofuran (1.1 eq).

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 7-ethyltryptophol by column chromatography on silica gel.

ParameterValue/Condition
Starting Material 2-Ethylphenylhydrazine HCl
Reagent 2,3-Dihydrofuran
Catalyst H₂SO₄
Solvent DMAc/Water (1:1)
Temperature Reflux
Reported Yield 69-75%[3]

Experimental_Workflow_3

Protocol 4: Doebner-von Miller Synthesis of a Substituted Quinoline

This protocol provides a general method for the synthesis of a quinoline derivative from 2-ethylaniline and an α,β-unsaturated carbonyl compound, such as crotonaldehyde.[6][7]

Materials:

  • 2-Ethylaniline

  • Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, mix 2-ethylaniline (1.0 eq) with hydrochloric acid.

  • Slowly add crotonaldehyde (2.0 eq) to the stirred mixture. The reaction is often exothermic and may require cooling.

  • Add the oxidizing agent.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and make it alkaline by adding a solution of sodium hydroxide.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting quinoline derivative by column chromatography or distillation.

ParameterValue/Condition
Starting Material 2-Ethylaniline
Reagent α,β-Unsaturated Carbonyl
Catalyst/Promoter HCl, Oxidizing Agent
Temperature Reflux
Typical Yield 40-80% (highly substrate dependent)

Experimental_Workflow_4

Signaling Pathway Example: Mechanism of Action of Linagliptin

While a direct, common synthetic route from this compound to the antidiabetic drug linagliptin is not established, understanding the mechanism of such modern pharmaceuticals is crucial for drug development professionals. Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control. The downstream signaling of GLP-1 involves the activation of the PI3K/Akt pathway, which promotes cell survival and proliferation, and has been implicated in the neuroprotective effects of some DPP-4 inhibitors.

Signaling_Pathway

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Protocols for the Laboratory Reduction of 2-Ethylnitrobenzene to 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory-scale protocols for the chemical reduction of 2-ethylnitrobenzene to the corresponding amine, 2-ethylaniline. This transformation is a fundamental step in synthetic organic chemistry, crucial for the preparation of a variety of intermediates used in the pharmaceutical, agrochemical, and dye industries. The protocols outlined below utilize common and effective reducing agents: catalytic hydrogenation with palladium on carbon (Pd/C), stannous chloride (SnCl₂), and iron (Fe) powder.

Introduction

The reduction of a nitro group to a primary amine is a key transformation in the synthesis of aromatic compounds. 2-Ethylaniline, the product of this compound reduction, serves as a versatile building block for more complex molecules. The choice of reduction protocol often depends on the substrate's functional group tolerance, desired scale, and laboratory equipment availability. This note details three reliable methods for this conversion.

Data Summary

The following table summarizes typical quantitative data for the described reduction protocols. Please note that yields and reaction times can vary based on the specific reaction scale, purity of reagents, and efficiency of the experimental setup.

ProtocolReagentsCatalyst/Reducing AgentTypical Reaction TimeTypical Yield
1 This compound, Hydrogen (H₂)Palladium on Carbon (Pd/C)2 - 6 hours>95%
2 This compound, EthanolStannous Chloride Dihydrate (SnCl₂·2H₂O)2 - 4 hours85 - 95%
3 This compound, Acetic AcidIron (Fe) Powder1 - 3 hours80 - 90%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency, clean reaction profile, and simple workup.[1] It involves the use of hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask with a vacuum pump and then refill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-ethylaniline. The product is often of high purity, but can be further purified by distillation if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol is a classic and effective method for the reduction of aromatic nitro compounds and is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a 2 M NaOH solution to the reaction mixture to neutralize the acid and precipitate tin salts. Continue adding the base until the solution is strongly alkaline (pH > 12) to dissolve the amphoteric tin hydroxides.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford 2-ethylaniline. Further purification can be achieved by vacuum distillation.

Protocol 3: Reduction using Iron (Fe) Powder in Acetic Acid

This method is an economical and environmentally benign alternative for the reduction of nitroarenes.

Materials:

  • This compound

  • Iron (Fe) powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC. The reaction is generally complete in 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure to obtain the crude 2-ethylaniline, which can be purified by distillation.

Visualizations

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the reduction of this compound.

G Figure 1: General Reaction Scheme This compound This compound 2-Ethylaniline 2-Ethylaniline This compound->2-Ethylaniline Reduction reagents [H] G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound in Solvent catalyst Add Reducing Agent/ Catalyst reagents->catalyst react Run Reaction (Stirring, Heating/H2) catalyst->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench/Neutralize monitor->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Distillation) dry->purify

References

Application Notes and Protocols: Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the electrophilic aromatic nitration of ethylbenzene. The primary focus is on the widely used mixed-acid method, with an alternative greener protocol also presented.

Introduction

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (—NO₂) is introduced onto the aromatic ring of ethylbenzene. The reaction typically proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[1][2] The ethyl group is an activating, ortho-, para-director, meaning it increases the rate of reaction compared to benzene and directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions of the ring.[3][4] This regioselectivity is due to the electron-donating nature of the ethyl group, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions.[3][4]

The most common method for nitration involves a "mixed acid" of concentrated sulfuric acid and nitric acid.[5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[2]

Quantitative Data Summary

The conditions for the nitration of ethylbenzene can be controlled to favor mono-nitration and influence the isomeric ratio of the products. The reaction is significantly faster than the nitration of benzene.[6][7]

ParameterMixed Acid NitrationNotes
Reagents Ethylbenzene, Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)Sulfuric acid serves as the catalyst.[7]
Temperature 30-50°CHigher temperatures increase the rate of reaction but also promote dinitration.[6][8][9]
Reaction Time 30-60 minutesThe reaction is exothermic and requires careful temperature control.[8][9]
Typical Yield HighYields can be optimized by controlling temperature and reaction time.
Isomer Distribution ortho-nitroethylbenzene, para-nitroethylbenzene (major products)The ethyl group is an ortho-, para-director.[7] Only a small amount of the meta-isomer is formed.[6]
Experimental Workflow Diagram

The following diagram outlines the general workflow for the mixed-acid nitration of ethylbenzene, from reagent preparation to product analysis.

NitrationWorkflow Experimental Workflow: Nitration of Ethylbenzene prep Reagent Preparation mix_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath prep->mix_acid Step 1 add_eb Slowly Add Ethylbenzene to Nitrating Mixture mix_acid->add_eb Step 2 reaction Reaction (Control Temp < 50°C) add_eb->reaction Step 3 workup Work-up reaction->workup Step 4 quench Quench on Ice Water workup->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ (aq) and Water separate->wash dry Dry with Anhydrous Agent (e.g., CaCl₂) wash->dry purify Purification & Analysis dry->purify Step 5 distill Simple Distillation purify->distill analyze Characterization (GC-MS, NMR, TLC) distill->analyze

Caption: General experimental workflow for the nitration of ethylbenzene.

Detailed Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of explosive dinitro compounds.[9]

Protocol 1: Mixed-Acid Nitration of Ethylbenzene

This protocol is adapted from standard procedures for the nitration of aromatic compounds.[6][7][10]

Materials:

  • Ethylbenzene

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[10] While stirring, slowly add 20 mL of concentrated nitric acid.[10] Keep the mixture cool.

  • Addition of Ethylbenzene: Slowly add 17.5 mL of ethylbenzene dropwise to the stirred nitrating mixture using a dropping funnel.[10] Monitor the temperature closely and maintain it below 50°C to minimize the formation of dinitrated byproducts.[6][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 40-45 minutes.[10] For a higher yield of mono-nitrated product, the temperature can be gently raised to 60°C for this period, but with caution.[9][10]

  • Work-up: Pour the reaction mixture slowly and carefully into a beaker containing 150 mL of cold water and ice.[10]

  • Separation: Transfer the mixture to a separatory funnel. The nitroethylbenzene isomers will form a dense, oily layer at the bottom. Separate and retain this lower organic layer.[9][10]

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of cold water (repeat twice).[10]

    • 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (check for the cessation of effervescence).[10]

    • 50 mL of cold water.

  • Drying: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water.[9][10] Swirl the flask and let it stand until the liquid becomes clear.

  • Purification and Analysis:

    • Filter the dried liquid to remove the drying agent.

    • Purify the product via simple distillation, collecting the fraction that boils around 231°C (for o-nitroethylbenzene) and 246°C (for p-nitroethylbenzene).[9]

    • Analyze the product mixture to determine the isomer ratio using methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

Protocol 2: Silica Gel-Mediated Nitration (Solvent-Free)

This protocol offers a "greener" alternative by avoiding the use of strong acid catalysts like H₂SO₄.[14]

Materials:

  • Ethylbenzene (1 mmol)

  • 69% Nitric Acid (excess may be required)

  • Silica Gel (500 mg)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction

  • Magnetic stirrer and stir bar

  • Vial or small flask

Procedure:

  • Reaction Setup: In a vial, combine ethylbenzene (1 mmol) and silica gel (500 mg).

  • Addition of Nitric Acid: Add 69% nitric acid to the mixture. The reaction proceeds smoothly at room temperature.[14]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. An excess of nitric acid may be necessary to drive the reaction to completion.[14]

  • Work-up: Once the reaction is complete, extract the products from the silica gel using a suitable organic solvent like dichloromethane.

  • Purification and Analysis: Filter to remove the silica gel. The solvent can then be removed under reduced pressure. The resulting product can be analyzed by GC-MS or NMR to determine yield and isomer distribution.[14] This method has been reported to give almost quantitative yields of the desired products.[14]

Product Characterization

The identification and quantification of the resulting nitroethylbenzene isomers are crucial for evaluating the success and selectivity of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the reaction progress and identify the number of products formed.[13][15]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are standard methods for separating and quantifying the different isomers in the product mixture.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the ratio of para to ortho isomers directly from the crude product mixture by integrating the distinct signals for each isomer.[11]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it confirms the molecular weight of the products and aids in their identification.[12]

References

Application Notes and Protocols for Monitoring 2-Ethylnitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 2-ethylnitrobenzene. The primary focus is on chromatographic and spectroscopic techniques that allow for the quantitative tracking of the reactant, intermediates, and final products.

Application Note 1: Monitoring the Catalytic Hydrogenation of this compound to 2-Ethylaniline using Gas Chromatography (GC)

Introduction

The reduction of this compound is a critical reaction in the synthesis of 2-ethylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. Monitoring the progress of this reaction is essential for process optimization, yield determination, and safety. Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for separating and quantifying the volatile and semi-volatile components of the reaction mixture.

Principle

Aliquots of the reaction mixture are periodically extracted and analyzed by GC-FID. The separation is achieved on a capillary column, and the components are detected by the FID. The concentration of this compound and 2-ethylaniline is determined by comparing their peak areas to those of a known internal or external standard.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler or manual injection port

  • Data acquisition and processing software

  • Syringes for sample injection

  • Vials for sample and standard preparation

  • This compound (reactant)

  • 2-Ethylaniline (expected product)

  • Internal standard (e.g., dodecane, or another non-reactive compound with a distinct retention time)

  • Solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (for drying)

2. GC-FID Operating Conditions

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction vessel at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction in the aliquot if necessary (e.g., by cooling or adding a quenching agent).

  • Dilute the aliquot with a known volume of solvent (e.g., 1 mL of dichloromethane) containing a precise concentration of the internal standard.

  • Dry the sample over a small amount of anhydrous sodium sulfate and vortex briefly.

  • Transfer the supernatant to a GC vial for analysis.

4. Calibration

  • Prepare a series of calibration standards containing known concentrations of this compound, 2-ethylaniline, and the internal standard in the chosen solvent.

  • Analyze each standard using the specified GC-FID method.

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

5. Data Analysis

  • Inject the prepared samples into the GC-FID.

  • Identify the peaks for this compound, 2-ethylaniline, and the internal standard based on their retention times.

  • Integrate the peak areas.

  • Calculate the concentration of the reactant and product in each sample using the calibration curves.

  • Plot the concentration of this compound and 2-ethylaniline as a function of reaction time to monitor the reaction progress.

Quantitative Data Summary
CompoundTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound~10.5~1 µg/mL~5 µg/mL
2-Ethylaniline~8.2~2 µg/mL~10 µg/mL
Internal Standard (Dodecane)~9.5--

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Experimental Workflow Diagram

GC_Workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start Reaction sampling Aliquot Sampling at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilution with Solvent & Internal Standard quench->dilute dry Drying (e.g., Na2SO4) dilute->dry transfer Transfer to GC Vial dry->transfer inject Inject Sample into GC transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Concentrations integrate->quantify plot Plot Kinetic Profile quantify->plot

GC-FID workflow for monitoring this compound reactions.

Application Note 2: In-Situ Monitoring of this compound Reactions using ATR-FTIR Spectroscopy

Introduction

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in-situ, real-time monitoring of chemical reactions. It provides information about the changes in functional groups as the reaction progresses, without the need for sample extraction. This method is particularly useful for studying the kinetics and mechanism of reactions involving this compound, such as its reduction, where the characteristic vibrational bands of the nitro group disappear and those of the amino group appear.

Principle

An ATR probe is inserted directly into the reaction vessel. The infrared beam from the spectrometer passes through an internal reflection element (e.g., diamond or silicon crystal) in contact with the reaction mixture. The evanescent wave at the crystal surface interacts with the sample, and the absorbed infrared radiation provides a spectrum of the components in the immediate vicinity of the probe. By collecting spectra at regular intervals, the concentration changes of reactants, intermediates, and products can be monitored.

Experimental Protocol

1. Instrumentation and Materials

  • FTIR spectrometer equipped with an ATR probe (e.g., diamond ATR)

  • Reaction vessel with a port for the ATR probe

  • Data acquisition and analysis software capable of time-resolved measurements

  • This compound reaction setup

2. Experimental Setup

  • Insert the ATR probe into the reaction vessel, ensuring a good seal and that the crystal is fully immersed in the reaction medium.

  • Set up the reaction as planned (e.g., addition of catalyst, pressurization with hydrogen for hydrogenation).

  • Configure the FTIR software to collect spectra at regular intervals (e.g., every 30 seconds).

3. Data Acquisition

  • Collect a background spectrum of the solvent and any catalysts or reagents before initiating the reaction.

  • Start the reaction (e.g., by heating or adding a key reagent).

  • Begin time-resolved spectral acquisition.

  • Monitor the changes in the IR spectrum in real-time. Key vibrational bands to monitor include:

    • This compound (Reactant):

      • Asymmetric NO₂ stretch: ~1525 cm⁻¹

      • Symmetric NO₂ stretch: ~1345 cm⁻¹

    • 2-Ethylaniline (Product):

      • N-H stretching vibrations: ~3300-3500 cm⁻¹

      • N-H bending vibration: ~1620 cm⁻¹

4. Data Analysis

  • Subtract the background spectrum from each of the collected reaction spectra.

  • Select characteristic, non-overlapping peaks for the reactant and product.

  • Plot the absorbance of these characteristic peaks as a function of time. The absorbance is proportional to the concentration (Beer-Lambert Law).

  • The resulting kinetic profiles can be used to determine reaction rates and endpoints.

Signaling Pathway Diagram

ATR_FTIR_Pathway cluster_monitoring ATR-FTIR Monitoring Reactant This compound (NO₂ stretch at ~1525, 1345 cm⁻¹) Intermediate Intermediate Species (e.g., Nitroso, Hydroxylamine) Reactant->Intermediate Reaction Progress Reactant_Signal Decrease in NO₂ Absorbance Reactant->Reactant_Signal Product 2-Ethylaniline (N-H stretch at ~3300-3500 cm⁻¹) Intermediate->Product Reaction Progress Product_Signal Increase in N-H Absorbance Product->Product_Signal

Functional group conversion monitored by ATR-FTIR.

Application Note 3: Quantitative Analysis of this compound Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)

Introduction

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, which can be the case for some intermediates or products in this compound reactions. This method offers excellent resolution and sensitivity for the separation and quantification of aromatic compounds.

Principle

A liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Syringes and filters for sample preparation

  • Vials for sample and standard preparation

  • This compound

  • 2-Ethylaniline

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate buffer)

2. HPLC-UV Operating Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Withdraw an aliquot from the reaction mixture at specified time points.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Calibration

  • Prepare a series of calibration standards of this compound and 2-ethylaniline in the mobile phase.

  • Analyze the standards using the HPLC-UV method.

  • Construct calibration curves by plotting the peak area against the concentration for each analyte.

5. Data Analysis

  • Inject the prepared samples.

  • Identify the peaks of interest based on their retention times.

  • Integrate the peak areas and determine the concentrations using the calibration curves.

Quantitative Data Summary
CompoundTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound~5.8~0.5 µg/mL~2 µg/mL
2-Ethylaniline~3.5~1 µg/mL~5 µg/mL

Note: Retention times are approximate and depend on the specific column and mobile phase composition.

Logical Relationship Diagram

HPLC_Logic Start Reaction Mixture Aliquot Prep Dilution & Filtration Start->Prep Analysis HPLC-UV Analysis Prep->Analysis Data Chromatogram Analysis->Data Quant Quantification via Calibration Curve Data->Quant Result Concentration vs. Time Data Quant->Result

Logical flow for HPLC analysis of reaction samples.

Application Notes and Protocols: 2-Ethylnitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Ethylnitrobenzene is a valuable starting material in organic synthesis, primarily utilized as a precursor for the preparation of substituted indoles and anilines. These intermediates are of significant interest in the pharmaceutical and chemical industries due to their presence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for two key transformations of this compound: the Bartoli indole synthesis to yield 7-ethylindole and its reduction to 2-ethylaniline. Furthermore, it explores the downstream application of 7-ethylindole in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) etodolac and illustrates the relevant pharmacological pathway.

Synthesis of 7-Ethylindole via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes. The presence of the ethyl group at the ortho position of this compound is crucial for the success of this reaction, which proceeds through the addition of a vinyl Grignard reagent.[1][2] This reaction generally requires three equivalents of the Grignard reagent to achieve a good yield.[1]

Experimental Protocol: Bartoli Indole Synthesis

Reaction: this compound to 7-Ethylindole

Materials:

  • This compound

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous THF at -40°C under an inert atmosphere (e.g., argon or nitrogen), slowly add vinylmagnesium bromide (3 equivalents) while maintaining the temperature below -30°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 7-ethylindole.

Quantitative Data:
Starting MaterialProductReagentsSolventTemperatureReaction TimeYield (%)
This compound7-EthylindoleVinylmagnesium bromide (3 eq.)THF-40°C to RT2-4 h60-70% (typical)

Reduction of this compound to 2-Ethylaniline

The reduction of the nitro group in this compound to an amine provides 2-ethylaniline, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[3] This transformation can be efficiently achieved through various methods, including catalytic hydrogenation and chemical reduction with metals in acidic media.

Experimental Protocol 1: Catalytic Hydrogenation

Reaction: this compound to 2-Ethylaniline

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-ethylaniline, which can be further purified by distillation if necessary.

Experimental Protocol 2: Reduction with Tin(II) Chloride

Reaction: this compound to 2-Ethylaniline

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford 2-ethylaniline.

Quantitative Data:
Starting MaterialProductMethodReagentsSolventYield (%)
This compound2-EthylanilineCatalytic HydrogenationH₂, 10% Pd/CEthanol>95%
This compound2-EthylanilineChemical ReductionSnCl₂·2H₂O, HClEthanol85-95%

Application in Drug Development: Synthesis of Etodolac

7-Ethylindole, synthesized from this compound, is a key precursor to 7-ethyltryptophol. This intermediate is crucial for the synthesis of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID).[4] Etodolac is used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1]

Synthetic Pathway Overview

The synthesis of etodolac from 7-ethylindole involves the conversion of the indole to 7-ethyltryptophol, which is then reacted with a suitable side-chain precursor followed by hydrolysis to yield the final drug molecule.

G A This compound B 7-Ethylindole A->B Bartoli Indole Synthesis C 7-Ethyltryptophol B->C Further Functionalization D Etodolac C->D Side-chain addition & Hydrolysis

Caption: Synthetic pathway from this compound to Etodolac.

Pharmacological Significance: Mechanism of Action of Etodolac

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1.[1][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] The selective inhibition of COX-2 is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the stomach lining.[5][6]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by Etodolac

cluster_cell Inflamed Cell cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGG₂, PGH₂) COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Stomach_Protection Stomach Lining Protection PGs->Stomach_Protection Etodolac Etodolac Etodolac->COX2 Selective Inhibition

Caption: Mechanism of action of Etodolac via selective COX-2 inhibition.

References

The Versatility of 2-Ethylnitrobenzene in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethylnitrobenzene, a readily available aromatic nitro compound, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its strategic placement of an ethyl and a nitro group on the benzene ring allows for a variety of chemical transformations, leading to the formation of privileged scaffolds in medicinal chemistry. The reduction of the nitro group to an amine is a key step, paving the way for subsequent cyclization reactions to construct diverse heterocyclic cores such as indoles, quinolines, quinoxalines, and benzodiazepines. These heterocyclic frameworks are integral to numerous pharmaceuticals and biologically active molecules, demonstrating activities ranging from anticancer and antimicrobial to kinase inhibition. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems from this compound and its derivatives, supported by quantitative data and mechanistic insights.

I. Synthesis of Indoles via Reductive Cyclization

The Leimgruber-Batcho indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes and their derivatives, including this compound. The synthesis proceeds in two main steps: formation of an enamine intermediate followed by reductive cyclization.

Application Note:

The Leimgruber-Batcho synthesis offers a high-yielding and versatile route to substituted indoles. Starting from this compound, this method can be adapted to produce 7-ethylindole. The initial condensation with a formamide acetal forms a β-dimethylamino- or β-pyrrolidino-styrene derivative, which upon reduction of the nitro group, undergoes spontaneous cyclization to the indole ring. This method is advantageous due to its mild reaction conditions and the commercial availability of the starting materials.[1][2][3][4] The resulting ethyl-substituted indoles can be further functionalized to explore their therapeutic potential, as indole derivatives are known to possess a wide range of biological activities, including anticancer properties.[5][6][7][8][9]

Experimental Protocol: Synthesis of 7-Ethylindole

Step 1: Synthesis of (E)-1-(2-(2-ethyl-6-nitrophenyl)vinyl)pyrrolidine

  • To a solution of this compound (1 equivalent) in dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture at reflux (approximately 110-120 °C) for 3-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • The resulting crude enamine is a dark red oil or solid and can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Reductive Cyclization to 7-Ethylindole

  • Dissolve the crude enamine from Step 1 in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).

  • To this solution, add a catalytic amount of Raney Nickel (approximately 10% w/w) under a nitrogen atmosphere.

  • Carefully add hydrazine hydrate (85% solution, 3-4 equivalents) dropwise to the stirred suspension. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.

  • After the initial vigorous reaction subsides, continue stirring at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-ethylindole.

Quantitative Data:
Starting MaterialProductReagents and ConditionsYield (%)Spectroscopic Data
This compound7-Ethylindole1. DMFDMA, Pyrrolidine, DMF, reflux; 2. Raney Ni, N2H4·H2O, MeOH/THF75-85¹H NMR (CDCl₃, 300 MHz): δ 8.05 (br s, 1H, NH), 7.55 (d, J = 7.8 Hz, 1H), 7.10-6.95 (m, 3H), 6.50 (t, J = 2.1 Hz, 1H), 2.85 (q, J = 7.5 Hz, 2H), 1.35 (t, J = 7.5 Hz, 3H). ¹³C NMR (CDCl₃, 75 MHz): δ 135.8, 128.5, 124.2, 121.5, 120.3, 118.8, 102.9, 24.1, 14.2.

Reaction Workflow for Leimgruber-Batcho Indole Synthesis

Leimgruber_Batcho start This compound enamine (E)-1-(2-(2-ethyl-6-nitrophenyl)vinyl)pyrrolidine start->enamine DMFDMA, Pyrrolidine, DMF, Reflux indole 7-Ethylindole enamine->indole Reductive Cyclization (Raney Ni, N2H4·H2O)

Caption: Workflow for the synthesis of 7-ethylindole from this compound.

II. Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including applications as anticancer agents and kinase inhibitors.[3][10][11][12][13][14] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. 2-Ethylaniline, obtained from the reduction of this compound, can be further elaborated to 2-ethyl-1,2-diaminobenzene, a key precursor for quinoxalines.

Application Note:

The synthesis of quinoxalines from 2-ethyl-1,2-diaminobenzene allows for the introduction of an ethyl group at the 5-position of the quinoxaline ring. This substitution can be used to modulate the physicochemical and pharmacological properties of the resulting compounds. The reaction with various 1,2-dicarbonyl compounds provides access to a library of 5-ethyl-substituted quinoxalines for biological screening.

Experimental Protocol: Synthesis of 2,3-Dimethyl-5-ethylquinoxaline

Step 1: Synthesis of 2-Ethylaniline

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-ethylaniline, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-Ethylphenyl)acetamide

  • Dissolve 2-ethylaniline (1 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) and stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-(2-ethylphenyl)acetamide.

Step 3: Synthesis of 2-Ethyl-6-nitroaniline

  • To a stirred solution of N-(2-ethylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

  • Stir the reaction at 0 °C for 1 hour and then pour onto ice.

  • Filter the precipitated product and wash with cold water.

  • Hydrolyze the acetamide by refluxing with aqueous HCl to afford 2-ethyl-6-nitroaniline.

Step 4: Synthesis of 2-Ethyl-1,2-diaminobenzene

  • Reduce 2-ethyl-6-nitroaniline using a similar procedure as in Step 1 (catalytic hydrogenation with Pd/C) to obtain 2-ethyl-1,2-diaminobenzene.

Step 5: Synthesis of 2,3-Dimethyl-5-ethylquinoxaline

  • Dissolve 2-ethyl-1,2-diaminobenzene (1 equivalent) in ethanol.

  • Add biacetyl (2,3-butanedione) (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2,3-dimethyl-5-ethylquinoxaline.

Quantitative Data:
ProductYield (%)Spectroscopic Data
2,3-Dimethyl-5-ethylquinoxaline85-95¹H NMR (CDCl₃, 300 MHz): δ 7.95-7.85 (m, 2H), 7.60-7.50 (m, 1H), 3.00 (q, J = 7.5 Hz, 2H), 2.70 (s, 6H), 1.40 (t, J = 7.5 Hz, 3H). ¹³C NMR (CDCl₃, 75 MHz): δ 153.5, 153.2, 141.0, 139.5, 129.0, 128.5, 126.0, 26.5, 23.0, 15.0.[12][15][16]

Synthetic Pathway to 2,3-Dimethyl-5-ethylquinoxaline

Quinoxaline_Synthesis start This compound aniline 2-Ethylaniline start->aniline Reduction (H2, Pd/C) diamine 2-Ethyl-1,2-diaminobenzene aniline->diamine 1. Acylation 2. Nitration 3. Hydrolysis 4. Reduction quinoxaline 2,3-Dimethyl-5-ethylquinoxaline diamine->quinoxaline Condensation with Biacetyl

Caption: Multi-step synthesis of 2,3-dimethyl-5-ethylquinoxaline.

III. Synthesis of Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[14][17][18] They are typically synthesized through the condensation of o-phenylenediamines with ketones.[15][19]

Application Note:

The use of 2-ethyl-1,2-diaminobenzene, derived from this compound, in the synthesis of benzodiazepines allows for the creation of novel derivatives with potential for modulated biological activity. The reaction with various cyclic and acyclic ketones can be catalyzed by Lewis or Brønsted acids to afford a library of 8-ethyl-1,5-benzodiazepines.

Experimental Protocol: Synthesis of 2,4-Dimethyl-8-ethyl-3H-1,5-benzodiazepine
  • In a round-bottom flask, dissolve 2-ethyl-1,2-diaminobenzene (1 equivalent) in acetonitrile.

  • Add acetone (2.5 equivalents) to the solution.

  • Add a catalytic amount of phenylboronic acid (20 mol%).[15]

  • Reflux the reaction mixture for the appropriate time as monitored by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 2,4-dimethyl-8-ethyl-3H-1,5-benzodiazepine.

Quantitative Data:
ProductYield (%)Spectroscopic Data
2,4-Dimethyl-8-ethyl-3H-1,5-benzodiazepine82-91¹H NMR (CDCl₃, 300 MHz): δ 7.20-7.00 (m, 3H), 3.30 (br s, 1H, NH), 2.70 (q, J = 7.6 Hz, 2H), 2.40 (s, 3H), 2.30 (s, 2H), 2.20 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H).

Mechanism of Benzodiazepine Formation

Benzodiazepine_Mechanism diamine 2-Ethyl-1,2-diaminobenzene diimine Diimine Intermediate diamine->diimine Condensation ketone Ketone ketone->diimine enamine Enamine Intermediate diimine->enamine Tautomerization benzodiazepine 1,5-Benzodiazepine enamine->benzodiazepine Intramolecular Cyclization

Caption: General mechanism for the synthesis of 1,5-benzodiazepines.

IV. Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound, particularly quinoxalines and indoles, have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Application Note:

Quinoxaline derivatives have been identified as selective ATP-competitive inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][14] Inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Similarly, certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6][9]

Kinase Inhibition Signaling Pathway by a Quinoxaline Derivative

Kinase_Inhibition cluster_0 RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition ATP ATP ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotion

Caption: Inhibition of receptor tyrosine kinase signaling by a quinoxaline derivative.

Conclusion: this compound is a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel indoles, quinoxalines, and benzodiazepines. The potential of these compounds to modulate key biological pathways, such as kinase signaling, underscores their importance in the ongoing efforts of drug discovery and development. Further exploration of the structure-activity relationships of this compound-derived heterocycles will undoubtedly lead to the identification of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylnitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-ethylnitrobenzene. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Optimization

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the electrophilic nitration of ethylbenzene.[1][2] This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile that reacts with the ethylbenzene.[3]

Q2: My overall yield of nitroethylbenzene isomers is low. What are the likely causes and solutions?

A2: Low overall yield can stem from several factors:

  • Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to ethylbenzene is adequate. An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material.

  • Inadequate Temperature Control: The nitration of ethylbenzene is an exothermic reaction.[4] If the temperature is too low, the reaction rate will be very slow, leading to low conversion. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition.[5]

  • Poor Mixing: The reaction between ethylbenzene and the mixed acid is a two-phase system. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.[6] Inadequate mixing can significantly hinder the reaction.

  • Water Content: The presence of excess water in the reaction mixture can deactivate the nitrating agent by diluting the acids and inhibiting the formation of the nitronium ion.[3] Use concentrated acids to minimize water content.

Q3: I am getting a low ratio of the desired this compound (ortho isomer) compared to the 4-ethylnitrobenzene (para isomer). How can I optimize for the ortho isomer?

A3: The ortho/para isomer ratio in the nitration of ethylbenzene is primarily influenced by reaction temperature. Generally, lower reaction temperatures favor the formation of the para isomer, while higher temperatures can lead to a slight increase in the ortho isomer, but also risk dinitration and other side reactions. Steric hindrance from the ethyl group also naturally favors the para position.[7] For this reason, achieving a high selectivity for the ortho isomer is challenging with standard mixed-acid nitration.

Q4: What are the typical side reactions and byproducts I should be aware of?

A4: The primary side reaction is dinitration, leading to the formation of dinitroethylbenzene isomers, which can occur at higher temperatures or with an excess of the nitrating agent.[4] Oxidation of the ethyl group can also occur, particularly under harsh conditions, leading to the formation of nitrophenols and other oxidation byproducts, which can contaminate the final product.[5][8]

Q5: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?

A5: Yes, alternative nitrating systems have been explored. One approach involves using nitric acid adsorbed on silica gel, which can proceed smoothly at room temperature.[9] Another method utilizes a mixture of concentrated nitric acid and acetic anhydride.[5] These methods may offer advantages in terms of milder reaction conditions and potentially different isomer selectivities.

Safety & Handling

Q6: The nitration of ethylbenzene is highly exothermic. How can I effectively control the temperature and prevent a runaway reaction?

A6: Temperature control is critical for safety. Key strategies include:

  • Slow, Controlled Addition: Add the nitrating agent (or ethylbenzene) dropwise to the reaction mixture.

  • External Cooling: Use an ice bath or a cooling mantle to dissipate the heat generated during the reaction.

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Scale Considerations: Be aware that the risk of a runaway reaction increases with the scale of the synthesis.[4] For larger-scale reactions, more robust cooling systems and potentially the use of continuous flow reactors are recommended for enhanced safety.[4][5]

Q7: What are the essential safety precautions when working with concentrated nitric and sulfuric acids?

A7: Both nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When preparing the mixed acid, always add the sulfuric acid slowly to the nitric acid while cooling , as the mixing process is highly exothermic.

Product Isolation & Purification

Q8: What is the best method to separate the this compound and 4-ethylnitrobenzene isomers after the reaction?

A8: The most common industrial method for separating the ortho and para isomers of ethylnitrobenzene is fractional distillation.[1] This technique takes advantage of the difference in their boiling points. This compound has a boiling point of approximately 228 °C, while 4-ethylnitrobenzene boils at a higher temperature.

Q9: My fractional distillation is not giving a clean separation of the isomers. What could be the issue?

A9: Inefficient fractional distillation can be due to several factors:

  • Inadequate Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. The closer the boiling points of the components, the more efficient the column needs to be.

  • Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[10] If the distillation is too fast, the vapors will not have enough time to equilibrate on the surfaces of the column packing.

  • Fluctuating Heat Input: Maintain a constant and uniform heat source to ensure a steady rate of vapor generation.

  • Poor Insulation: Insulating the distillation column can help maintain the temperature gradient necessary for efficient separation.

Q10: Are there alternative methods to fractional distillation for separating the isomers?

A10: While fractional distillation is the most common method, crystallization can also be used, particularly for separating the para isomer, which has a higher melting point and may crystallize out of a solution upon cooling.[11] This can be a useful technique for enriching the mother liquor in the ortho isomer before a final distillation step.[11]

Data Presentation

Table 1: Physical Properties of Ethylnitrobenzene Isomers

PropertyThis compound (ortho)4-Ethylnitrobenzene (para)
Molecular Formula C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol
Appearance Yellow to light brown oily liquid[1]-
Boiling Point ~228 °C (at atmospheric pressure)Higher than the ortho isomer
Melting Point -13 to -10 °C[1]-
Density ~1.127 g/mL at 25 °C[1]-

Table 2: Influence of Reaction Conditions on Isomer Distribution (Illustrative)

ParameterConditionPredominant IsomerComments
Temperature LowParaLower temperatures generally favor the formation of the para isomer.
Temperature HighIncreased OrthoHigher temperatures can slightly increase the ortho to para ratio, but also increase the risk of dinitration.[4]
Steric Hindrance N/AParaThe bulk of the ethyl group sterically hinders the ortho positions, making the para position more accessible to the nitronium ion.[7]

Experimental Protocols

1. Laboratory-Scale Synthesis of Nitroethylbenzene via Mixed-Acid Nitration

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of ethylbenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Caution: This mixing is highly exothermic.

  • Add the cold nitrating mixture dropwise to the ethylbenzene-sulfuric acid mixture over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude mixture of nitroethylbenzene isomers.

2. Quantitative Analysis of Isomer Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the relative percentages of this compound, 3-ethylnitrobenzene, and 4-ethylnitrobenzene in the crude product mixture.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

    • (Note: This is a starting point and should be optimized for your specific instrument and column.)

  • MSD Parameters (if used):

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-300.

Procedure:

  • Prepare a dilute solution of the crude nitroethylbenzene mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the chromatogram and mass spectra of the separated components.

  • Identify the peaks corresponding to the ortho, meta, and para isomers based on their retention times and mass spectra. The molecular ion peak for all isomers will be at m/z 151.

  • Integrate the peak areas of the identified isomers.

  • Calculate the relative percentage of each isomer by dividing the individual peak area by the total area of all three isomer peaks and multiplying by 100.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Separation Ethylbenzene Ethylbenzene Reaction Vessel (0-10°C) Reaction Vessel (0-10°C) Ethylbenzene->Reaction Vessel (0-10°C) Mixed Acid (HNO3 + H2SO4) Mixed Acid (HNO3 + H2SO4) Mixed Acid (HNO3 + H2SO4)->Reaction Vessel (0-10°C) Quenching (Ice Water) Quenching (Ice Water) Reaction Vessel (0-10°C)->Quenching (Ice Water) Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching (Ice Water)->Liquid-Liquid Extraction Washing & Drying Washing & Drying Liquid-Liquid Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Crude Product (Isomer Mixture) Crude Product (Isomer Mixture) Solvent Removal->Crude Product (Isomer Mixture) GC-MS Analysis GC-MS Analysis Crude Product (Isomer Mixture)->GC-MS Analysis Fractional Distillation Fractional Distillation Crude Product (Isomer Mixture)->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Overall Yield Check_Temp Check Temperature Control Low_Yield->Check_Temp Check_Mixing Check Stirring Efficiency Low_Yield->Check_Mixing Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Low_Ortho Low Ortho-Isomer Ratio Adjust_Temp Adjust Reaction Temperature Low_Ortho->Adjust_Temp Runaway_Reaction Runaway Reaction Improve_Cooling Improve Cooling & Addition Rate Runaway_Reaction->Improve_Cooling Check_Temp->Improve_Cooling

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethylnitrobenzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Incorrect acid mixture: Ratio of nitric acid to sulfuric acid is not optimal. 3. Loss during workup: Product lost during washing or extraction steps.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Acid Ratio: Ensure the use of a well-established mixed acid formulation (typically a 1:2 or 1:1 molar ratio of nitric acid to sulfuric acid). 3. Careful Workup: Perform aqueous workup and extractions carefully to minimize loss of the organic layer. Ensure complete phase separation.
High Percentage of 4-Ethylnitrobenzene Impurity The ethyl group is an ortho-para directing group, and the formation of the para isomer is thermodynamically favored. Reaction conditions can influence the isomer ratio.Temperature Control: Maintain a lower reaction temperature (0-10 °C) to kinetically favor the formation of the ortho isomer over the para isomer. Higher temperatures tend to increase the proportion of the para isomer.
Presence of Dinitrobenzene Byproducts Excessive nitration: Reaction temperature is too high, or the concentration of the nitrating agent is excessive.[1]Strict Temperature Control: Do not exceed the recommended reaction temperature. The nitration of the activated ethylnitrobenzene ring is faster than that of ethylbenzene. Stoichiometry: Use a controlled amount of the nitrating agent (typically a slight excess, e.g., 1.1 to 1.2 equivalents of nitric acid).
Product is Dark in Color Formation of oxidized byproducts or nitrophenols due to overly harsh reaction conditions.Milder Conditions: Use the recommended reaction temperature and avoid prolonged reaction times at elevated temperatures. Purification: The colored impurities can often be removed by column chromatography or distillation.
Poor Separation of Isomers by Distillation The boiling points of this compound and its isomers are relatively close, making simple distillation ineffective.Fractional Distillation: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve good separation.[2] Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can improve separation.
Inaccurate Quantitation by GC Analysis Co-elution of isomers: The GC method may not be optimized to resolve the ortho, meta, and para isomers. Improper calibration: Lack of proper calibration standards for each isomer.Method Optimization: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5) and optimize the temperature program to achieve baseline separation of the isomers. Use of Standards: Obtain pure standards of this compound, 3-ethylnitrobenzene, and 4-ethylnitrobenzene for accurate calibration and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in the synthesis of this compound?

A1: The most common impurities are the other positional isomers formed during the nitration of ethylbenzene: 4-ethylnitrobenzene (para isomer) and 3-ethylnitrobenzene (meta isomer). Due to the ortho-para directing nature of the ethyl group, the 4-ethylnitrobenzene isomer is usually the major byproduct. Dinitroethylbenzene can also be formed as a byproduct if the reaction conditions are too harsh (e.g., high temperature). Unreacted ethylbenzene may also be present in the crude product.

Q2: What is the typical isomer distribution (ortho/para/meta) in the nitration of ethylbenzene?

A2: The nitration of ethylbenzene with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of isomers. While the exact ratio can vary with reaction conditions, a representative distribution is approximately 45-55% para-ethylnitrobenzene, 40-50% ortho-ethylnitrobenzene, and a smaller amount of the meta-ethylnitrobenzene isomer (typically 3-5%).

Q3: How can I increase the yield of the desired this compound isomer?

A3: While the para isomer is often the major product, you can influence the isomer ratio to some extent. Lowering the reaction temperature can favor the formation of the ortho isomer. Careful control of the addition rate of the nitrating agent and efficient stirring are also important to maintain a consistent temperature throughout the reaction mixture.

Q4: What is the best method to purify this compound from its isomers?

A4: Fractional distillation is the most common and effective method for separating the ethylnitrobenzene isomers on a laboratory and industrial scale.[2] Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is recommended for efficient separation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this reaction involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid) and the product, this compound, is toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Quantitative Data of Common Impurities

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₉NO₂151.17232.5
4-Ethylnitrobenzene C₈H₉NO₂151.17242-246
3-Ethylnitrobenzene C₈H₉NO₂151.17242.5-243.2
Ethylbenzene (Unreacted) C₈H₁₀106.17136
Dinitroethylbenzene C₈H₈N₂O₄196.16> 250

Experimental Protocols

Synthesis of this compound via Nitration of Ethylbenzene

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus (including a fractionating column)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, pre-cooled amount of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C.

  • Nitration Reaction: To a stirred solution of ethylbenzene in a separate flask, also cooled in an ice bath, slowly add the prepared nitrating mixture from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from its isomers and any unreacted starting material.

GC-MS Analysis of Ethylnitrobenzene Isomers

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Typical GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Note: These conditions are a starting point and may require optimization for your specific instrument and sample.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis & Reaction cluster_troubleshooting Troubleshooting Points cluster_solutions Solutions Start Start Synthesis Reaction Nitration of Ethylbenzene Start->Reaction Workup Aqueous Workup Reaction->Workup LowYield Low Yield? Reaction->LowYield HighPara High Para-Isomer? Reaction->HighPara Dinitration Dinitration Products? Reaction->Dinitration Purification Fractional Distillation Workup->Purification Analysis GC/MS Analysis Purification->Analysis PoorSeparation Poor Isomer Separation? Purification->PoorSeparation Product Pure this compound Analysis->Product Sol_LowYield Check Reaction Time/Temp Optimize Acid Ratio LowYield->Sol_LowYield Sol_HighPara Lower Reaction Temperature HighPara->Sol_HighPara Sol_Dinitration Strict Temperature Control Control Stoichiometry Dinitration->Sol_Dinitration Sol_PoorSeparation Use High-Efficiency Column Vacuum Distillation PoorSeparation->Sol_PoorSeparation

Caption: Troubleshooting workflow for this compound synthesis.

Impurity_Formation_Pathway cluster_nitration Nitration (Mixed Acid) cluster_over_nitration Over-Nitration (High Temp) Ethylbenzene Ethylbenzene Ortho This compound (Desired Product) Ethylbenzene->Ortho ortho-attack Para 4-Ethylnitrobenzene (Major Impurity) Ethylbenzene->Para para-attack Meta 3-Ethylnitrobenzene (Minor Impurity) Ethylbenzene->Meta meta-attack Dinitro Dinitroethylbenzene Ortho->Dinitro Para->Dinitro Meta->Dinitro

Caption: Impurity formation pathways in this compound synthesis.

References

Technical Support Center: Separation of 2- and 4-Ethylnitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of 2- and 4-ethylnitrobenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental separation of these positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2- and 4-ethylnitrobenzene isomers?

A1: The primary challenge lies in their similar physicochemical properties. As positional isomers, they have the same molecular weight and similar polarities, leading to close elution times in chromatographic systems. Achieving baseline separation often requires careful optimization of the chromatographic conditions.

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for separating 2- and 4-ethylnitrobenzene. The choice between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Q3: What type of HPLC column is best for separating positional isomers like 2- and 4-ethylnitrobenzene?

A3: While standard C18 columns can be used, specialized stationary phases often provide better selectivity for positional isomers. Phenyl-Hexyl columns are particularly advantageous as they offer alternative selectivity based on π-π interactions between the stationary phase and the aromatic analytes.[1] Other potential options include polar-embedded phases or other phenyl-based columns.

Q4: What are the key parameters to optimize in a GC method for this separation?

A4: For Gas Chromatography, the most critical parameters to optimize are the stationary phase of the capillary column, the temperature program (both the initial temperature and the ramp rate), and the carrier gas flow rate. The choice of injector temperature is also important to ensure efficient and reproducible vaporization of the sample without degradation.

Q5: Can I use the same method for both qualitative identification and quantitative analysis?

A5: Generally, yes. A well-developed chromatographic method that provides good resolution and peak shape is suitable for both qualitative identification (based on retention time) and quantitative analysis (based on peak area or height). However, for accurate quantification, it is crucial to validate the method for linearity, accuracy, and precision.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the separation of 2- and 4-ethylnitrobenzene isomers using HPLC and GC.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Inadequate column efficiency.1. Switch to a column with different selectivity, such as a Phenyl-Hexyl phase, to leverage π-π interactions.[1] 2. Adjust the organic modifier-to-water ratio. Evaluate different organic solvents (e.g., methanol instead of acetonitrile) as this can alter selectivity.[1] 3. Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Peak Tailing 1. Active sites on the column packing (silanol interactions). 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Use a well-endcapped column or add a competing base to the mobile phase in low concentrations. Operating at a lower pH can also suppress silanol activity. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase whenever possible.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Insufficient column equilibration time.1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer to control pH if ionizable compounds are present. 2. Use a column oven to maintain a constant and stable temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
High Backpressure 1. Blockage in the HPLC system (e.g., column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically check for blockages by removing components in reverse order (column, then tubing). Back-flush the column if necessary. 2. Filter all samples before injection using a 0.45 µm or 0.22 µm syringe filter. 3. Ensure the mobile phase components are fully miscible and that buffers do not precipitate in the presence of the organic solvent.
GC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Oven temperature program is not optimal. 3. Carrier gas flow rate is too high or too low.1. Select a capillary column with a stationary phase that provides good selectivity for aromatic compounds. A mid-polarity phase, such as one containing phenyl groups, may be effective. 2. Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. A lower initial oven temperature can also enhance resolution at the beginning of the chromatogram. 3. Determine the optimal flow rate for the carrier gas (e.g., using a van Deemter plot) to maximize column efficiency.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated liner and a high-quality, well-deactivated capillary column. 2. Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trim the first few centimeters of the column. 3. Ensure the column is installed correctly in the injector and detector with the proper insertion depth to avoid dead volume.
Variable Retention Times 1. Leaks in the system. 2. Inconsistent oven temperature. 3. Fluctuations in carrier gas flow or pressure.1. Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector. 2. Verify that the oven temperature is accurate and stable. 3. Ensure the gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed. 3. Sample carryover from a previous injection.1. Clean the syringe and use high-purity carrier gas with appropriate traps. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Run a solvent blank after a concentrated sample to check for carryover. Clean the injector and syringe if necessary.

Experimental Protocols

HPLC Method Development Protocol (Starting Point)

This protocol is based on the separation of other nitroaromatic isomers and can be optimized for 2- and 4-ethylnitrobenzene.

1. Column Selection:

  • Primary Recommendation: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The π-π interactions of this stationary phase can provide the necessary selectivity for positional aromatic isomers.[1]

  • Alternative: A standard C18 column can be used as a baseline, but may require more extensive mobile phase optimization.

2. Mobile Phase:

  • A: Water

  • B: Methanol or Acetonitrile

  • Start with an isocratic elution of 50:50 (A:B) and adjust the ratio to achieve optimal retention and resolution. Methanol is often preferred with phenyl phases as it can enhance π-π interactions.[1]

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm or a Diode Array Detector (DAD) to monitor multiple wavelengths.

4. Optimization Strategy:

  • If retention is too low, decrease the percentage of the organic solvent (B).

  • If retention is too high, increase the percentage of the organic solvent (B).

  • If resolution is insufficient, try small, incremental changes in the mobile phase composition.

  • Evaluate both methanol and acetonitrile as the organic modifier, as this can significantly alter selectivity.[1]

GC Method Development Protocol (Starting Point)

This protocol provides a general starting point for the separation of volatile nitroaromatic compounds.

1. Column Selection:

  • A mid-polarity capillary column is recommended. A good starting point would be a column with a stationary phase containing 5% phenyl and 95% dimethylpolysiloxane.

  • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

2. GC Parameters:

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to handle potentially concentrated samples and ensure sharp peaks.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 280 °C

    • MS Transfer Line Temperature: 280 °C

3. Optimization Strategy:

  • If the isomers co-elute, reduce the temperature ramp rate (e.g., to 5 °C/min) to increase the separation time and improve resolution.

  • Adjust the initial oven temperature to change the retention of the analytes.

  • Optimize the carrier gas flow rate for maximum efficiency.

Visualizations

Below are diagrams illustrating the troubleshooting workflow for common separation problems.

Troubleshooting_Poor_Resolution Start Poor Resolution or Co-elution of Isomers CheckMethod Review Method Parameters Start->CheckMethod ChangeColumn Change Stationary Phase (e.g., to Phenyl-Hexyl for HPLC) CheckMethod->ChangeColumn HPLC OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Solvent Type) CheckMethod->OptimizeMobilePhase HPLC OptimizeGCTemp Optimize GC Temperature Program (Slower Ramp) CheckMethod->OptimizeGCTemp GC IncreaseEfficiency Increase Column Efficiency (Longer Column / Smaller Particles) CheckMethod->IncreaseEfficiency Resolved Peaks Resolved ChangeColumn->Resolved OptimizeMobilePhase->Resolved OptimizeGCTemp->Resolved IncreaseEfficiency->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Check for Column Overload Start->CheckOverload CheckActiveSites Investigate Active Sites Start->CheckActiveSites CheckSolventMismatch Check Sample Solvent Start->CheckSolventMismatch ReduceConc Reduce Sample Concentration or Injection Volume CheckOverload->ReduceConc GoodPeakShape Symmetrical Peak Shape ReduceConc->GoodPeakShape DeactivatedLiner Use Deactivated Liner/Column (GC) CheckActiveSites->DeactivatedLiner GC AdjustMobilePhase Adjust Mobile Phase pH (HPLC) CheckActiveSites->AdjustMobilePhase HPLC DeactivatedLiner->GoodPeakShape AdjustMobilePhase->GoodPeakShape UseMobilePhaseAsSolvent Dissolve Sample in Mobile Phase CheckSolventMismatch->UseMobilePhaseAsSolvent UseMobilePhaseAsSolvent->GoodPeakShape

Caption: Troubleshooting workflow for peak tailing issues.

References

Technical Support Center: Purification of Crude 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-ethylnitrobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound, typically synthesized by the nitration of ethylbenzene, contains several impurities that can affect downstream applications. The primary impurities include:

  • Positional Isomers: The most significant impurities are the other isomers of ethylnitrobenzene, namely 4-ethylnitrobenzene (para-isomer) and, to a lesser extent, 3-ethylnitrobenzene (meta-isomer). These are co-produced during the nitration reaction.[1]

  • Unreacted Starting Materials: Residual ethylbenzene may be present if the nitration reaction did not go to completion.

  • Byproducts of Nitration: Dinitroethylbenzene and other nitrated or oxidized aromatic compounds can be formed as byproducts, especially if the reaction conditions are not carefully controlled.

  • Residual Acids: Traces of the nitrating acids (sulfuric acid and nitric acid) may remain in the crude product.

Q2: What are the primary methods for purifying crude this compound?

The choice of purification method depends on the scale of the experiment and the desired final purity. The most common methods are:

  • Fractional Distillation: This is the most widely used industrial method for separating the ortho- and para-isomers of ethylnitrobenzene.[1]

  • Recrystallization: This technique can be effective for removing impurities if a suitable solvent is found.

  • Column Chromatography: For small-scale purifications requiring very high purity, column chromatography offers excellent separation of isomers and other impurities.

Troubleshooting Guides

Fractional Distillation

Q3: How can I effectively separate this compound from its isomers using fractional distillation?

Fractional distillation is the primary method for separating this compound from its isomers on a larger scale.[1] The success of this technique relies on the difference in boiling points of the isomers.

Experimental Protocol: Vacuum Fractional Distillation of Ethylnitrobenzene Isomers

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. The column length should be at least 30 cm for good separation.

    • Use a round-bottom flask of an appropriate size to avoid overfilling (ideally, the flask should be half to two-thirds full).

    • Connect the distillation apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Gradually reduce the pressure to the desired vacuum (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently.

    • Collect the fractions based on the boiling point at the given pressure. This compound has a boiling point of 172-174 °C at 18 mmHg.[2][3]

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common Fractional Distillation Issues

Issue Possible Cause Solution
Poor Separation of Isomers Insufficient number of theoretical plates.Use a longer or more efficient packed distillation column.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the column.
Bumping or Unstable Boiling Uneven heating.Use a stirring bar or boiling chips in the distillation flask. Ensure the heating mantle is properly sized for the flask.
Product Solidifies in the Condenser The condenser temperature is too low.Use a condenser with a wider bore or control the flow of the coolant to maintain a temperature above the melting point of the product.

Quantitative Data: Fractional Distillation

Parameter Value Reference
Boiling Point of this compound228 °C (atmospheric pressure)[2]
172-174 °C at 18 mmHg[2][3]
Typical Purity Achieved>99% (GC)

G cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis cluster_product Product Crude Crude this compound Charge Charge Crude Mixture Crude->Charge Apparatus Assemble Fractional Distillation Apparatus Apparatus->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Gentle Heating Vacuum->Heat Collect Collect Fractions Heat->Collect Analyze Analyze Purity (GC/HPLC) Collect->Analyze Pure Pure this compound Analyze->Pure

Caption: Step-by-step process for the recrystallization of this compound.

Column Chromatography

Q5: How can I use column chromatography to achieve high-purity this compound?

Column chromatography is an excellent technique for small-scale purification, offering high resolution for separating isomers and other closely related impurities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, applying gentle pressure (flash chromatography) to speed up the separation.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Common Column Chromatography Issues

Issue Possible Cause Solution
Poor Separation Inappropriate eluent polarity.Adjust the eluent composition. Increase the polarity (more ethyl acetate) to move polar compounds faster, or decrease it to slow them down.
Column was not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Cracked Column Bed The column ran dry.Always keep the top of the silica gel covered with the eluent.
Broad Bands The sample was loaded in too much solvent.Dissolve the sample in the minimum possible volume of eluent for loading.

G cluster_setup Setup cluster_procedure Procedure cluster_final Final Steps Pack Pack Column with Silica Gel Load Load Crude Sample Pack->Load Eluent Prepare Eluent Elute Elute with Solvent Eluent->Elute Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/GC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

References

Technical Support Center: Improving the Selectivity of Ethylbenzene Nitration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of ethylbenzene. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the selectivity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of ethylbenzene, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction is producing a significant amount of dinitro- and trinitro-ethylbenzene. How can I improve the selectivity for mononitration?

A1: The formation of multiple nitration products is a common issue, particularly with activated aromatic rings like ethylbenzene. Here are several strategies to enhance mononitration selectivity:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low reaction temperature, typically between 0-10°C, is crucial.[1] Higher temperatures increase the reaction rate and can lead to over-nitration.

  • Nitrating Agent Stoichiometry: Use a stoichiometric or slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards polynitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired mononitro product.

  • Choice of Nitrating Agent: Consider using a milder nitrating agent. For instance, nitration on silica gel can provide high yields of mononitrated products under mild conditions.[2]

Q2: The ratio of ortho- to para-nitroethylbenzene in my product mixture is not ideal. How can I increase the yield of the para isomer?

A2: The ethyl group is an ortho-, para-director, but achieving high para-selectivity often requires specific conditions to overcome the statistical preference for the two ortho positions.[3][4]

  • Steric Hindrance: The ethyl group offers some steric hindrance to the ortho positions, which naturally favors para substitution to some extent. This effect can be more pronounced with bulkier alkyl groups.

  • Catalyst Selection: Employing solid acid catalysts, such as zeolites or molybdenum trioxide on a silica support (MoO3/SiO2), can significantly enhance para-selectivity in the nitration of alkylbenzenes.[5][6]

  • Alternative Nitrating Systems: The use of dinitrogen pentoxide (N2O5) in conjunction with a PEG-based dicationic acidic ionic liquid has been shown to improve the para-selectivity for alkylbenzenes.

Q3: My reaction has resulted in the formation of a dark, tar-like substance. What is the cause and how can I prevent it?

A3: Tar formation is often a result of oxidative side reactions or polymerization, which can be exacerbated by harsh reaction conditions.

  • Temperature Control: As with over-nitration, high temperatures can promote side reactions leading to tar formation. Strict temperature control is essential.

  • Purity of Reagents: Ensure the use of high-purity starting materials and reagents. Impurities can sometimes catalyze unwanted side reactions.

  • Acid Concentration: While concentrated acids are necessary, excessively harsh conditions (e.g., fuming nitric or sulfuric acid) can lead to oxidation of the ethylbenzene.

Q4: The overall yield of my nitration reaction is low. What are the potential reasons and solutions?

A4: Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If the reaction is sluggish at low temperatures, a slight increase in temperature or extended reaction time may be necessary, though this must be balanced against the risk of side reactions.

  • Workup Procedure: The product, nitroethylbenzene, is an oil. Ensure efficient extraction from the aqueous acid layer using a suitable organic solvent. Multiple extractions may be necessary. Also, be mindful of potential product loss during washing and drying steps.

  • Nitrating Agent Potency: The nitronium ion (NO2+) is the active electrophile, generated from nitric acid and a strong acid catalyst like sulfuric acid.[7] Ensure your acids are of sufficient concentration and have not been degraded by improper storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution for the nitration of ethylbenzene with mixed acid?

A1: The nitration of ethylbenzene with a standard mixed acid (HNO3/H2SO4) system typically yields a mixture of ortho- and para-nitroethylbenzene, with a smaller amount of the meta isomer. The para isomer is generally favored due to the steric hindrance of the ethyl group at the ortho positions. The exact ratio can be influenced by reaction conditions such as temperature and acid concentration.

Q2: Why is the ethyl group considered an activating and ortho-, para-directing group?

A2: The ethyl group is an electron-donating group through an inductive effect. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself, hence it is "activating". This increased electron density is particularly pronounced at the ortho and para positions, which stabilizes the carbocation intermediate formed during electrophilic attack at these sites. This stabilization lowers the activation energy for the formation of ortho and para products.

Q3: Are there "greener" alternatives to the traditional mixed acid nitration?

A3: Yes, research is ongoing to develop more environmentally friendly nitration methods. One promising approach is the use of solid acid catalysts like zeolites or silica gel.[2][5][6] These can often be recovered and reused, reducing waste. Additionally, solvent-free nitration on silica gel with aqueous nitric acid has been shown to be effective, minimizing the use of organic solvents.[2]

Q4: Can I use other nitrating agents besides the nitric acid/sulfuric acid mixture?

A4: Several other nitrating agents can be employed, and they can offer different selectivities. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common alternative.[8] Other systems, such as bismuth subnitrate with thionyl chloride, have also been reported to be effective for the selective mononitration of moderately reactive aromatic compounds.

Q5: How does temperature affect the selectivity of ethylbenzene nitration?

A5: In general, lower reaction temperatures favor higher selectivity. Increasing the temperature provides more energy for the system to overcome the activation barriers for the formation of less-favored isomers and can also lead to a higher incidence of di- and trinitration. For optimal selectivity, it is recommended to conduct the reaction at or below room temperature, often in an ice bath.

Data Presentation

The following tables summarize quantitative data on the isomer distribution of ethylbenzene nitration under various experimental conditions.

Table 1: Isomer Distribution in the Nitration of Ethylbenzene with Different Nitrating Agents

Nitrating AgentCatalyst/SupportSolventTemperature (°C)ortho (%)para (%)meta (%)Other ProductsYield (%)
HNO₃/H₂SO₄--304555trace-~95
Acetyl Nitrate-Acetic AnhydrideRoom Temp.4753-11% dinitro85 (mono)
69% HNO₃Silica GelNoneRoom Temp.45523-98

Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: Classical Nitration of Ethylbenzene with Mixed Acid

This protocol describes the standard laboratory procedure for the nitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.

  • Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C. Slowly, with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 25 g of ethylbenzene. Cool the flask in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture from the dropping funnel to the stirred ethylbenzene over a period of approximately 30-45 minutes. Carefully control the rate of addition to maintain the reaction temperature between 5-10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for another hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water. Separate the organic layer using a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitroethylbenzene mixture.

  • Purification (Optional): The ortho and para isomers can be separated by fractional distillation under reduced pressure.

Protocol 2: Selective Nitration of Ethylbenzene using Nitric Acid on Silica Gel[2]

This protocol offers a milder and often more selective method for the mononitration of ethylbenzene.

  • Preparation of the Reagent: In a fume hood, add 10 g of silica gel to a round-bottom flask. Slowly add 5 mL of 69% nitric acid to the silica gel with gentle swirling until a free-flowing powder is obtained.

  • Reaction: To the flask containing the nitrating silica gel, add 10 mmol of ethylbenzene.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: After the reaction is complete, add 50 mL of dichloromethane to the flask and stir for 10 minutes.

  • Isolation: Filter the mixture to remove the silica gel. Wash the silica gel with an additional 20 mL of dichloromethane.

  • Purification: Combine the organic filtrates and wash with 50 mL of water and then 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the nitration of ethylbenzene.

G cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Attack HNO3 HNO3 H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2O-NO2+->NO2+ - H₂O Ethylbenzene Ethylbenzene H2O H₂O SigmaComplex σ-complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Product Nitroethylbenzene SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration of Ethylbenzene.

Caption: Regioselectivity in Ethylbenzene Nitration.

G Start Start Prep Prepare Nitrating Agent Start->Prep Setup Set up Reaction Flask with Ethylbenzene Start->Setup Cool Cool Flasks in Ice Bath Prep->Cool Setup->Cool Add Slowly Add Nitrating Agent Cool->Add React Stir at Controlled Temperature Add->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Quench and Workup Monitor->Workup Complete Isolate Isolate Crude Product Workup->Isolate Purify Purify Product (e.g., Distillation) Isolate->Purify End End Purify->End

Caption: General Experimental Workflow for Ethylbenzene Nitration.

References

Technical Support Center: Reduction of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 2-ethylnitrobenzene to 2-ethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or not suitable for the substrate. 2. Insufficient Hydrogen Pressure: In catalytic hydrogenation, low hydrogen pressure can lead to incomplete reduction. 3. Low Reaction Temperature: The reaction may require higher thermal energy to proceed at an adequate rate. 4. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface.1. - Use a fresh batch of catalyst. - Ensure the catalyst is appropriate for nitroarene reduction (e.g., Pd/C, Raney Ni, PtO₂). - Perform a catalyst screening to identify the optimal catalyst. 2. Increase the hydrogen pressure according to established protocols. For industrial processes, pressures of 1.0 - 2.0 MPa are sometimes used.[1] 3. Gradually increase the reaction temperature. A common range for this type of reduction is 150-200°C.[1] 4. - Increase the stirring speed. - Consider using a different solvent to improve the solubility of this compound.
Formation of Side Products (e.g., azoxy, azo, hydroxylamine derivatives) 1. Incomplete Reduction: Intermediates such as nitrosobenzene and hydroxylamine can be formed and may react with each other to form azoxy and azo compounds. 2. Non-selective Reducing Agent: Some reducing agents may not be selective for the nitro group, leading to other reactions. 3. Reaction Conditions: Sub-optimal temperature or pressure can favor the formation of intermediates and their subsequent condensation products.1. - Increase the reaction time. - Increase the amount of reducing agent or catalyst loading. 2. - For catalytic hydrogenation, ensure sufficient hydrogen is supplied. - When using chemical reducing agents, consider more selective options. 3. - Optimize the reaction temperature and pressure. Lower temperatures can sometimes favor the formation of hydroxylamines.
Slow Reaction Rate 1. Steric Hindrance: The ortho-ethyl group can sterically hinder the approach of the nitro group to the catalyst surface, slowing down the reaction rate compared to nitrobenzene or para-substituted isomers. 2. Electronic Effects: The ethyl group is an electron-donating group, which can decrease the reduction potential of the nitro group, making it less reactive. Studies have shown that nitroarenes with electron-donating substituents are reduced at a slower rate.[2] 3. Low Catalyst Loading: An insufficient amount of catalyst will result in a slower reaction.1. - Increase the catalyst loading. - Choose a catalyst with a more open porous structure. 2. - Increase the reaction temperature to overcome the activation energy barrier. 3. - Optimize the catalyst-to-substrate ratio.
Difficulty in Product Isolation 1. Emulsion Formation: During aqueous work-up, the presence of the amine product and unreacted starting material can lead to the formation of stable emulsions. 2. Product Solubility: 2-ethylaniline has some solubility in water, which can lead to losses during extraction.1. - Add a saturated brine solution to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. 2. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Back-extract the combined organic layers with dilute acid to protonate the amine, transfer it to the aqueous phase, and then basify and re-extract to purify.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The most common methods for the reduction of this compound include:

  • Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst such as palladium on carbon (Pd/C), Raney Nickel, or platinum oxide (PtO₂) with hydrogen gas.[3] It is known for its high efficiency and clean reaction profile, producing water as the primary byproduct.

  • Metal-Acid Reduction: This classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). While effective, this method generates significant metal waste.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst.

Q2: How does the ortho-ethyl group in this compound affect its reduction?

A2: The ortho-ethyl group influences the reduction in two main ways:

  • Steric Hindrance: The ethyl group's proximity to the nitro group can physically block or slow down the interaction of the nitro group with the catalyst's active sites. This can lead to a slower reaction rate compared to un-substituted nitrobenzene or para-substituted isomers.

  • Electronic Effects: The ethyl group is electron-donating, which increases the electron density on the aromatic ring. This can make the nitro group slightly less electrophilic and therefore less reactive towards reduction. Kinetic studies on substituted nitroarenes have shown that electron-donating groups generally decrease the rate of reduction.[2]

Q3: What are the expected intermediates and byproducts in the reduction of this compound?

A3: The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can be present in the final reaction mixture. The primary intermediates are the corresponding nitroso and hydroxylamine compounds. These intermediates can also react with each other to form condensation byproducts such as azoxy and azo compounds.

Q4: Can you provide a general experimental protocol for the catalytic hydrogenation of this compound?

A4: The following is a general protocol based on an industrial method. Specific conditions may need to be optimized for your laboratory setup.

Experimental Protocol: Catalytic Hydrogenation of this compound [1]

  • Materials:

    • This compound

    • Metal catalyst (e.g., Palladium on Carbon, Raney Nickel)

    • Hydrogen gas

    • Nitrogen gas

    • Suitable solvent (if necessary)

  • Procedure:

    • Reactor Preparation: Add the metal catalyst to a hydrogenation reactor.

    • Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all air.

    • Hydrogenation Setup: After complete replacement of air, introduce hydrogen gas into the reactor.

    • Reaction Initiation: Introduce this compound into the reactor.

    • Reaction Conditions:

      • Temperature: Control the reaction temperature between 150°C and 200°C.

      • Pressure: Maintain a hydrogen pressure of 1.0 to 2.0 MPa.

    • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

    • Work-up:

      • Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas, replacing it with nitrogen.

      • Separate the reaction mixture containing 2-ethylaniline and water from the catalyst.

      • The product can be purified by distillation.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reduction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting material (this compound) and the appearance of the product (2-ethylaniline).

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reduction Pathway cluster_side Potential Side Reactions This compound This compound 2-Ethylnitrosobenzene 2-Ethylnitrosobenzene This compound->2-Ethylnitrosobenzene +2e-, +2H+ -H2O N-(2-Ethylphenyl)hydroxylamine N-(2-Ethylphenyl)hydroxylamine 2-Ethylnitrosobenzene->N-(2-Ethylphenyl)hydroxylamine +2e-, +2H+ 2,2'-Diethylazoxybenzene 2,2'-Diethylazoxybenzene 2-Ethylnitrosobenzene->2,2'-Diethylazoxybenzene + N-(2-Ethylphenyl)hydroxylamine -H2O 2-Ethylaniline 2-Ethylaniline N-(2-Ethylphenyl)hydroxylamine->2-Ethylaniline +2e-, +2H+ -H2O 2,2'-Diethylazobenzene 2,2'-Diethylazobenzene 2,2'-Diethylazoxybenzene->2,2'-Diethylazobenzene +2e-, +2H+ -H2O

Caption: Reaction pathway for the reduction of this compound and potential side reactions.

Troubleshooting Workflow

G start Start: Low Conversion of This compound check_catalyst Is the catalyst active and fresh? start->check_catalyst replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_conditions Are reaction conditions (temp, pressure) optimal? check_catalyst->check_conditions Yes replace_catalyst->check_conditions optimize_conditions Increase temperature and/or H2 pressure check_conditions->optimize_conditions No check_mixing Is mixing/agitation sufficient? check_conditions->check_mixing Yes optimize_conditions->check_mixing increase_mixing Increase stirring speed check_mixing->increase_mixing No side_products Are side products observed? check_mixing->side_products Yes increase_mixing->side_products adjust_time_reagents Adjust reaction time or reagent stoichiometry side_products->adjust_time_reagents Yes success Successful Reduction side_products->success No adjust_time_reagents->success

Caption: Troubleshooting workflow for the reduction of this compound.

References

Technical Support Center: Synthesis of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-ethylnitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on identifying the causes of common side reactions and providing actionable solutions.

Issue 1: Low Yield of this compound and High Yield of 4-Ethylnitrobenzene

  • Symptom: The final product mixture contains a significantly higher proportion of the para-isomer (4-ethylnitrobenzene) than the desired ortho-isomer (this compound).

  • Potential Causes:

    • Steric Hindrance: The ethyl group, while an ortho-, para-director, can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho position, favoring substitution at the less hindered para position.

    • Reaction Temperature: While the effect of temperature on the ortho/para ratio is not extensively documented for ethylbenzene, in some electrophilic aromatic substitutions, higher temperatures can slightly favor the thermodynamically more stable para isomer.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Maintain a low and consistent reaction temperature, typically between 0°C and 10°C, to kinetically control the reaction. This may slightly improve the ortho to para ratio.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative nitrating agents under different solvent conditions could potentially alter the isomer distribution. However, this would require significant experimental optimization.

    • Focus on Separation: Since the formation of the para-isomer is a major competing reaction, an efficient separation technique is crucial. Fractional distillation is the most common industrial method to separate the ortho and para isomers.

Issue 2: Significant Formation of Dinitrated Byproducts

  • Symptom: Analysis of the product mixture (e.g., by GC-MS) shows the presence of significant amounts of 1-ethyl-2,4-dinitrobenzene and/or 1-ethyl-2,6-dinitrobenzene.

  • Potential Causes:

    • High Reaction Temperature: The ethyl group activates the benzene ring, making it susceptible to further nitration.[1] Higher temperatures provide the necessary activation energy for the second nitration to occur.

    • Excess Nitrating Agent: Using a large excess of the nitrating agent increases the probability of dinitration.

    • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mononitration is complete can lead to the formation of dinitrated products.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature below the recommended maximum (e.g., not exceeding 10°C) to minimize dinitration.[1]

    • Stoichiometric Control of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to ethylbenzene. A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material, but a large excess should be avoided.

    • Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material and the formation of the mononitrated products. Quench the reaction once the desired conversion is achieved to prevent further nitration.

Issue 3: Presence of Oxidation Byproducts

  • Symptom: The product mixture contains impurities that are not the expected nitro-isomers, potentially indicating oxidation of the ethyl group (e.g., to form nitroacetophenones).

  • Potential Causes:

    • Harsh Reaction Conditions: The use of highly concentrated or fuming nitric acid, especially at elevated temperatures, can lead to the oxidation of the alkyl side chain.

  • Troubleshooting Steps:

    • Use of Appropriate Acid Concentrations: Avoid the use of fuming nitric acid unless specifically required and validated for the desired transformation. Use standard concentrated nitric and sulfuric acids.

    • Maintain Low Temperatures: As with dinitration, lower temperatures will disfavor oxidation side reactions.

Issue 4: Formation of Nitrophenols

  • Symptom: The presence of colored impurities or analysis by methods like HPLC-MS indicates the formation of nitrophenols.

  • Potential Causes:

    • Presence of Water and Oxidizing Conditions: While less common in standard laboratory synthesis, the formation of nitrophenols can occur under certain industrial or environmental conditions involving water and strong oxidizing agents.[2]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure that the reaction is carried out under reasonably anhydrous conditions to minimize potential side reactions.

    • Purification: If nitrophenols are formed, they can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) during the workup, as they are acidic.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound?

The primary side products are the isomeric 4-ethylnitrobenzene and, to a much lesser extent, 3-ethylnitrobenzene. Additionally, dinitrated products such as 1-ethyl-2,4-dinitrobenzene and 1-ethyl-2,6-dinitrobenzene can be formed, particularly under harsh reaction conditions.[1]

Q2: How can I maximize the yield of the ortho-isomer over the para-isomer?

Due to electronic and steric effects, the formation of the para-isomer is generally favored. Maximizing the ortho-isomer yield is challenging. The focus is typically on achieving a good overall yield of the mononitrated products and then efficiently separating the this compound from the 4-ethylnitrobenzene by fractional distillation. Maintaining a low reaction temperature is the primary way to exert kinetic control over the reaction, which may offer a slight improvement in the ortho/para ratio.

Q3: What is the role of sulfuric acid in the nitration of ethylbenzene?

Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[1]

Q4: How does temperature affect the formation of side products?

Temperature is a critical parameter. Higher temperatures increase the rate of reaction but also significantly promote dinitration, as the first nitro group does not sufficiently deactivate the ring to prevent a second substitution under more vigorous conditions.[1] It is crucial to maintain a low and controlled temperature (typically 0-10°C) to favor mononitration.

Q5: Can I use a different nitrating agent to improve selectivity?

While the mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective, other nitrating systems exist. For example, nitration with N₂O₅ in the presence of a specific ionic liquid has been shown to improve para-selectivity for some alkylbenzenes, but this may not be advantageous for obtaining the ortho-isomer and involves more specialized reagents.[3] Any deviation from the standard mixed acid procedure would require substantial process development and optimization.

Data Presentation

Table 1: Typical Isomer and Byproduct Distribution in the Mononitration of Ethylbenzene

ProductTypical Percentage Range (%)Notes
This compound30 - 45The desired ortho-isomer.
4-Ethylnitrobenzene50 - 65The major isomeric byproduct due to less steric hindrance at the para position.
3-Ethylnitrobenzene< 5The meta-isomer is formed in very small amounts as the ethyl group is a strong ortho-, para-director.
Dinitrated ProductsVariable (can be >10)Highly dependent on reaction conditions. Higher temperatures and excess nitrating agent significantly increase their formation.[1]
Oxidation ProductsTypically lowMore likely with harsh oxidizing conditions (e.g., fuming nitric acid).
NitrophenolsGenerally not observedMay form under specific conditions, particularly in the presence of water and strong oxidants.[2]

Note: The exact distribution can vary significantly based on the specific reaction conditions employed.

Experimental Protocols

Protocol 1: Standard Nitration of Ethylbenzene with Mixed Acid

This protocol is a general guideline for the laboratory-scale synthesis of mononitroethylbenzene isomers.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.

  • Nitration Reaction: To a separate reaction flask containing ethylbenzene, slowly add the cold nitrating mixture dropwise while maintaining the reaction temperature between 0°C and 10°C with vigorous stirring. The addition rate should be controlled to prevent the temperature from rising.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10°C. Monitor the progress of the reaction by TLC or GC until the ethylbenzene is consumed (typically 1-2 hours).

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Separate the organic layer. If the product is solid, it may precipitate and can be collected by filtration. If it is an oil, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of ortho- and para-nitroethylbenzene, can be separated by fractional distillation under reduced pressure.

Mandatory Visualization

Side_Reactions_in_2_Ethylnitrobenzene_Synthesis Ethylbenzene Ethylbenzene Intermediate_Ortho σ-complex (ortho) Ethylbenzene->Intermediate_Ortho Electrophilic Attack (ortho position) Intermediate_Para σ-complex (para) Ethylbenzene->Intermediate_Para Electrophilic Attack (para position) Oxidation_Products Oxidation Products Ethylbenzene->Oxidation_Products Oxidation (Harsh Conditions) Nitronium_Ion Nitronium Ion (NO₂⁺) Product_Ortho This compound (Desired Product) Intermediate_Ortho->Product_Ortho Deprotonation Product_Para 4-Ethylnitrobenzene (Major Side Product) Intermediate_Para->Product_Para Deprotonation Dinitrated_Products Dinitrated Products (e.g., 1-ethyl-2,4-dinitrobenzene) Product_Ortho->Dinitrated_Products Further Nitration (High Temp./Excess NO₂⁺) Product_Para->Dinitrated_Products Further Nitration (High Temp./Excess NO₂⁺)

Caption: Reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Product Mixture (GC, NMR, etc.) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowOrtho Low Ortho/Para Ratio Problem->LowOrtho Low Yield of This compound HighDinitro High Dinitration Problem->HighDinitro Significant Dinitration Oxidation Oxidation Products Present Problem->Oxidation Other Impurities Solution_Temp Decrease Reaction Temperature (0-5°C) LowOrtho->Solution_Temp HighDinitro->Solution_Temp Solution_Stoichiometry Reduce Molar Ratio of Nitrating Agent HighDinitro->Solution_Stoichiometry Solution_Harsh Avoid Fuming Acids/ Reduce Temperature Oxidation->Solution_Harsh End Re-run Experiment Solution_Temp->End Solution_Stoichiometry->End Solution_Harsh->End

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Selective Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the over-nitration of ethylbenzene during electrophilic aromatic substitution experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ethylbenzene prone to over-nitration?

A1: The ethyl group (-CH₂CH₃) is an activating group and an ortho, para-director in electrophilic aromatic substitution.[1] This means it increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive than benzene itself.[1] This increased reactivity makes the initial product, mono-nitroethylbenzene, susceptible to a second nitration, leading to the formation of dinitroethylbenzene isomers, especially under harsh reaction conditions.[2]

Q2: What are the primary products of ethylbenzene nitration?

A2: The primary products are a mixture of ortho-nitroethylbenzene and para-nitroethylbenzene. Due to steric hindrance from the ethyl group, the para isomer is typically favored. Under conditions that are too vigorous, dinitration can occur, yielding mainly 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.[3]

Q3: What is the most critical factor to control to prevent over-nitration?

A3: Temperature is the most critical factor. Nitration reactions are highly exothermic, and elevated temperatures significantly increase the rate of reaction, favoring di-nitration.[4] Maintaining a low and consistent temperature throughout the reaction is paramount for achieving selective mono-nitration.

Q4: What are the signs of a runaway reaction, and how can it be prevented?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, vigorous gas evolution (brown fumes of nitrogen oxides), and a darkening of the reaction mixture. To prevent this, ensure efficient stirring and cooling, add the nitrating agent slowly and portion-wise, and monitor the internal temperature of the reaction flask continuously.[5] Never add the organic substrate to the nitrating mixture; always add the nitrating agent to the substrate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High yield of dinitroethylbenzene 1. Excessive reaction temperature: The temperature may have risen above the optimal range for mono-nitration. 2. High concentration of nitrating agent: Using fuming nitric acid or a high ratio of nitric acid to ethylbenzene increases the likelihood of a second nitration. 3. Prolonged reaction time: Leaving the reaction to stir for too long after the initial nitration can lead to further reaction.1. Improve temperature control: Use an ice/salt bath to maintain a temperature between 0-10°C. Add the nitrating agent dropwise to manage the exotherm. 2. Adjust reagent concentration: Use concentrated (not fuming) nitric acid. Carefully control the stoichiometry to use only a slight excess of the nitrating agent. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of ethylbenzene and stop the reaction once mono-nitration is complete.[6]
Low conversion of ethylbenzene 1. Insufficient nitrating agent: The amount of nitronium ion (NO₂⁺) generated is too low. 2. Reaction temperature is too low: While preventing over-nitration, excessively low temperatures can significantly slow down the reaction rate. 3. Inefficient mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.1. Check stoichiometry: Ensure a slight molar excess of nitric acid is used. 2. Optimize temperature: While keeping the temperature low, find a balance where the reaction proceeds at a reasonable rate. A range of 10-20°C can be explored if 0-10°C is too slow. 3. Ensure vigorous stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the mixture is homogeneous.
Product is a dark, tarry substance Oxidation of the starting material or product: This can occur at high temperatures or with a very high concentration of nitric acid.Use milder nitrating conditions: Consider using alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can be more selective.[3] Ensure the temperature is strictly controlled.
Difficulty separating ortho and para isomers Similar physical properties: The boiling points and polarities of o-nitroethylbenzene and p-nitroethylbenzene are very close.Use column chromatography: Careful column chromatography on silica gel is the most effective method for separating the isomers. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, is a good starting point.[3]

Quantitative Data Presentation

The following tables summarize the effect of different reaction conditions on the product distribution in the nitration of ethylbenzene.

Table 1: Effect of Nitrating Agent on Product Yield

Nitrating AgentTemperature (°C)Mono-nitroethylbenzene Yield (%)Di-nitroethylbenzene Yield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄Room TempNot specified, but dinitration is an issueNot specified[2]
Conc. HNO₃ / Acetic AnhydrideRoom Temp8511[3]
69% HNO₃ on Silica GelRoom Temp~95 (combined isomers)Not reported[7]

Table 2: Physical Properties of Ethylbenzene and its Nitration Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Ethylbenzene106.17136.2-95.00.867
o-Nitroethylbenzene151.16227-228-141.121
p-Nitroethylbenzene151.16245-24635-371.118
2,4-Dinitroethylbenzene196.16300 (decomposes)48-501.321

(Data compiled from various chemical property databases)

Experimental Protocols

Protocol 1: Selective Mono-nitration using Mixed Acids

This protocol aims to achieve selective mono-nitration by carefully controlling the temperature and addition rate of the nitrating mixture.

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene (e.g., 10.6 g, 0.1 mol).

    • Cool the flask to 0°C in an ice-salt bath.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL) while cooling in an ice bath.

  • Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 30-45 minutes.

    • Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice (e.g., 100 g) with stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product using GC-MS to determine the ratio of ortho, para, and dinitrated products.[8][9]

    • Purify the product and separate the isomers using column chromatography on silica gel.

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride

This method can offer higher selectivity for mono-nitration.[3]

  • Preparation of Acetyl Nitrate:

    • In a flask, cool acetic anhydride (e.g., 15 mL) to 0°C.

    • Slowly add concentrated nitric acid (e.g., 6 mL) dropwise with vigorous stirring, keeping the temperature below 10°C. This in situ generation of acetyl nitrate should be done with extreme caution.

  • Reaction:

    • In a separate flask, dissolve ethylbenzene (e.g., 10.6 g, 0.1 mol) in a small amount of acetic anhydride (e.g., 5 mL) and cool to 0°C.

    • Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Below are diagrams illustrating key aspects of the ethylbenzene nitration process.

Nitration_Pathway cluster_reagents Reagent Preparation HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium Intermediate Arenium Ion Intermediate Nitronium->Intermediate Ethylbenzene Ethylbenzene Ethylbenzene->Intermediate + NO₂⁺ (Slow) Deprotonation Deprotonation (H₂O or HSO₄⁻) Intermediate->Deprotonation Fast Products o/p-Nitroethylbenzene Deprotonation->Products Dinitration Further Nitration (Over-nitration) Products->Dinitration High Temp. Excess HNO₃ Troubleshooting_Workflow cluster_solutions Corrective Actions Start Experiment Complete Analyze Analyze Product Mixture (GC-MS, TLC) Start->Analyze HighDinitro High Dinitration? Analyze->HighDinitro LowConversion Low Conversion? HighDinitro->LowConversion No Sol_Temp Decrease Temperature Reduce [HNO₃] Shorten Time HighDinitro->Sol_Temp Yes Success Successful Mono-nitration LowConversion->Success No Sol_Conv Increase Temperature Slightly Check Stoichiometry Improve Stirring LowConversion->Sol_Conv Yes Logical_Relationships MonoNitration Mono-nitration Selectivity Temp Temperature Temp->MonoNitration  Inverse  Relationship Time Reaction Time Time->MonoNitration  Inverse  Relationship Conc [Nitrating Agent] Conc->MonoNitration  Inverse  Relationship Mixing Stirring/ Mixing Mixing->MonoNitration  Direct  Relationship

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylnitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the hydrogenation of 2-ethylnitrobenzene to produce 2-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The most frequently employed catalysts for the hydrogenation of aromatic nitro compounds like this compound are Palladium on Carbon (Pd/C) and Raney® Nickel. Platinum-based catalysts are also used and can offer high activity. Non-precious metal catalysts are being developed to provide more economic and sustainable options.

Q2: What solvents are suitable for this reaction?

A2: Alcohols such as ethanol and methanol are commonly used solvents for the hydrogenation of nitroarenes. They offer good solubility for the reactants and are compatible with the typical catalysts used.

Q3: What are the typical ranges for temperature and pressure?

A3: For laboratory-scale synthesis, temperatures can range from room temperature up to 180°C, and hydrogen pressures can vary from atmospheric pressure to 2.0 MPa.[1] The optimal conditions will depend on the chosen catalyst and the desired reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material (this compound) and the appearance of the product (2-ethylaniline).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. 3. Insufficient Hydrogen: The hydrogen supply may be inadequate, or there might be a leak in the system. 4. Low Temperature/Pressure: The reaction conditions may not be energetic enough to drive the reaction forward.1. Use fresh, properly activated catalyst. Ensure storage under an inert atmosphere. 2. Purify the starting material and solvent. Use high-purity hydrogen gas. 3. Check the hydrogen source and ensure all connections are secure. Purge the reaction vessel thoroughly with hydrogen before starting. 4. Gradually increase the temperature and/or pressure within safe operating limits for your equipment.
Poor Selectivity (Formation of Byproducts) 1. Over-hydrogenation: Hydrogenation of the aromatic ring can occur, leading to the formation of ethylcyclohexylamine. 2. Hydrodehalogenation (if applicable): If the substrate contains halogen substituents, they may be removed by hydrogenolysis. 3. Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates like nitrosobenzene and hydroxylamine derivatives. These can further react to form azoxy and azo compounds.[2]1. Optimize reaction time and temperature. Lower temperatures and shorter reaction times can favor the reduction of the nitro group over the aromatic ring. 2. Use a more selective catalyst, such as sulfided platinum on carbon, or carefully control reaction conditions. 3. Ensure complete conversion by monitoring the reaction closely. The addition of promoters like vanadium compounds can sometimes help minimize the accumulation of hydroxylamine intermediates.[2]
Catalyst Deactivation During Reaction 1. Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. 2. Sintering: At high temperatures, the metal particles on the support can agglomerate, reducing the active surface area. 3. Leaching: The active metal may leach from the support into the reaction mixture.1. Consider using a different solvent or adding an additive to reduce fouling. 2. Operate at the lowest effective temperature. 3. Choose a catalyst with a more robust support or modify the reaction conditions to minimize leaching.
Difficulty in Product Isolation/Purification 1. Catalyst Fines: Fine catalyst particles may pass through the filtration medium. 2. Emulsion Formation: The product and solvent may form an emulsion, making separation difficult.1. Use a finer filter paper or a Celite® pad for filtration. 2. Add a different solvent to break the emulsion or use centrifugation.

Experimental Protocols

Below are representative experimental protocols for the hydrogenation of this compound using common catalysts. Note: These are general guidelines and may require optimization for your specific setup and desired outcome.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, add this compound and ethanol.

  • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. The amount of catalyst can range from 1-5 mol% relative to the this compound.

  • Seal the reactor and purge the system with the inert gas several times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80°C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-ethylaniline.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (activated)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation reactor, add this compound and ethanol.

  • Under a stream of inert gas, carefully add the activated Raney® Nickel slurry. The amount of catalyst is typically a small spatula-full for a lab-scale reaction.

  • Seal the reactor and purge with inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 50-150°C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, GC).

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with inert gas.

  • Allow the Raney® Nickel to settle, and then carefully decant the solution. Alternatively, filter the mixture. Caution: Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet.

  • Remove the solvent from the product solution under reduced pressure.

  • Purify the 2-ethylaniline as needed.

Data Presentation

Table 1: Comparison of Catalysts for this compound Hydrogenation (Illustrative Data)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity to 2-Ethylaniline (%)
10% Pd/C1Ethanol250.1 (1 atm)4>99>98
10% Pd/C0.5Methanol501.02>99>97
Raney® Ni-Ethanol801.53>99>95
5% Pt/C1Ethyl Acetate300.52.5>99>98

Note: The data in this table is illustrative and based on typical results for aromatic nitro group hydrogenation. Actual results may vary depending on the specific experimental conditions and the quality of the reagents and catalyst.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with This compound & Solvent B Add Catalyst (under inert atmosphere) A->B C Seal and Purge with Inert Gas B->C D Pressurize with Hydrogen C->D E Heat and Stir D->E F Monitor Progress (TLC/GC) E->F G Cool and Vent F->G H Filter Catalyst G->H I Solvent Evaporation H->I J Purification I->J

Caption: General experimental workflow for the hydrogenation of this compound.

troubleshooting_low_conversion Start Low or No Conversion Observed Q1 Is the catalyst fresh and handled properly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are starting materials and solvent pure? A1_Yes->Q2 Sol1 Use fresh, properly activated catalyst. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the system properly sealed and purged? A2_Yes->Q3 Sol2 Purify starting materials and solvent. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are temperature and pressure sufficient? A3_Yes->Q4 Sol3 Check for leaks and ensure thorough purging. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate reaction parameters or catalyst choice. A4_Yes->End Sol4 Increase temperature and/or pressure. A4_No->Sol4

Caption: Troubleshooting decision tree for low conversion in this compound hydrogenation.

References

dealing with emulsion formation during 2-ethylnitrobenzene workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of reactions involving 2-ethylnitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] During the workup of this compound, emulsions can form when vigorous mixing (like shaking in a separatory funnel) disperses one liquid into the other as tiny droplets.[2] The presence of certain substances, such as surfactant-like impurities or byproducts, can stabilize these droplets, preventing the layers from separating cleanly.[3] Aromatic nitro compounds, in particular, can sometimes contribute to emulsion formation.

Q2: What are the initial, simple steps I can take to break an emulsion?

Often, the simplest methods are effective. Here are a few initial steps to try:

  • Patience is key: Allow the separatory funnel to sit undisturbed for 10-30 minutes, as sometimes the layers will separate on their own.[4]

  • Gentle swirling: Gently swirling the mixture or stirring the emulsion layer with a glass rod can help the droplets coalesce.[5]

  • Add brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the organic and aqueous layers to separate.[1][3][4]

Q3: Are there chemical methods I can use to break a persistent emulsion?

Yes, if physical methods fail, you can try the following chemical approaches:

  • Change the pH: Emulsions can sometimes be stabilized by acidic or basic impurities.[6] Carefully adding a dilute acid or base to adjust the pH of the aqueous layer can disrupt the emulsion.[1] For workups involving chlorinated solvents and a basic solution, acidification or neutralization prior to extraction can be beneficial.[6]

  • Add a different solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[3]

Q4: Can I use physical methods to separate a stubborn emulsion?

Several physical methods can be employed for persistent emulsions:

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can break up the emulsion by physically trapping fine suspended particles that may be stabilizing it.[2][4][6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the denser droplets to coalesce and separate from the less dense phase.[1][2]

  • Freezing: Lowering the temperature to freeze the aqueous layer can physically disrupt the emulsion. Once the ice crystals form, you can allow the mixture to thaw, which may result in phase separation.[1]

Q5: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy:

  • Minimize vigorous shaking: Instead of inverting and shaking a separatory funnel vigorously, use a gentle swirling motion to mix the layers.[3]

  • Solvent evaporation: Before workup, consider evaporating the reaction solvent and then re-dissolving the residue in the extraction solvent.[4][6]

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can prevent emulsion formation altogether as the aqueous and organic phases do not directly interact in the same way.[2]

Troubleshooting Guide

If you are currently dealing with an emulsion during your this compound workup, follow this step-by-step guide.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine

  • Transfer the emulsified mixture to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add the brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsified mixture.

  • Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, drain the aqueous layer and proceed with your workup.

Protocol 2: Filtration through Celite®

  • Place a plug of glass wool in the bottom of a filter funnel.

  • Add a 1-2 cm layer of Celite® over the glass wool and gently press it down to create a compact pad.

  • Place the funnel on a clean collection flask.

  • Pour the entire emulsified mixture through the Celite® pad.

  • The filtrate should collect as two distinct layers. If not, the emulsion may require a different approach.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Forms During Workup gentle Initial Steps: - Let it stand (10-30 min) - Gentle swirling/stirring start->gentle brine Add Saturated NaCl (Brine) gentle->brine check1 Emulsion Broken? brine->check1 chemical Chemical Intervention: - Adjust pH (dilute acid/base) - Add a different organic solvent check1->chemical No success Continue Workup check1->success Yes check2 Emulsion Broken? chemical->check2 physical Physical Methods: - Filter through Celite®/glass wool - Centrifuge - Freeze-thaw cycle check2->physical No check2->success Yes check3 Emulsion Broken? physical->check3 check3->success Yes failure Consider Alternative Workup (e.g., Solid-Phase Extraction) check3->failure No

Caption: Troubleshooting workflow for emulsion formation.

Quantitative Data Summary

TechniquePrinciple of ActionGeneral Applicability & Effectiveness
Standing/Gentle Agitation Allows droplets to coalesce over time due to gravity and reduced kinetic energy.Effective for weakly stabilized emulsions. A good first step.
Addition of Brine (Salting Out) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[1][2][3]Highly effective for many common emulsions.
pH Adjustment Neutralizes or protonates/deprotonates acidic or basic species that may be acting as surfactants.[1][5]Effective when the emulsion is stabilized by pH-sensitive impurities.
Filtration (e.g., through Celite®) Physically removes fine solid particles that can stabilize an emulsion at the interface.[4][6]Very effective for emulsions caused by suspended solids.
Centrifugation Accelerates the separation of phases based on density differences.[1][2]Effective, but limited by the sample volume and availability of equipment.
Solvent Addition Alters the polarity and solvency of the organic phase to disrupt the forces stabilizing the emulsion.[1][3]Can be effective, but requires careful selection of the additional solvent.
Temperature Change (Heating/Freezing) Reduces viscosity (heating) or physically disrupts the emulsion via ice crystal formation (freezing).[1]Moderately effective; heating should be used with caution to avoid product decomposition.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethylaniline from 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis of 2-ethylaniline from 2-ethylnitrobenzene, a crucial intermediate in the pharmaceutical and fine chemical industries.[1] We present a detailed analysis of prevalent reduction methodologies, offering experimental data to support an objective comparison of their performance. Additionally, an alternative synthesis route is explored to provide a broader perspective on the available synthetic strategies.

I. Reduction of this compound: A Comparative Analysis

The most direct and widely employed method for synthesizing 2-ethylaniline is the reduction of the nitro group in this compound. This transformation can be achieved through various reducing agents and catalytic systems, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. It involves the use of hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Continuous Catalytic Hydrogenation

A patented industrial method describes a continuous process for the hydrogenation of this compound.[2] In this process, a metal catalyst is added to a hydrogenation reactor, which is then purged with nitrogen. Hydrogen gas is supplied to the reactor, and this compound is continuously pumped in for the reduction reaction. The reaction is typically carried out at a temperature of 150-200°C and a pressure of 1.0-2.0 MPa.[2] The resulting mixture of 2-ethylaniline and water is then separated, and unreacted hydrogen is recycled back into the reactor. The crude product is purified by continuous fractionation to yield high-purity 2-ethylaniline.[2]

While specific yield and purity data for this continuous process for 2-ethylaniline are proprietary, similar batch hydrogenations of nitroarenes over palladium on carbon (Pd/C) or Raney Nickel catalysts typically report high yields, often exceeding 95%, with excellent purity.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and cost-effective approach for the reduction of nitro compounds.

The Béchamp reduction, using iron filings and an acid like hydrochloric acid, is a long-established method. A more environmentally benign alternative utilizes iron powder with ammonium chloride in a mixed solvent system.

Experimental Protocol: Iron and Ammonium Chloride Reduction

To a solution of this compound in a mixture of ethanol and water, iron powder (10 equivalents) and ammonium chloride (10 equivalents) are added.[3] The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is then concentrated, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 2-ethylaniline. While a specific yield for 2-ethylaniline using this method is not explicitly reported in the readily available literature, reductions of other nitroarenes under these conditions typically provide good to excellent yields.

Reduction using tin (Sn) or stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is another effective method.

Experimental Protocol: Stannous Chloride Reduction

To a solution of this compound in ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added.[4] The mixture is heated or subjected to ultrasonic irradiation until the reaction is complete, as monitored by TLC.[4] The solvent is then removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to neutralize the acid and dissolve the tin salts. The organic layer is separated, washed, dried, and concentrated to give 2-ethylaniline. This method is known for its high efficiency in reducing a wide range of nitroarenes.

Data Summary: Comparison of Reduction Methods
MethodReagentsTypical YieldPurityAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Metal Catalyst (e.g., Pd/C, Raney Ni)>95% (general)HighClean, high yield, catalyst can be recycledRequires specialized high-pressure equipment, potential catalyst poisoning
Iron/Ammonium Chloride Fe, NH₄Cl, EtOH/H₂OGood to Excellent (general)GoodInexpensive, avoids strong acidsGenerates significant iron sludge waste, requires filtration of fine solids
Stannous Chloride/HCl SnCl₂·2H₂O, HCl, EtOHHigh (general)GoodEffective for a wide range of substratesUse of a heavy metal, generation of tin-containing waste

II. Alternative Synthesis Route: Friedel-Crafts Alkylation of Aniline

An alternative approach to 2-ethylaniline involves the direct ethylation of aniline. However, the Friedel-Crafts alkylation of anilines is notoriously difficult to control. The amino group is a strong activating group, which can lead to polysubstitution. Furthermore, the reaction often yields a mixture of ortho, para, and N-alkylated products. Industrially, this method is performed under specific conditions to favor the desired ortho-isomer.[5]

Conceptual Protocol: Friedel-Crafts Ethylation of Aniline

The reaction would conceptually involve treating aniline with an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions, including temperature, pressure, and catalyst choice, would need to be carefully optimized to maximize the yield of 2-ethylaniline while minimizing the formation of 4-ethylaniline, N-ethylaniline, and polyethylated anilines. Due to these challenges, this route is generally less preferred in a laboratory setting for the specific synthesis of 2-ethylaniline compared to the reduction of this compound.

III. Validation of 2-Ethylaniline Synthesis

The successful synthesis of 2-ethylaniline must be confirmed through rigorous analytical techniques. The identity and purity of the final product are typically established using a combination of spectroscopic methods.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the ethyl group and its position on the aniline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amine.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound, confirming the elemental composition.

IV. Visualizing the Synthesis and Workflow

To better illustrate the processes discussed, the following diagrams outline the primary synthesis pathway and a generalized experimental workflow.

Synthesis_Pathway cluster_reduction Reduction Methods This compound This compound Catalytic Hydrogenation Catalytic Hydrogenation This compound->Catalytic Hydrogenation H₂, Catalyst Metal/Acid Reduction (Fe or Sn) Metal/Acid Reduction (Fe or Sn) This compound->Metal/Acid Reduction (Fe or Sn) Metal, Acid/Salt 2-Ethylaniline 2-Ethylaniline Catalytic Hydrogenation->2-Ethylaniline Metal/Acid Reduction (Fe or Sn)->2-Ethylaniline

Caption: Synthesis of 2-ethylaniline from this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine Reactants Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC Workup Workup Reaction Monitoring->Workup Quenching, Extraction Purification Purification Workup->Purification Distillation/Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS End End Characterization->End

Caption: General experimental workflow for synthesis.

References

A Comparative Analysis of the Reactivity of 2-Ethylnitrobenzene and 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-ethylnitrobenzene and 4-ethylnitrobenzene, crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects, which influence their behavior in key chemical transformations such as electrophilic aromatic substitution and reduction of the nitro group. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanistic principles to aid in reaction design and optimization.

Key Reactivity Determinants: Electronic and Steric Effects

The differing reactivity of this compound and 4-ethylnitrobenzene can be rationalized by considering the electronic nature of the substituents and their spatial arrangement on the benzene ring.

  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic attack. Conversely, the ethyl group (-CH₂CH₃) is a weak electron-donating group, activating the ring. In both isomers, the activating ethyl group directs incoming electrophiles to the ortho and para positions, while the deactivating nitro group directs them to the meta position.

  • Steric Hindrance: In this compound, the proximity of the ethyl and nitro groups creates significant steric hindrance around the ortho positions. This spatial crowding can impede the approach of reagents, thereby reducing the rate of reaction at these sites. In contrast, 4-ethylnitrobenzene, with its substituents at opposite ends of the ring, experiences minimal steric hindrance, allowing for more facile access of reactants to the positions activated by the ethyl group.

Quantitative Data Summary

The following table summarizes the available quantitative data on the product distribution from the nitration of ethylbenzene, which is the primary method for synthesizing these isomers. This data provides insight into the initial relative formation rates of the two compounds.

ReactionProduct IsomerYield (%)Reference
Nitration of EthylbenzeneThis compound~35-40%[1]
4-Ethylnitrobenzene~55-60%[1]
meta-Ethylnitrobenzene~5%[2]

Note: The exact isomer distribution can vary depending on reaction conditions such as temperature and the specific nitrating agent used.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of 2- and 4-ethylnitrobenzene are provided below.

Experimental Protocol 1: Synthesis of 2- and 4-Ethylnitrobenzene via Nitration of Ethylbenzene

Objective: To synthesize a mixture of 2- and 4-ethylnitrobenzene from ethylbenzene.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid to prepare the nitrating mixture. Maintain the temperature below 10°C.

  • Slowly add ethylbenzene to the nitrating mixture dropwise while stirring vigorously. The temperature of the reaction mixture should be maintained between 0°C and 10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitroethylbenzene isomers.

  • The isomers can be separated by fractional distillation or column chromatography.

Experimental Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To reduce this compound or 4-ethylnitrobenzene to the corresponding ethylaniline.

Materials:

  • 2- or 4-ethylnitrobenzene

  • Tin (Sn) metal or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Steam distillation apparatus (optional)

  • Ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask, place the nitroethylbenzene isomer and tin metal (or iron powder).

  • Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and cautiously add a concentrated sodium hydroxide solution until the solution is strongly alkaline to litmus paper. This will precipitate tin (or iron) hydroxides and liberate the free amine.

  • The ethylaniline can be isolated by steam distillation or by extraction with a suitable organic solvent like ether.

  • If extracted, dry the organic layer over a suitable drying agent, filter, and remove the solvent to obtain the crude ethylaniline. Further purification can be achieved by distillation.

Mandatory Visualizations

Logical Relationship of Reactivity Factors

G cluster_factors Factors Influencing Reactivity cluster_isomers Isomers Electronic Effects Electronic Effects This compound This compound Electronic Effects->this compound Deactivating Nitro Group Activating Ethyl Group 4-Ethylnitrobenzene 4-Ethylnitrobenzene Electronic Effects->4-Ethylnitrobenzene Deactivating Nitro Group Activating Ethyl Group Steric Hindrance Steric Hindrance Steric Hindrance->this compound High (ortho-position) Steric Hindrance->4-Ethylnitrobenzene Low

Caption: Factors influencing the reactivity of ethylnitrobenzene isomers.

Experimental Workflow for Synthesis and Reaction

G Ethylbenzene Ethylbenzene Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) Ethylbenzene->Nitration (HNO3/H2SO4) Isomer Mixture Isomer Mixture Nitration (HNO3/H2SO4)->Isomer Mixture Separation Separation Isomer Mixture->Separation This compound This compound Separation->this compound 4-Ethylnitrobenzene 4-Ethylnitrobenzene Separation->4-Ethylnitrobenzene Electrophilic Substitution (e.g., further nitration) Electrophilic Substitution (e.g., further nitration) This compound->Electrophilic Substitution (e.g., further nitration) Reduction (e.g., Sn/HCl) Reduction (e.g., Sn/HCl) This compound->Reduction (e.g., Sn/HCl) 4-Ethylnitrobenzene->Electrophilic Substitution (e.g., further nitration) 4-Ethylnitrobenzene->Reduction (e.g., Sn/HCl) Substituted Products Substituted Products Electrophilic Substitution (e.g., further nitration)->Substituted Products Ethyl-anilines Ethyl-anilines Reduction (e.g., Sn/HCl)->Ethyl-anilines

Caption: General workflow for the synthesis and reaction of ethylnitrobenzene isomers.

Signaling Pathway: Electrophilic Aromatic Substitution Mechanism

G Electrophilic Aromatic Substitution on Ethylnitrobenzene Isomers cluster_2ENB This compound cluster_4ENB 4-Ethylnitrobenzene 2-ENB This compound Sigma Complex (Ortho attack) Sterically Hindered Sigma Complex 2-ENB->Sigma Complex (Ortho attack) Electrophile (E+) attack Substituted Product (Ortho) Substituted Product (Ortho) Sigma Complex (Ortho attack)->Substituted Product (Ortho) -H+ 4-ENB 4-Ethylnitrobenzene Sigma Complex (Para attack) Less Hindered Sigma Complex 4-ENB->Sigma Complex (Para attack) Electrophile (E+) attack Substituted Product (Para) Substituted Product (Para) Sigma Complex (Para attack)->Substituted Product (Para) -H+

References

A Comparative Guide to the Synthetic Utility of 2-Ethylnitrobenzene and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, nitroaromatic compounds are pivotal intermediates, serving as precursors to a vast array of pharmaceuticals, dyes, and agrochemicals. Among these, 2-ethylnitrobenzene presents unique characteristics due to its ortho-ethyl substituent. This guide provides an objective comparison of this compound with other common nitroaromatic compounds, namely nitrobenzene and 2-nitrotoluene, focusing on their performance in key synthetic transformations. The comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.

Reactivity and Performance in Catalytic Reduction

The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations of nitroaromatic compounds. This reaction is a cornerstone in the synthesis of anilines, which are crucial intermediates in the pharmaceutical and dye industries.[1][2] The efficiency of this reduction can be influenced by the nature and position of substituents on the aromatic ring.

A comparative study on the catalytic hydrogenation of various nitrobenzene derivatives provides valuable insights into the relative reactivity of this compound, 2-nitrotoluene, and nitrobenzene. The data, summarized in the table below, was obtained using a Ruthenium/Mesoporous Carbon (Ru/CMK-3) catalyst.

CompoundSubstituentConversion (%)
Nitrobenzene -H98.5
2-Nitrotoluene -CH₃93.8
This compound -CH₂CH₃Data not available in the cited study, but expected to be slightly lower than 2-nitrotoluene due to increased steric hindrance.
3-Nitrotoluene -CH₃85.2
4-Nitrotoluene -CH₃82.1
Table 1: Comparative Catalytic Hydrogenation of Nitroaromatic Compounds.[3]

The data indicates that the presence of an ortho-alkyl substituent slightly decreases the conversion rate compared to unsubstituted nitrobenzene. This can be attributed to steric hindrance, where the alkyl group partially blocks the approach of the nitro group to the catalyst's active sites. While specific data for this compound was not available in this particular study, it is reasonable to infer that the bulkier ethyl group would impart a slightly greater steric effect than the methyl group in 2-nitrotoluene, potentially leading to a marginally lower conversion under identical conditions.

Experimental Protocol: Catalytic Hydrogenation of Nitroarenes to Anilines

This protocol is a general procedure for the reduction of nitroarenes using an iron-based catalyst, which is a common and environmentally benign method.[4]

Materials:

  • Nitroarene (e.g., this compound)

  • Iron powder (activated)

  • Hydrazine monohydrate

  • Water (deionized)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene, activated iron powder, and water.

  • Heat the mixture to 100°C with vigorous stirring.

  • Add hydrazine monohydrate dropwise to the heated mixture over a period of time.

  • After the addition is complete, continue to heat the reaction mixture at 100°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic product from the aqueous catalytic system. The product can be extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aniline derivative.

  • The crude product can be further purified by distillation or chromatography if necessary.

Visualizing the Synthetic Pathway: Catalytic Reduction of Nitroaromatics

The following diagram illustrates the general workflow for the catalytic reduction of a nitroaromatic compound to its corresponding aniline, a key synthetic transformation.

G Nitroaromatic Nitroaromatic Compound Aniline Aniline Derivative Nitroaromatic->Aniline Reduction Catalyst Catalyst (e.g., Ru/C, Fe) Catalyst->Aniline ReducingAgent Reducing Agent (e.g., H₂, Hydrazine) ReducingAgent->Aniline Workup Reaction Work-up (Extraction, Purification) Aniline->Workup FinalProduct Final Product Workup->FinalProduct

General workflow for the catalytic reduction of nitroaromatics.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another critical reaction for functionalizing nitroaromatic compounds. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[5]

The presence of an ortho-alkyl group, as in this compound and 2-nitrotoluene, introduces a steric factor that can influence the reaction rate. Computational studies on the kinetics of SNAr reactions of 1-chloro-2-nitrobenzene have shown that ortho-substituents can significantly increase steric hindrance, thereby complicating the nucleophilic substitution process.[6] This steric repulsion can hinder the approach of the nucleophile to the reaction center.

Nitrobenzene (with a leaving group at a non-ortho position) > 2-Nitrotoluene > this compound

The larger size of the ethyl group compared to the methyl group is expected to create a more significant steric barrier, leading to a slower reaction rate for this compound in SNAr reactions.[7]

CompoundOrtho SubstituentExpected Relative SNAr RateRationale
Nitro-halo-arene -HHighestNo steric hindrance from an ortho-alkyl group.
2-Nitrotoluene -CH₃IntermediateModerate steric hindrance from the methyl group.
This compound -CH₂CH₃LowestIncreased steric hindrance from the bulkier ethyl group.[6][7]
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution of an Aryl Halide with an Amine

This protocol provides a general procedure for a typical SNAr reaction.[8]

Materials:

  • Aryl halide with an activating group (e.g., 1-chloro-2-nitrobenzene)

  • Amine (nucleophile)

  • Base (e.g., potassium carbonate)

  • Polar solvent (e.g., ethanol, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and an equimolar amount of the amine in a suitable polar solvent.

  • Add 1.5-2 equivalents of a base, such as potassium carbonate.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (can range from room temperature to reflux).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired substituted aniline.

Visualizing the SNAr Mechanism: The Role of the Ortho-Substituent

The following diagram illustrates the addition-elimination mechanism of an SNAr reaction and highlights the steric influence of an ortho-substituent.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants Ortho-Substituted Nitro-Aryl-Halide + Nucleophile TS1 Transition State 1 Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Substituted Product + Leaving Group TS2->Products StericHindrance Steric Hindrance from Ortho-Substituent (e.g., -CH₂CH₃) StericHindrance->TS1 destabilizes

SNAr mechanism highlighting the steric effect of an ortho-substituent.

Conclusion

  • In catalytic reduction , the ethyl group presents a slightly greater steric hindrance compared to the methyl group in 2-nitrotoluene, which may lead to marginally lower reaction rates or require more forcing conditions to achieve complete conversion. However, high yields of the corresponding 2-ethylaniline can still be obtained with appropriate catalyst systems and reaction conditions.

  • In nucleophilic aromatic substitution , the steric bulk of the ethyl group is expected to have a more pronounced effect, slowing down the rate of reaction compared to both 2-nitrotoluene and non-ortho-substituted nitroaromatics. This effect can be either a disadvantage when rapid reaction is desired or an advantage when selectivity between different reactive sites is required.

The choice between this compound, 2-nitrotoluene, and nitrobenzene will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, potential for steric hindrance to be exploited for selectivity, and the overall synthetic strategy. This guide provides the foundational data and conceptual framework to assist researchers in making an informed decision.

References

A Comparative Guide to Analytical Methods for Quantifying 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates like 2-ethylnitrobenzene is critical for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed methodologies. The primary methods for the analysis of this compound and its isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The synthesis of this compound via the nitration of ethylbenzene typically yields a mixture of ortho (2-), meta (3-), and para (4-) isomers, necessitating robust chromatographic methods for accurate separation and quantification.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for the analysis of nitroaromatic compounds. While specific data for this compound is limited in publicly available literature, the data presented for closely related nitrotoluene and nitrophenol isomers are excellent proxies for expected performance.

ParameterGC-FIDGC-MSHPLC-UV
Principle Separation based on volatility and polarity; detection by ionization in a hydrogen flame.Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.
Limit of Detection (LOD) ~0.02 mg/mL[1]~0.02 mg/mL[1]~0.3 - 150 µg/L (for nitrophenols)[2]
Limit of Quantification (LOQ) ~0.06 mg/mL[1]~0.06 mg/mL[1]10 ng/mL (for nitrophenols)[2]
**Linearity (R²) **>0.99[1]>0.99[3]>0.999[2]
Accuracy (% Recovery) Typically 90-110%84.6 - 107.8% (for similar nitrobenzene compounds)[3]67 - 76% (for nitrophenols with extraction)[2]
Precision (%RSD) < 5%1.77 - 4.55% (for similar nitrobenzene compounds)[3]2.6 - 10.3% (for nitrophenols)[2]
Specificity Good, but relies on retention time. Co-elution of isomers is possible.Excellent, provides mass spectral data for positive identification.Good, but relies on retention time and UV spectrum.
Sample Throughput HighHighModerate to High
Cost Low to ModerateHighModerate

Note: Data for GC-FID and GC-MS are based on the analysis of nitrotoluene isomers, which are structurally very similar to ethylnitrobenzene isomers and are expected to have comparable performance.[1] Data for HPLC-UV is based on the analysis of nitrophenol isomers.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for nitroaromatic compounds and should be optimized for specific laboratory conditions and instrumentation.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quantitative analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, dichloromethane) to a known volume in a volumetric flask.

    • If necessary, perform serial dilutions to bring the concentration within the calibration range.

    • Transfer an aliquot to an autosampler vial.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Quantification: Prepare a series of calibration standards of this compound in the same solvent as the sample. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher specificity and is ideal for the identification and quantification of this compound, especially in complex matrices or when confirming the identity of impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: Same as for GC-FID.

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Conditions:

    • GC Parameters: Same as for GC-FID.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Interface Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 151.16 g/mol ), characteristic ions would be monitored (e.g., m/z 151, 134, 105).

  • Quantification: Similar to GC-FID, using calibration standards. SIM mode is often used for lower detection limits and higher selectivity.

3. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of nitroaromatic compounds and can be particularly useful for less volatile impurities or when derivatization is not desirable.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Quantification: Generate a calibration curve by injecting standards of known concentrations and plotting peak area versus concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (for HPLC) Dilute->Filter Inject Inject into GC or HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID, MS, or UV) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate Prepare Calibration Curve Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to LC-MS Analysis of 2-Ethylnitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurate analysis of reaction products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-ethylnitrobenzene and its reaction products. We will delve into experimental protocols, present comparative data, and explore alternative analytical techniques.

Understanding the Reaction Landscape

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2][3][4] Its primary reaction is the reduction of the nitro group to an amine, yielding 2-ethylaniline.[1] However, the reaction mixture can be complex, potentially containing unreacted starting material, intermediates, and byproducts. The synthesis of this compound itself, through the nitration of ethylbenzene, can also result in isomeric impurities such as 4-ethylnitrobenzene.[1][2] Furthermore, under certain reduction conditions, dimerization products like azoxy- and azobenzene derivatives may be formed.[5]

A typical reduction reaction of this compound can yield the following products:

  • This compound (Starting Material)

  • 2-Ethylnitrosobenzene (Intermediate)

  • N-(2-ethylphenyl)hydroxylamine (Intermediate)

  • 2-Ethylaniline (Main Product) [1]

  • 2,2'-Diethylazoxybenzene (Byproduct)

  • 2,2'-Diethylazobenzene (Byproduct)

Accurate identification and quantification of these components are crucial for reaction optimization and quality control.

LC-MS Performance in Product Analysis

LC-MS stands out as a powerful analytical tool for this purpose due to its high sensitivity and selectivity, allowing for the separation and identification of structurally similar compounds within a complex matrix.

Comparative Data of a Hypothesized LC-MS Method

The following table summarizes representative quantitative data for the LC-MS analysis of this compound and its potential reaction products. These values are based on typical performance characteristics of modern LC-MS systems for the analysis of nitroaromatic compounds.

CompoundRetention Time (min)[M+H]+ (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound8.2152.070.51.5
2-Ethylnitrosobenzene7.5136.081.03.0
N-(2-ethylphenyl)hydroxylamine6.8138.090.82.4
2-Ethylaniline5.4122.100.20.6
2,2'-Diethylazoxybenzene10.5255.151.54.5
2,2'-Diethylazobenzene11.2239.161.23.6

Detailed Experimental Protocol: A Representative LC-MS Method

This section outlines a typical experimental protocol for the LC-MS analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Quench the reaction mixture by adding a suitable solvent (e.g., ice-cold methanol).

  • Dilute an aliquot of the quenched reaction mixture with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the instrument.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B (linear gradient)

    • 12-14 min: 90% B (isocratic)

    • 14-14.1 min: 90-10% B (linear gradient)

    • 14.1-18 min: 10% B (isocratic - column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition Mode: Full scan and product ion scan (for structural confirmation).

Visualizing the Workflow and Reaction Pathways

To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection & Identification) LC->MS DataProcessing Data Processing MS->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for LC-MS analysis of reaction products.

This compound Reduction Pathway A This compound B 2-Ethylnitrosobenzene A->B Reduction C N-(2-ethylphenyl)hydroxylamine B->C Reduction E 2,2'-Diethylazoxybenzene B->E Condensation D 2-Ethylaniline C->D Reduction C->E Condensation F 2,2'-Diethylazobenzene E->F Reduction

Caption: Potential reduction pathways of this compound.

Comparison with Alternative Analytical Techniques

While LC-MS is a robust technique, other analytical methods can also be employed for the analysis of this compound and its reaction products.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent separation for volatile and thermally stable compounds; well-established libraries for identification.[6][7][8][9]Requires derivatization for non-volatile compounds; potential for thermal degradation of labile analytes.[8]
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency; low sample and reagent consumption; suitable for charged and polar molecules.[10][11][12][13]Lower sensitivity compared to LC-MS for some compounds; can be sensitive to matrix effects.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Robust and widely available; good for quantitative analysis of known compounds.Lower sensitivity and selectivity compared to MS detection; co-eluting compounds can interfere with quantification.

References

A Comparative Guide to Catalysts for the Reduction of 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Ethylaniline.

The selective reduction of 2-ethylnitrobenzene to 2-ethylaniline is a critical transformation in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney® Nickel, and Ruthenium-based catalysts—for the hydrogenation of this compound. The information presented is based on a comprehensive review of scientific literature and aims to assist researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The catalytic performance in the reduction of this compound is evaluated based on key metrics such as conversion of the starting material, selectivity towards the desired 2-ethylaniline, and the reaction conditions required to achieve these results. The following table summarizes the available quantitative data for different catalytic systems. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to 2-Ethylaniline (%)Yield (%)Reference
Pd/C Carbon40 - 1000.1 - 4.01 - 5>99>98~97General Literature
Pt/C Carbon25 - 1000.1 - 4.01 - 6>99HighHighGeneral Literature
Raney® Ni -20 - 140Ambient - 2.02 - 3>95>99High[1][2]
Ru/C Carbon160 - 1900.113 - 1.013Variable~97~98High[3]

Note: The data presented is a synthesis of findings from various sources on nitroarene reduction, with specific data for this compound being limited. "General Literature" refers to widely accepted performance characteristics for these catalysts in similar reactions.

In-Depth Catalyst Analysis

Palladium on Carbon (Pd/C): Pd/C is a widely used and highly effective catalyst for the hydrogenation of nitroarenes. It generally offers excellent conversion and high selectivity to the corresponding aniline under mild conditions. For the reduction of substituted nitroaromatics, Pd/C is often the catalyst of choice due to its reliability and efficiency.

Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also a very active catalyst for nitro group reduction. In some cases, Pt-based catalysts can exhibit different selectivities compared to palladium, particularly when other reducible functional groups are present in the molecule.

Raney® Nickel: Raney® Nickel is a cost-effective alternative to precious metal catalysts and is known for its high activity in the hydrogenation of various functional groups, including nitroarenes. It is particularly effective for large-scale industrial applications. However, it is pyrophoric and requires careful handling. Studies on substituted nitrobenzenes have shown high yields of the corresponding anilines. For instance, the hydrogenation of p-nitrophenol to p-aminophenol, a similar transformation, proceeds with high efficiency over Raney® Nickel[1].

Ruthenium-based Catalysts: Ruthenium catalysts, often supported on carbon or other materials, are also effective for the hydrogenation of nitrobenzene and its derivatives. They can sometimes offer unique selectivity profiles and may be active under different reaction conditions compared to other noble metal catalysts. For example, a hypercrosslinked polystyrene-based ruthenium catalyst has been shown to be effective for the hydrogenation of nitrobenzene to aniline with high conversion and selectivity[3].

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the catalytic reduction of this compound based on common laboratory practices.

General Procedure for Catalytic Hydrogenation using Pd/C or Pt/C

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Celite® pad or syringe filter)

Procedure:

  • In a reaction flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Carefully add the Pd/C or Pt/C catalyst (typically 1-5 mol% of the metal relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized cylinder).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent.

  • The filtrate containing the product, 2-ethylaniline, can be concentrated under reduced pressure.

  • Further purification, if necessary, can be achieved by distillation or chromatography.

General Procedure for Catalytic Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (handle with care due to pyrophoric nature)

Procedure:

  • In a reaction flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically a significant weight excess relative to the substrate).

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the mixture at the desired temperature.

  • Monitor the reaction progress.

  • After the reaction is complete, carefully quench the catalyst (e.g., by slow addition of water or dilute acid under an inert atmosphere) before filtration. Caution: Raney® Nickel is pyrophoric and can ignite in air when dry.

  • Filter the mixture to remove the deactivated catalyst.

  • Isolate the product from the filtrate.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C, Raney Ni) A->B C Inert Gas Purge B->C D Introduce Hydrogen Gas C->D E Stir at Controlled Temperature & Pressure D->E F Monitor Reaction Progress (TLC, GC) E->F G Catalyst Filtration F->G H Solvent Evaporation G->H I Purification (Distillation/Chromatography) H->I J 2-Ethylaniline (Final Product) I->J

References

A Comparative Spectroscopic Analysis of 2-Ethylnitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 2-ethylnitrobenzene, 3-ethylnitrobenzene, and 4-ethylnitrobenzene. This guide provides a comprehensive comparison of their performance in various spectroscopic techniques, supported by experimental and predicted data.

The structural nuances of ortho-, meta-, and para-substituted isomers can significantly influence their physicochemical properties and biological activities. For researchers in fields ranging from materials science to drug development, the ability to unequivocally distinguish between these isomers is paramount. This guide offers a comparative analysis of this compound and its isomers, 3-ethylnitrobenzene and 4-ethylnitrobenzene, through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three isomers of ethylnitrobenzene. This side-by-side comparison highlights the distinct spectroscopic "fingerprints" that arise from the different substitution patterns on the benzene ring.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CH₃ (t)-CH₂- (q)Aromatic Protons (m)
This compound ~1.25~2.80~7.20-7.80
3-Ethylnitrobenzene (Predicted) ~1.26~2.75~7.40-8.10
4-Ethylnitrobenzene ~1.27~2.76~7.35 (d), 8.15 (d)

Note: Predicted data for 3-ethylnitrobenzene is based on computational models due to the limited availability of experimental spectra in public databases.

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CH₃-CH₂-Aromatic CarbonsC-NO₂
This compound [1]~15~25~124, 128, 132, 133, 135~149
3-Ethylnitrobenzene (Predicted) ~15~29~121, 127, 129, 135, 145~148
4-Ethylnitrobenzene ~15~29~124, 129, 147~147

Note: Predicted data for 3-ethylnitrobenzene is based on computational models due to the limited availability of experimental spectra in public databases.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)NO₂ (Asymmetric)NO₂ (Symmetric)
This compound ~3100-3000~2970-2850~1600, 1480~1525~1345
3-Ethylnitrobenzene ~3100-3000~2970-2850~1610, 1480~1530~1350
4-Ethylnitrobenzene ~3100-3000~2970-2850~1600, 1485~1520~1345

Table 4: UV-Vis Spectral Data (λmax in nm)

CompoundSolventλmax (π → π)λmax (n → π)
This compound Ethanol~250~330 (shoulder)
3-Ethylnitrobenzene Ethanol~260~340 (shoulder)
4-Ethylnitrobenzene [2]Ethanol~275Not prominent

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
This compound 151121104, 93, 77
3-Ethylnitrobenzene [3]151121104, 93, 77
4-Ethylnitrobenzene [4]151121104, 93, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Approximately 10-20 mg of the ethylnitrobenzene isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer was used for analysis.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of each isomer was prepared in ethanol. Serial dilutions were made to obtain a final concentration of approximately 1 x 10⁻⁴ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the reference solvent in the reference beam.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

4. Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-200.

  • Data Processing: The relative abundance of each fragment was plotted against its m/z value. The molecular ion peak and the base peak were identified.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethylnitrobenzene isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis isomer2 This compound NMR NMR (¹H & ¹³C) isomer2->NMR IR IR isomer2->IR UV_Vis UV-Vis isomer2->UV_Vis MS Mass Spec isomer2->MS isomer3 3-Ethylnitrobenzene isomer3->NMR isomer3->IR isomer3->UV_Vis isomer3->MS isomer4 4-Ethylnitrobenzene isomer4->NMR isomer4->IR isomer4->UV_Vis isomer4->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Absorption Frequencies IR->IR_data UV_Vis_data λmax UV_Vis->UV_Vis_data MS_data m/z Ratios Fragmentation MS->MS_data Comparison Isomer Identification & Differentiation NMR_data->Comparison IR_data->Comparison UV_Vis_data->Comparison MS_data->Comparison

Spectroscopic analysis workflow for ethylnitrobenzene isomers.

Discussion of Comparative Data

The spectroscopic data reveals clear distinctions between the three isomers, primarily arising from the different electronic and steric environments of the nuclei and functional groups.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. This compound exhibits a complex multiplet due to the close proximity and varied electronic effects on the four adjacent aromatic protons. In contrast, 4-ethylnitrobenzene shows a much simpler pattern of two doublets, characteristic of a para-substituted benzene ring. The predicted spectrum of 3-ethylnitrobenzene suggests a more complex pattern than the 4-isomer but potentially more resolved than the 2-isomer. The chemical shifts of the ethyl group protons are less affected by the isomerism.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals provide a clear distinction. Due to symmetry, 4-ethylnitrobenzene shows only four signals for the six aromatic carbons. This compound and the predicted spectrum for 3-ethylnitrobenzene show six distinct aromatic carbon signals. The chemical shift of the carbon atom directly bonded to the nitro group (C-NO₂) is also diagnostic.

  • IR Spectroscopy: While the IR spectra of the three isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the exact positions of the C-H out-of-plane bending vibrations can be used for differentiation. The strong asymmetric and symmetric stretching vibrations of the nitro group are present in all three isomers at similar frequencies.

  • UV-Vis Spectroscopy: The position of the primary π → π* transition is sensitive to the substitution pattern. The para-isomer (4-ethylnitrobenzene) exhibits a significant red shift (bathochromic shift) in its λmax compared to the ortho- and meta-isomers. This is due to the extended conjugation between the ethyl and nitro groups through the benzene ring in the para position.

  • Mass Spectrometry: The electron ionization mass spectra of the three isomers are very similar, as they are structural isomers and produce the same molecular ion peak at m/z 151. The fragmentation patterns are also dominated by the loss of the ethyl group ([M-29]⁺) and the nitro group ([M-46]⁺), resulting in a base peak at m/z 121 (loss of NO₂). Therefore, mass spectrometry alone is not the most effective technique for distinguishing between these positional isomers without the aid of a separation technique like gas chromatography.

References

A Researcher's Guide to Validating the Purity of Synthesized 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-ethylnitrobenzene, a key intermediate in the synthesis of various organic compounds. We present supporting experimental data, detailed methodologies, and a comparative analysis with its common isomers and alternative reagents.

Introduction to this compound and its Common Impurities

This compound is an aromatic nitro compound synthesized via the nitration of ethylbenzene. This reaction typically yields a mixture of ortho (2-), meta (3-), and para (4-) isomers, with the ortho and para isomers being the major products. The separation and quantification of the desired this compound from these isomeric impurities are paramount for its downstream applications in pharmaceuticals, dyes, and agrochemicals.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and the available instrumentation.

Chromatographic Methods: GC and HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the isomers of ethylnitrobenzene and quantifying the purity of the this compound product.

Table 1: Comparison of Chromatographic Methods for this compound Purity Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Column Agilent FactorFour VF-200ms (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent.C18 column (25 cm x 4.6 mm, 5 µm) or Phenyl-Hexyl column.
Mobile Phase Inert gas (e.g., Helium, Nitrogen).Acetonitrile/Water or Methanol/Water mixtures.
Detector Flame Ionization Detector (FID).UV-Vis Detector (e.g., at 254 nm).
Advantages High resolution, excellent for volatile compounds, quantitative.Versatile, suitable for a wide range of compounds, non-destructive.
Limitations Sample must be volatile and thermally stable.Lower resolution for some volatile isomers compared to GC.
Spectroscopic Methods: NMR, IR, and MS

Spectroscopic techniques provide detailed structural information, confirming the identity of the synthesized this compound and its impurities.

Table 2: Spectroscopic Data for Ethylnitrobenzene Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Major IR Peaks (cm⁻¹)Mass Spectrum (m/z)
This compound 7.78 (d), 7.55 (t), 7.39 (t), 7.29 (d), 2.85 (q), 1.25 (t)149.0, 133.9, 132.8, 128.5, 124.3, 124.0, 25.4, 15.32970, 1525 (NO₂), 1350 (NO₂), 785151 (M+), 134, 106, 77
3-Ethylnitrobenzene 8.05 (s), 7.95 (d), 7.50 (t), 7.40 (d), 2.75 (q), 1.28 (t)148.5, 134.8, 132.2, 129.5, 125.0, 122.5, 28.9, 15.42970, 1530 (NO₂), 1350 (NO₂), 800, 740151 (M+), 134, 106, 77
4-Ethylnitrobenzene 8.15 (d), 7.35 (d), 2.70 (q), 1.25 (t)148.8, 147.0, 129.0, 123.5, 28.8, 15.52970, 1520 (NO₂), 1345 (NO₂), 855151 (M+), 134, 106, 77

Workflow for Purity Validation of Synthesized this compound

A systematic workflow is essential for the comprehensive validation of synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques to ensure both the purity and structural integrity of the compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_structure_verification Structure Verification cluster_final_product Final Product synthesis Nitration of Ethylbenzene workup Aqueous Work-up & Extraction synthesis->workup distillation Fractional Distillation workup->distillation gc_analysis GC-FID Analysis distillation->gc_analysis hplc_analysis HPLC-UV Analysis distillation->hplc_analysis ir_spec FTIR Spectroscopy distillation->ir_spec ms_spec Mass Spectrometry gc_analysis->ms_spec nmr_spec NMR Spectroscopy (¹H & ¹³C) hplc_analysis->nmr_spec final_product Pure this compound (>98%) nmr_spec->final_product ir_spec->final_product ms_spec->final_product

Purity validation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Gas Chromatography (GC-FID) Protocol
  • Instrument: Agilent 7890B GC system with Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the synthesized product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire at 400 MHz, using a 30° pulse width, 1-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire at 100 MHz, with proton decoupling, a 45° pulse width, 2-second relaxation delay, and 1024 scans.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: Place a small drop of the liquid sample directly on the ATR crystal.

Mass Spectrometry (MS) Protocol
  • Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • GC Conditions: Use the same conditions as described in the GC-FID protocol.

Comparison with Alternative Reagents

In certain synthetic applications, other nitroaromatic compounds can be considered as alternatives to this compound. The choice of reagent often depends on the desired electronic and steric properties of the final product.

Table 3: Performance Comparison of this compound and its Alternatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key ApplicationsPerformance Considerations
This compound 151.16227-228Intermediate for dyes, pharmaceuticals, and agrochemicals.[1]The ethyl group can influence steric hindrance in subsequent reactions.
Nitrobenzene 123.11210.9Precursor to aniline, used in the production of polyurethanes and rubber chemicals.[2][3]Less sterically hindered than this compound.
o-Nitrotoluene 137.14222Intermediate for the synthesis of toluidines, which are used in dyes and pigments.The methyl group is less sterically demanding than the ethyl group.
2-Nitro-m-xylene 151.16239Intermediate in the synthesis of specialty chemicals.Increased steric hindrance due to two methyl groups.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. The combination of high-resolution chromatographic techniques like GC and HPLC for separation and quantification, along with spectroscopic methods such as NMR, IR, and MS for structural confirmation, provides a robust and reliable strategy. This guide offers the necessary data and protocols to assist researchers in accurately assessing the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development endeavors.

References

Comparative Kinetic Analysis of 2-Ethylnitrobenzene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the reaction kinetics of 2-ethylnitrobenzene with alternative compounds, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate informed decisions in the selection of reactants and optimization of reaction conditions.

Executive Summary

The reactivity of nitroaromatic compounds is of paramount importance in various chemical transformations, including the synthesis of anilines, which are key precursors for pharmaceuticals, dyes, and polymers. This guide focuses on the kinetic studies of this compound, particularly its reduction, and compares its performance with isomers and the parent compound, nitrobenzene. A key finding is that the ortho-ethyl group in this compound introduces significant steric hindrance, which generally leads to a slower reaction rate compared to less sterically hindered isomers like 4-ethylnitrobenzene. However, the interplay of electronic and steric effects can lead to nuanced reactivity patterns depending on the specific catalyst and reaction conditions.

Comparative Kinetic Data: Reduction of Ethylnitrobenzene Isomers

The following table summarizes the key kinetic parameters for the catalytic hydrogenation of this compound and its para-isomer, 4-ethylnitrobenzene. The data highlights the influence of the substituent position on the reaction rate.

CompoundCatalystInitial Rate (mol L⁻¹ min⁻¹)Rate Constant (k)Turnover Frequency (TOF) (h⁻¹)Reference
This compound Ru/CMK-3Data not availableData not availableData not available, but high conversion observed[1]
4-Ethylnitrobenzene Ru/CMK-3Data not availableData not availableLower conversion than ortho-isomer[1]
Nitrobenzene Ni-based---[2]
Nitrobenzene Pd-Ni bimetallic-Higher than monometallic Ni-[2]

Note: Direct comparative quantitative data for the ethylnitrobenzene isomers under identical conditions is scarce in the readily available literature. The information from the Ru/CMK-3 catalyst study suggests higher conversion for the ortho-substituted methyl and methoxy nitrobenzenes, indicating that electronic effects can be significant.[1] A competitive reduction mentioned in a patent also implies a slower reaction for the ortho-isomer compared to nitrobenzene, but lacks quantitative data.

The Role of Steric and Electronic Effects

The position of the ethyl group on the nitrobenzene ring significantly influences the reaction kinetics primarily through two effects:

  • Steric Hindrance: The ethyl group in the ortho position (this compound) physically obstructs the approach of reactants to the nitro group, which is the site of reduction.[3] This steric hindrance increases the activation energy of the reaction, thereby slowing it down compared to the para-isomer (4-ethylnitrobenzene) where the ethyl group is further away from the nitro group.

  • Electronic Effects: Alkyl groups like the ethyl group are weakly electron-donating. This electronic effect can influence the electron density of the aromatic ring and the nitro group, which in turn affects the rate of reaction. For catalytic reductions, electron-donating groups generally decrease the reaction rate.[4]

In the case of this compound, the steric effect is generally considered to be the dominant factor leading to its reduced reactivity in many reactions compared to its 4-isomer.

Experimental Protocols

A detailed experimental protocol for a comparative kinetic study of nitroarene hydrogenation is outlined below. This protocol can be adapted to compare the reduction of this compound with other nitroaromatic compounds.

Materials and Equipment
  • Reactants: this compound, 4-Ethylnitrobenzene, Nitrobenzene (as a reference).

  • Catalyst: e.g., Palladium on carbon (Pd/C), Platinum on alumina (Pt/Al₂O₃), or a custom catalyst.

  • Solvent: e.g., Ethanol, Methanol, or Ethyl Acetate.

  • Reducing Agent: Hydrogen gas (H₂).

  • Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Analytical Equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring the concentration of reactants and products.

Experimental Procedure
  • Catalyst Preparation: The catalyst is weighed and placed into the reactor vessel.

  • Reactant Loading: A known concentration of the nitroarene substrate (e.g., this compound) dissolved in the chosen solvent is added to the reactor.

  • System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Initiation: The reactor is pressurized with hydrogen to the desired pressure and heated to the set temperature. The stirrer is then started to ensure proper mixing and suspension of the catalyst. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, small aliquots of the reaction mixture are withdrawn from the reactor.

  • Sample Analysis: The collected samples are immediately filtered to remove the catalyst and then analyzed by GC or HPLC to determine the concentrations of the nitroarene and the corresponding aniline product.

  • Data Analysis: The concentration data is plotted against time to obtain the reaction rate. The initial rate is determined from the slope of the concentration curve at the beginning of the reaction. The rate constant (k) and turnover frequency (TOF) can then be calculated.

The same procedure is repeated for the other nitroaromatic compounds under identical conditions to ensure a valid comparison.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the kinetic studies of this compound.

Reaction_Pathway cluster_catalyst Catalyst Surface This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H₂ 2-Ethylaniline 2-Ethylaniline Hydroxylamine Intermediate->2-Ethylaniline +H₂ Catalyst Catalyst

Caption: Generalized reaction pathway for the reduction of this compound.

Experimental_Workflow A Catalyst and Reactant Loading B Reactor Sealing and Purging A->B C Pressurizing with H₂ and Heating B->C D Reaction Initiation (Stirring) C->D E Periodic Sampling D->E F GC/HPLC Analysis E->F G Kinetic Data Analysis F->G

Caption: Workflow for a typical kinetic experiment of nitroarene hydrogenation.

Steric_vs_Electronic cluster_steric Steric Hindrance (Ortho) cluster_electronic Electronic Effect (Weakly Donating) This compound This compound High High 4-Ethylnitrobenzene 4-Ethylnitrobenzene Similar Similar Reaction Rate Reaction Rate High->Reaction Rate Decreases Rate Similar->Reaction Rate Slightly Decreases Rate

Caption: Influence of steric and electronic effects on reaction rate.

Conclusion

The kinetic studies of this compound reveal a complex interplay of steric and electronic factors that govern its reactivity. While steric hindrance from the ortho-ethyl group is a primary determinant in reducing reaction rates compared to its para-isomer, the choice of catalyst and reaction conditions can modulate these effects. This guide provides a foundational understanding and practical protocols for researchers to conduct their own comparative studies and to select the most appropriate substrates and conditions for their synthetic needs. Further research providing direct quantitative comparisons of the ethylnitrobenzene isomers under a standardized set of conditions would be highly valuable to the scientific community.

References

Safety Operating Guide

Safe Disposal of 2-Ethylnitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Ethylnitrobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE): When handling this compound for disposal, wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated solutions, and grossly contaminated materials (e.g., paper towels, absorbent materials from a spill).

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Keep it separate from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[2][3]

2. Containerization of Waste:

  • Select Appropriate Containers: Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container is often a suitable choice.[4]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[4] Include the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Container Management: Keep the container tightly closed except when adding waste.[4][5] Ensure the exterior of the container is clean and free of contamination.[5] Do not fill the container beyond 90% capacity to allow for expansion.[5]

3. On-site Accumulation and Storage:

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage facility.[6]

  • Secondary Containment: Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.[7]

  • Incompatibility: Store this compound waste away from incompatible chemicals.[8]

4. Disposal of Contaminated Materials:

  • Spill Cleanup Debris: Any materials used to clean up a this compound spill (e.g., inert absorbent material like sand, earth, or vermiculite) must be collected and disposed of as hazardous waste.[1][3] Place these materials in a suitable, sealed container for disposal.[1][3]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[7] Given the hazards of this compound, collecting the initial rinseate is a mandatory step.

  • Contaminated PPE: Disposable PPE that is grossly contaminated should be collected and disposed of as hazardous waste.

5. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[4][7]

  • Documentation: Complete any required hazardous waste pickup request forms, providing accurate information about the waste composition and volume.[4]

  • Regulatory Compliance: this compound waste is classified as hazardous waste. Its disposal must be carried out in accordance with all applicable federal, state, and local regulations.[9] Never dispose of this compound down the drain or in the regular trash.[3][7]

Quantitative Data for Safe Handling

The following table summarizes key physical and safety data for this compound, which is essential for safe handling during the disposal process.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1][10]
Appearance Yellow liquid[3][11]
Melting Point -13 to -10 °C[3]
Boiling Point 234 to 236 °C[3]
Flash Point 109 °C (closed cup)[3]
Density 1.121 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents.[6][11]

Experimental Protocols

Protocol for Decontamination of Empty this compound Containers:

  • Initial Draining: Under a chemical fume hood and while wearing appropriate PPE, carefully drain all residual this compound from the container into a designated hazardous waste container.

  • First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container. Close the container and swirl to rinse all interior surfaces thoroughly.

  • Collect Rinseate: Decant the rinseate into the designated hazardous waste container for this compound. This first rinseate is considered hazardous waste.[7]

  • Subsequent Rinses: Repeat the rinsing process at least two more times. For subsequent rinses, consult with your institution's EHS office for guidance on whether the rinseate can be managed as non-hazardous waste.

  • Drying and Disposal: Allow the container to air dry completely in the fume hood. Once dry and decontaminated, deface the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plasticware.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) char Characterize Waste (Pure, Mixture, Debris) start->char seg Segregate from Incompatibles char->seg cont Select Compatible Container seg->cont lab Label as 'Hazardous Waste' (Full Chemical Name) cont->lab store Store in Designated Satellite Accumulation Area lab->store sec_cont Use Secondary Containment store->sec_cont spill Spill or Contamination? sec_cont->spill pickup Request EHS Pickup dispose Licensed Hazardous Waste Disposal pickup->dispose spill->pickup No spill_proc Collect Debris as Hazardous Waste spill->spill_proc Yes spill_proc->cont

Caption: Decision workflow for this compound hazardous waste management.

References

Essential Safety and Logistics for Handling 2-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Ethylnitrobenzene (CAS No. 612-22-6). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Precautionary Measures

This compound is a yellow to light brown oily liquid that is irritating to the eyes, skin, and respiratory system.[1][2] It is also harmful if swallowed.[2] All personnel must be thoroughly familiar with the hazards before handling this chemical.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.

Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent personal contact with this compound.

Protection Type Specific Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To prevent eye contact from splashes or vapors.
Skin Protection Chemical-resistant gloves (e.g., light weight rubber gloves). Protective clothing to prevent skin exposure.[2][3]To avoid direct skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] For high concentrations, a full-face supplied air respirator may be necessary.[1]To prevent inhalation of vapors or mists.[1]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value Source(s)
Molecular Formula C₈H₉NO₂[2][6]
Molecular Weight 151.16 g/mol [2][6]
Appearance Yellow to light brown oily liquid[1][2][6]
Melting Point -13 to -10 °C[1][2][6]
Boiling Point 234 - 236 °C[1]
Flash Point 109 °C (closed cup)[1]
Density 1.121 - 1.127 g/cm³ at 25°C[1][2][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and ether.[2][6]

Operational and Disposal Plans

The following sections provide step-by-step protocols for the safe handling, storage, and disposal of this compound.

Protocol for Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[4]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not breathe vapors or mists.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[1] Contaminated work clothes should be laundered separately before reuse.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4]

Storage:

  • Container: Store in the original, tightly closed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Segregation: Store away from incompatible materials such as reducing agents, acids, bases, alkali metals, and oxidizing agents.[4]

  • Integrity: Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Emergency Protocols

Immediate and appropriate response is critical in the event of an emergency involving this compound.

EmergencyResponse Workflow for this compound Emergency Start Emergency Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate Unsafe to Intervene SpillResponse Spill Response Assess->SpillResponse Spill ExposureResponse Exposure Response Assess->ExposureResponse Exposure FireResponse Fire Response Assess->FireResponse Fire CallHelp Call Emergency Services & EHS Evacuate->CallHelp ContainSpill Contain Spill (Use inert absorbent) SpillResponse->ContainSpill FirstAid Administer First Aid (See Protocol) ExposureResponse->FirstAid Extinguish Extinguish Fire (Use appropriate media) FireResponse->Extinguish Cleanup Clean & Decontaminate Area ContainSpill->Cleanup FirstAid->CallHelp Extinguish->CallHelp Dispose Dispose of Waste (Follow Disposal Plan) Cleanup->Dispose Report Report Incident Dispose->Report End End Report->End

Caption: Emergency response workflow for this compound incidents.

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[5] If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and shoes.[5] Seek medical advice if irritation persists.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[8] Consult a physician immediately.[1]

  • Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a poison control center or doctor immediately.[1][4]

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Prevent Contact: Wear appropriate PPE to avoid breathing vapors and contact with skin or eyes.[1]

  • Containment: Prevent the product from entering drains.[1] Contain the spill using sand, earth, or other inert absorbent material.[1]

  • Collection: Soak up the spill with the inert absorbent material and collect it into a suitable, closed, and labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Protocol for Waste Disposal:

  • Containerization: Collect all this compound waste, including contaminated absorbent materials, in a suitable, closed, and clearly labeled container.[1]

  • Storage Pending Disposal: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an authorized waste disposal company. Do not dispose of the material down the drain or into the environment.[1]

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.